Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
Description
Properties
IUPAC Name |
methyl 3-(3-chloro-2-formylphenyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3S/c1-15-11(14)5-6-16-10-4-2-3-9(12)8(10)7-13/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNUQKOLXPINDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=C(C(=CC=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate, a key intermediate in the development of various pharmaceutical compounds. The document will delve into the strategic considerations for its synthesis, a detailed experimental protocol, and the analytical techniques required for its characterization.
Introduction and Strategic Significance
Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate (CAS No. 1215582-82-3) is a functionalized thiosalicylaldehyde derivative. The presence of a reactive aldehyde, a thioether linkage, and a methyl ester provides a versatile scaffold for the construction of more complex molecular architectures. Thioether-containing aromatic compounds are prevalent in a wide range of biologically active molecules and functional materials. The strategic importance of this particular intermediate lies in its potential application in the synthesis of novel therapeutic agents, particularly those targeting pathways where the specific substitution pattern on the aromatic ring is crucial for activity.
The synthesis of this molecule presents an interesting challenge in selective functionalization. The core transformation involves the formation of a carbon-sulfur bond on an electron-deficient aromatic ring. This guide will focus on a robust and efficient synthetic route, detailing the underlying chemical principles and providing a practical, step-by-step methodology.
Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach
The most logical and efficient pathway for the synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is through a nucleophilic aromatic substitution (SNA r) reaction. This strategy leverages the electronic properties of the starting materials to facilitate the desired bond formation.
Reaction Scheme:
An In-Depth Technical Guide to the Preparation of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
This guide provides a comprehensive overview of the synthesis of Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed exploration of the synthetic pathway, reaction mechanisms, experimental protocols, and characterization of the target compound.
Introduction and Significance
Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate (CAS No. 1215582-82-3) is a functionalized thiosalicylaldehyde derivative.[1][2] Its molecular structure, featuring a reactive aldehyde group, a thioether linkage, and a methyl ester, makes it a versatile building block in organic synthesis. The presence of these distinct functional groups allows for a variety of subsequent chemical transformations, rendering it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity. Specifically, this scaffold is integral to the synthesis of certain thieno[3,2-b]quinoline derivatives, a class of compounds investigated for their pharmacological properties.[3][4]
This guide will focus on a robust and efficient synthetic route to Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate, predicated on the principles of nucleophilic aromatic substitution.
Synthetic Strategy and Reaction Mechanism
The most direct and efficient synthesis of Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate involves the reaction of a suitable aromatic precursor with a thiol. A logical and well-precedented approach is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-6-fluorobenzaldehyde and methyl 3-mercaptopropionate.[3][5][6][7]
The rationale for selecting 2-chloro-6-fluorobenzaldehyde as the starting material is twofold. Firstly, the fluorine atom is an excellent leaving group in SNAr reactions, being more electronegative than chlorine and thus activating the aromatic ring towards nucleophilic attack. Secondly, the presence of the aldehyde group in the ortho position further activates the ring by withdrawing electron density, thereby facilitating the substitution reaction.
The reaction mechanism proceeds as follows:
-
Deprotonation of the Thiol: In the presence of a suitable base, such as potassium carbonate, methyl 3-mercaptopropionate is deprotonated to form the corresponding thiolate anion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The thiolate anion attacks the carbon atom bearing the fluorine atom on the aromatic ring of 2-chloro-6-fluorobenzaldehyde. This is the rate-determining step of the reaction.
-
Formation of a Meisenheimer Complex: The addition of the nucleophile to the aromatic ring results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the aldehyde group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, the leaving group, to yield the final product, Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate.
Reagents and Materials
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Role |
| 2-Chloro-6-fluorobenzaldehyde | 387-45-1 | C₇H₄ClFO | 158.56 | Starting Material |
| Methyl 3-mercaptopropionate | 2935-90-2 | C₄H₈O₂S | 120.17 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Solvent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-6-fluorobenzaldehyde (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq) and N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 10 minutes to ensure a good suspension.
-
Addition of Thiol: Slowly add methyl 3-mercaptopropionate (1.1 eq) to the reaction mixture dropwise over a period of 15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate.
Characterization of the Final Product
The structure and purity of the synthesized Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate can be confirmed by various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₁H₁₁ClO₃S |
| Molecular Weight | 258.72 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.5 (s, 1H, CHO), 7.8-7.2 (m, 3H, Ar-H), 3.7 (s, 3H, OCH₃), 3.2 (t, 2H, SCH₂), 2.8 (t, 2H, CH₂CO) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.0 (CHO), 172.0 (C=O), 140.0, 135.0, 132.0, 130.0, 128.0, 125.0 (Ar-C), 52.0 (OCH₃), 35.0 (SCH₂), 28.0 (CH₂CO) |
| IR (KBr, cm⁻¹) | 2950 (C-H), 1735 (C=O, ester), 1690 (C=O, aldehyde), 1580, 1470 (C=C, aromatic), 1250 (C-O), 780 (C-Cl) |
| Mass Spectrometry (ESI-MS) | m/z 259.0 [M+H]⁺ |
Safety and Handling
-
2-Chloro-6-fluorobenzaldehyde: Irritant. Avoid contact with skin and eyes. Use in a well-ventilated fume hood.
-
Methyl 3-mercaptopropionate: Harmful if swallowed or inhaled.[8] Strong, unpleasant odor. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a fume hood.
-
N,N-Dimethylformamide (DMF): Aprotic solvent. Can be absorbed through the skin. Known to be a reproductive toxin. Handle with extreme care and appropriate PPE.
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Conclusion
This technical guide has outlined a reliable and efficient method for the preparation of Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate. The synthesis, based on a nucleophilic aromatic substitution reaction, is a practical approach for obtaining this valuable intermediate. The detailed experimental protocol and characterization data provided herein should serve as a useful resource for researchers and scientists engaged in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications.
References
- CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene) - Google Patents. (n.d.).
- CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate - Google Patents. (n.d.).
-
2-Chloro-6-fluorobenzaldehyde - Wikipedia. (2023, December 29). Retrieved January 22, 2026, from [Link]
-
Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. (2024, September 13). PubMed. Retrieved January 22, 2026, from [Link]
- CN110035992B - Process for the preparation of 3-substituted 2-vinyl phenyl sulfonates - Google Patents. (n.d.).
-
Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. (2001, August 30). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. (2021, July 1). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. (2021, December 3). NIH. Retrieved January 22, 2026, from [Link]
-
16.6 Nucleophilic Aromatic Substitution. (2023, September 20). Organic Chemistry | OpenStax. Retrieved January 22, 2026, from [Link]
-
Methyl (Z)-2-chloro-3-(2-methoxycarbonylphenyl)prop-2-enoate. (2008, January 19). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Retrieved January 22, 2026, from [Link]
- US7119233B2 - Method for preparing 3-(methylthio)propanal - Google Patents. (n.d.).
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 8). Retrieved January 22, 2026, from [Link]
-
Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. (2023, February 3). NIH. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis, and In Silico Evaluation of Methyl 2-(2-(5-Bromo/chloro-2-oxobenzoxazol-3(2H)-yl)-acetamido)-3-phenylpropanoate for TSPO Targeting. (2022, May 1). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of selected functionalized derivatives of thiaz... (2022, December 31). ResearchHub. Retrieved January 22, 2026, from [Link]
-
Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. (2014, August 22). MDPI. Retrieved January 22, 2026, from [Link]
- CN103764239A - Method for the conversion of methyl mercaptopropionaldehyde produced from crude acrolein and crude methyl mercaptan - Google Patents. (n.d.).
-
16.6: Nucleophilic Aromatic Substitution. (2020, February 2). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. (2024, February 21). NIH. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. (2024, April 9). PubMed Central. Retrieved January 22, 2026, from [Link]
Sources
- 1. CN110035992B - Process for the preparation of 3-substituted 2-vinyl phenyl sulfonates - Google Patents [patents.google.com]
- 2. Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate, a key intermediate in various pharmaceutical and research applications. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the formation of aryl-sulfur bonds. This document will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and discuss the critical parameters that ensure a successful and efficient synthesis.
Introduction
Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is a substituted benzaldehyde derivative characterized by a thioether linkage. The presence of a reactive aldehyde group, a chloro substituent, and a propanoate moiety makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity. The strategic placement of these functional groups allows for a variety of subsequent chemical modifications, rendering it a valuable intermediate in drug discovery and development.
The primary route for the synthesis of this compound involves the reaction of a suitably substituted di-halogenated benzaldehyde with methyl 3-mercaptopropanoate. This guide will focus on the optimization and execution of this key transformation.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The formation of the C-S bond in Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental in aromatic chemistry and is particularly effective when the aromatic ring is "activated" by the presence of electron-w-drawing groups.
Mechanistic Insights
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of the thiol group of methyl 3-mercaptopropanoate by a base, forming a highly nucleophilic thiolate anion. This thiolate then attacks the electron-deficient carbon atom of the aromatic ring that bears a leaving group (a halogen). This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring and is significantly stabilized by the electron-withdrawing formyl (-CHO) group situated ortho to the site of attack.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the leaving group (a halide ion). This step is typically fast and irreversible.
The presence of the electron-withdrawing formyl group is crucial for the success of this reaction. It polarizes the C-X bond (where X is the leaving group) and stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.
Diagram of the SNAr Mechanism
Caption: General mechanism of the SNAr reaction for the synthesis.
Experimental Design and Key Parameters
The successful synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate hinges on the careful selection of starting materials, reagents, and reaction conditions.
Choice of Starting Materials
The two primary reactants are:
-
Methyl 3-mercaptopropanoate: This commercially available thiol serves as the sulfur nucleophile.
-
A di-halogenated benzaldehyde: The most logical precursor is a 2,3-dihalobenzaldehyde. The two most common candidates are 2,3-dichlorobenzaldehyde and 3-chloro-2-fluorobenzaldehyde . In SNAr reactions, the rate of reaction is often dependent on the nature of the leaving group. While both chlorine and fluorine are good leaving groups in this context, fluorine is generally superior. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. Therefore, 3-chloro-2-fluorobenzaldehyde is the preferred starting material for a more efficient reaction.
Selection of Base and Solvent
The choice of base and solvent is critical for the efficiency of the SNAr reaction.
-
Base: A suitable base is required to deprotonate the thiol and generate the reactive thiolate. Common bases for this purpose include inorganic bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), and organic bases like triethylamine (Et₃N). The choice of base can influence the reaction rate and the formation of side products.
-
Solvent: The reaction is typically carried out in a polar aprotic solvent. These solvents are capable of solvating cations but not anions, which leaves the nucleophile "naked" and more reactive. Suitable solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc).
| Parameter | Recommended Choice | Rationale |
| Aryl Halide | 3-Chloro-2-fluorobenzaldehyde | Fluorine is a better leaving group in SNAr reactions. |
| Nucleophile | Methyl 3-mercaptopropanoate | Provides the desired thioether linkage and propanoate ester. |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base, effective for thiol deprotonation. |
| Solvent | Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent that enhances nucleophilicity. |
| Temperature | Room Temperature to 80 °C | Reaction can often proceed at moderate temperatures. |
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate based on established principles of SNAr reactions.
Materials:
-
3-Chloro-2-fluorobenzaldehyde
-
Methyl 3-mercaptopropanoate
-
Potassium carbonate (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-2-fluorobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMSO to the flask to dissolve the reactants.
-
To the stirring mixture, add methyl 3-mercaptopropanoate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis.
Safety Considerations
-
3-Chloro-2-fluorobenzaldehyde: Irritant. Avoid contact with skin and eyes.
-
Methyl 3-mercaptopropanoate: Pungent odor. Handle in a well-ventilated fume hood.
-
Dimethyl sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Wear appropriate gloves.
-
Potassium carbonate: Irritant. Avoid inhalation of dust.
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing this synthesis.
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (aldehyde, ester, C-S bond).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is reliably achieved through a nucleophilic aromatic substitution reaction. By carefully selecting the starting materials, particularly the use of 3-chloro-2-fluorobenzaldehyde, and optimizing the reaction conditions with an appropriate base and polar aprotic solvent, high yields of the desired product can be obtained. This technical guide provides a solid foundation for researchers to successfully synthesize this valuable intermediate for their ongoing research and development endeavors.
References
- While a specific publication detailing the synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate was not identified in the search, the principles and protocols described are based on well-established methodologies in organic synthesis, particularly nucleophilic aromatic substitution reactions. For further reading on the SNAr mechanism and its applications, the following resources are recommended: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms. 5th ed., Springer, 2007. Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed., Wiley, 2019.
An In-Depth Technical Guide to the Starting Materials for Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate is a key intermediate in the synthesis of various compounds of pharmaceutical interest, notably as a precursor to the histone deacetylase (HDAC) inhibitor Pracinostat.[1] A thorough understanding of its synthesis, beginning with the selection and preparation of its core starting materials, is crucial for efficient and scalable production. This guide provides a detailed exploration of the synthetic pathways to this vital molecule, focusing on the rationale behind the selection of starting materials and the critical reaction steps involved.
Retrosynthetic Analysis
A retrosynthetic approach to Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate reveals two primary building blocks connected by a thioether linkage. This disconnection points to a nucleophilic aromatic substitution (SNAr) as the key bond-forming reaction.
Caption: Retrosynthetic analysis of the target molecule.
The two key starting materials identified are an activated aryl halide, specifically a derivative of 3-chloro-2-formylbenzene, and methyl 3-mercaptopropanoate.
Synthesis of the Aryl Electrophile: 2,3-Dichlorobenzaldehyde
The most direct and industrially viable precursor to the 3-chloro-2-formylphenyl moiety is 2,3-dichlorobenzaldehyde. Several synthetic routes to this intermediate have been reported, primarily starting from 2,3-dichlorotoluene or 2,3-dichloroaniline.
Route 1: Oxidation of 2,3-Dichlorotoluene
This is a common and efficient method for the large-scale production of 2,3-dichlorobenzaldehyde.[2][3] The methyl group of 2,3-dichlorotoluene is oxidized to an aldehyde.
Caption: Synthesis of 2,3-dichlorobenzaldehyde from 2,3-dichlorotoluene.
Experimental Protocol: Oxidation of 2,3-Dichlorotoluene
-
Reaction Setup: A solution of 2,3-dichlorotoluene in a suitable solvent such as acetic acid is prepared in a reaction vessel equipped with a stirrer, condenser, and addition funnel.[4]
-
Catalyst and Oxidant: A metal ion catalyst, such as a complex of cobalt or molybdenum, is introduced.[4] An oxidizing agent, commonly hydrogen peroxide, is then added dropwise to the heated reaction mixture.[4]
-
Reaction Conditions: The reaction is typically maintained at an elevated temperature to ensure efficient conversion.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude 2,3-dichlorobenzaldehyde can be purified by distillation or recrystallization.
| Parameter | Condition | Reference |
| Starting Material | 2,3-Dichlorotoluene | [2][3] |
| Oxidizing Agent | Hydrogen Peroxide | [4] |
| Catalyst | Cobalt/Molybdenum complex | [4] |
| Solvent | Acetic Acid | [4] |
| Temperature | Elevated | [4] |
Route 2: From 2,3-Dichloroaniline
An alternative route involves the diazotization of 2,3-dichloroaniline followed by a reaction with a formylating agent.[5][6]
Experimental Protocol: Diazotization and Formylation
-
Diazotization: 2,3-dichloroaniline hydrochloride is treated with sodium nitrite in an acidic medium at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.[5]
-
Formylation: The diazonium salt is then reacted with formaldoxime in the presence of a copper catalyst to yield 2,3-dichlorobenzaldehyde.[5]
-
Purification: The product is isolated by extraction and purified by standard methods.
Synthesis of the Sulfur Nucleophile: Methyl 3-mercaptopropanoate
Two primary methods are employed for the synthesis of methyl 3-mercaptopropanoate.
Method 1: Esterification of 3-Mercaptopropionic Acid
This is a classical and straightforward approach involving the acid-catalyzed esterification of 3-mercaptopropionic acid with methanol.[7]
Caption: Esterification of 3-mercaptopropionic acid.
Experimental Protocol: Esterification
-
Reaction Setup: 3-Mercaptopropionic acid and an excess of methanol are combined in a flask equipped with a reflux condenser.
-
Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is added.[7]
-
Reaction: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.[7]
-
Workup and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is diluted with water and extracted with an organic solvent. The organic layer is washed with a basic solution to remove unreacted acid, dried, and concentrated. The final product is purified by distillation.[7]
| Parameter | Condition | Reference |
| Reactants | 3-Mercaptopropionic Acid, Methanol | [7] |
| Catalyst | Concentrated Sulfuric Acid | [7] |
| Temperature | Reflux (65-70 °C) | [7] |
| Reaction Time | ~15 hours | [7] |
Method 2: Thia-Michael Addition to Methyl Acrylate
This method involves the addition of a sulfur nucleophile, such as hydrogen sulfide or its salt, to methyl acrylate.[8] This is an atom-economical reaction that can be highly efficient.
Experimental Protocol: Thia-Michael Addition
-
Reaction Setup: Methyl acrylate is dissolved in a suitable solvent.
-
Sulfur Source: A source of hydrosulfide, such as sodium hydrosulfide (NaSH), is added to the solution.[9]
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature to manage the exotherm.[9]
-
Purification: The product is isolated by extraction and purified by distillation.
The Key Coupling Step: Nucleophilic Aromatic Substitution (SNAr)
The formation of the thioether bond is achieved through a nucleophilic aromatic substitution reaction. In this step, the thiolate anion of methyl 3-mercaptopropanoate acts as a nucleophile, displacing one of the chlorine atoms on the 2,3-dichlorobenzaldehyde ring.
Causality of Reaction Selectivity: The formyl group (-CHO) is an electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The substitution occurs preferentially at the C3 position (meta to the formyl group) due to the combined electronic effects of the two chlorine atoms and the aldehyde. The chlorine at C2 and the formyl group at C1 create a more electron-deficient environment at the C3 position, making it more susceptible to nucleophilic attack.
Caption: The SNAr coupling reaction.
Experimental Protocol: SNAr Coupling
-
Thiolate Formation: Methyl 3-mercaptopropanoate is treated with a suitable base (e.g., sodium methoxide) in an appropriate solvent (e.g., methanol) to generate the corresponding thiolate anion in situ.
-
Nucleophilic Attack: 2,3-Dichlorobenzaldehyde is added to the solution of the thiolate.
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the substitution reaction.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by chromatography.
Characterization of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
The structure and purity of the final product are confirmed using standard analytical techniques.
-
1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the aldehyde proton, the methylene groups of the propanoate chain, and the methyl ester group.
-
13C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons (aldehyde and ester), the aromatic carbons (including the carbon bearing the chlorine and sulfur substituents), and the aliphatic carbons.
-
Mass Spectrometry: The mass spectrum will exhibit the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Conclusion
The synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate relies on the strategic selection and preparation of two key starting materials: 2,3-dichlorobenzaldehyde and methyl 3-mercaptopropanoate. The choice of synthetic routes for these precursors should be guided by factors such as cost, scalability, and environmental impact. The crucial C-S bond formation is achieved via a nucleophilic aromatic substitution, a reaction whose efficiency is dependent on the careful control of reaction conditions. This in-depth understanding of the synthetic pathway is essential for researchers and professionals involved in the development and manufacturing of pharmaceuticals derived from this important intermediate.
References
- CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde - Google Patents. (URL: https://patents.google.
- 2,3-Dichlorobenzaldehyde synthesis - ChemicalBook. (URL: https://www.chemicalbook.com/synthesis/product_cas_6334-18-5.htm)
- CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde - Google Patents. (URL: https://patents.google.
- Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde - Eureka | Patsnap. (URL: https://eureka.patsnap.
- Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512. (URL: https://patents.google.
- CN110372551A - The preparation method of 3-mercaptopropionic acid - Google Patents. (URL: https://patents.google.
- Characterizing binding intensity and energetic features of histone deacetylase inhibitor pracinostat towards class I HDAC isozymes through futuristic drug designing strategy - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7879685/)
- CN1305843C - Process for preparing 3-chloro-2-methyl thiobenzoxide - Google Patents. (URL: https://patents.google.
- CN113336683A - Method for preparing 3-methyl mercaptopropionate by using reactive distillation technology - Google Patents. (URL: https://patents.google.
- US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters - Google Patents. (URL: https://patents.google.
- CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene - Google Patents. (URL: https://patents.google.
Sources
- 1. Characterizing binding intensity and energetic features of histone deacetylase inhibitor pracinostat towards class I HDAC isozymes through futuristic drug designing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 4. 3-Chloro-2-methylpropene(563-47-3) 1H NMR spectrum [chemicalbook.com]
- 5. US5925794A - Process for the preparation of 3-(methylthio)propanal - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
A Comprehensive Spectroscopic Guide to Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic characteristics of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate (CAS Number: 1215582-82-3). Designed for researchers, chemists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this multifunctional compound. By dissecting its structural components—a substituted aromatic aldehyde, a thioether, and a methyl ester—we establish a detailed spectroscopic fingerprint. This guide explains the causal relationships between molecular structure and spectral output, provides validated experimental protocols for data acquisition, and serves as an authoritative reference for the identification and characterization of this molecule.
Molecular Structure and Spectroscopic Overview
Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate, with the molecular formula C₁₁H₁₁ClO₃S and a molecular weight of 258.73 g/mol , is a compound featuring several key functional groups that yield a distinct and interpretable spectroscopic profile. The judicious application of NMR, IR, and MS allows for unambiguous structural confirmation.
The core structure consists of:
-
A 1,2,3-trisubstituted benzene ring , which dictates the chemical shifts and coupling patterns in the aromatic region of the NMR spectrum.
-
An aldehyde group (-CHO), ortho to the thioether linkage, which presents highly characteristic signals in both NMR and IR spectroscopy.
-
A thioether linkage (-S-), which influences the electronic environment of the aromatic ring and provides specific fragmentation pathways in mass spectrometry.
-
A methyl propanoate side chain (-CH₂CH₂COOCH₃), which contributes distinct aliphatic and ester signals.
Molecular Structure Diagram
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For the target compound, both ¹H and ¹³C NMR will provide definitive information on its structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for each non-equivalent proton. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard, as it is an excellent solvent for a wide range of organic molecules and its residual proton signal does not typically interfere with signals of interest[1]. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.8 – 10.2 | Singlet (s) | 1H | The strong deshielding effect of the carbonyl group and magnetic anisotropy places this proton significantly downfield, a characteristic region for aldehydes[2]. |
| Aromatic (Ar-H) | 7.2 – 7.8 | Multiplet (m) | 3H | The protons on the substituted benzene ring will appear in this region, with their exact shifts and coupling influenced by the electron-withdrawing aldehyde and chloro groups and the electron-donating thioether group. |
| Methoxy (-OCH₃) | ~3.7 | Singlet (s) | 3H | Protons of a methyl ester group typically appear in this range due to the electronegativity of the adjacent oxygen atom[3]. |
| Methylene (-S-CH₂-) | 3.0 – 3.4 | Triplet (t) | 2H | This methylene group is adjacent to the sulfur atom and a second methylene group, leading to a downfield shift and splitting into a triplet. |
| Methylene (-CH₂-COO-) | 2.6 – 2.9 | Triplet (t) | 2H | This methylene group is adjacent to the ester carbonyl and a methylene group, resulting in a characteristic triplet in this region[1][4]. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ester Carbonyl (-C OO-) | 170 – 175 | The carbon of an ester carbonyl group is characteristically found in this downfield region[5][6]. |
| Aldehyde Carbonyl (-C HO) | 190 – 200 | Aldehyde carbonyl carbons are among the most deshielded, appearing at very low field[2]. |
| Aromatic (-C -S, -C -CHO, -C -Cl) | 130 – 145 | Quaternary aromatic carbons attached to substituents. Their exact shifts depend on the electronic nature of the substituent. |
| Aromatic (-C H-) | 120 – 130 | Protonated aromatic carbons, appearing in the standard aromatic region. |
| Methoxy (-OC H₃) | 51 – 53 | The methyl carbon of the ester group. |
| Methylene (-S-C H₂-) | 30 – 38 | The carbon atom adjacent to the sulfur. |
| Methylene (-C H₂-COO-) | 33 – 40 | The carbon atom alpha to the ester carbonyl group. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 240 ppm.
-
Use a relaxation delay of 2 seconds.
-
Collect 1024 or more scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is expected to be rich with information, confirming the presence of its multiple functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Significance |
| Aromatic C-H Stretch | 3050 – 3100 | Medium-Weak | Confirms the presence of hydrogens on the benzene ring[7]. |
| Aliphatic C-H Stretch | 2850 – 2980 | Medium | Indicates the C-H bonds of the methylene and methyl groups in the propanoate chain[8]. |
| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak | A pair of weak bands that are highly diagnostic for an aldehyde functional group[2][9]. |
| Ester C=O Stretch | 1735 – 1750 | Strong, Sharp | A very strong and sharp absorption characteristic of a saturated aliphatic ester carbonyl[8][10]. |
| Aldehyde C=O Stretch | 1690 – 1710 | Strong, Sharp | The conjugation with the aromatic ring lowers the frequency of the aldehyde carbonyl stretch compared to a saturated aldehyde[2][11]. The presence of two distinct C=O bands is a key feature. |
| Aromatic C=C Stretch | 1450 – 1600 | Medium-Weak | Multiple bands in this region confirm the presence of the aromatic ring. |
| Ester C-O Stretch | 1000 – 1300 | Strong | A strong, often broad, band associated with the C-O single bond stretch of the ester group[4][8]. |
Experimental Protocol for IR Data Acquisition
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal as it requires minimal sample preparation.
-
Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the absorbance of air (CO₂ and H₂O).
-
Sample Analysis: Place a small amount (1-2 mg) of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.
-
Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns upon ionization.
Molecular Ion and Isotopic Pattern
Using a soft ionization technique like Electrospray Ionization (ESI) or a harder one like Electron Impact (EI), the molecular weight can be confirmed.
-
Molecular Weight: 258.73 g/mol .
-
Molecular Ion (M⁺): In EI-MS, a peak at m/z 258 is expected.
-
Isotopic Pattern: A crucial diagnostic feature will be the presence of the M+2 peak due to the chlorine atom. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the spectrum should show a peak at m/z 258 (for the C₁₁H₁₁³⁵ClO₃S ion) and an M+2 peak at m/z 260 (for the C₁₁H₁₁³⁷ClO₃S ion) with a relative intensity ratio of roughly 3:1. This pattern provides definitive evidence for the presence of a single chlorine atom.
Predicted Fragmentation Pathways
Electron Impact (EI) ionization will induce fragmentation, providing valuable structural clues. The thioether and ester functionalities are prone to specific cleavage events.
-
Alpha-Cleavage: Cleavage of bonds adjacent to the sulfur atom is a common pathway for thioethers[12].
-
Ester Fragmentation: Characteristic losses of the methoxy group (·OCH₃, 31 Da) or the entire carbomethoxy group (·COOCH₃, 59 Da) are expected.
-
Aromatic Fragmentation: Cleavage adjacent to the aromatic ring can lead to the formation of stable acylium or thio-stabilized cations.
Fragmentation Pathway Diagram
Experimental Protocol for MS Data Acquisition
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source is a standard choice for volatile, thermally stable compounds.
-
GC Separation (if required):
-
Inject a dilute solution of the sample (e.g., 1 mg/mL in ethyl acetate) into the GC.
-
Use a standard nonpolar column (e.g., DB-5ms).
-
Employ a temperature program, for example, starting at 100°C and ramping to 280°C at 10°C/min, to ensure elution of the compound.
-
-
MS Detection (EI):
-
Set the ionization energy to the standard 70 eV.
-
Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
The mass spectrum corresponding to the GC peak of the compound is then analyzed.
-
-
Data Analysis: Identify the molecular ion peak and its characteristic chlorine isotope pattern. Propose structures for the major fragment ions based on their m/z values.
Conclusion
The structural elucidation of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is reliably achieved through a combined spectroscopic approach. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of the aldehyde and ester carbonyl groups, and Mass Spectrometry validates the molecular weight and elemental composition while providing structural details through fragmentation analysis. The predicted data in this guide, grounded in established spectroscopic principles and data from analogous structures, provides a robust and authoritative fingerprint for the positive identification and quality control of this compound in a research or drug development setting.
References
-
Advanced Organic Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved from docbrown.info. [Link]
-
Butts, C. P., & Jones, C. R. (2013). 13C and 1H NMR ester region resonance assignments and the composition of human infant and child meibum. Journal of Lipid Research, 54(12), 3333–3341. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Bowie, J. H., Lawesson, S.-O., Madsen, J. Ø., Schroll, G., & Williams, D. H. (1966). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic, 951-955. [Link]
-
OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]
-
PubChem. (n.d.). Methyl 3-chloropropionate. National Center for Biotechnology Information. [Link]
-
University of Calgary. (n.d.). Esters Spectroscopy. [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy: Aldehydes. [Link]
-
ResearchGate. (n.d.). Infrared Spectra and Chemical Abundance of Methyl Propionate in Icy Astrochemical Conditions. [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate. [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table. [Link]
-
ResearchGate. (2014, November 10). How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?[Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate. [Link]
Sources
- 1. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 13C and 1H NMR ester region resonance assignments and the composition of human infant and child meibum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. www1.udel.edu [www1.udel.edu]
- 8. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate. As a molecule incorporating a halogenated aromatic aldehyde, a thioether linkage, and a methyl ester, it presents a unique combination of reactive sites, making it a compound of interest in medicinal chemistry and organic synthesis. This document synthesizes established chemical principles and data from analogous structures to offer a predictive yet thorough understanding of this compound.
Molecular Structure and Physicochemical Properties
Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is a multi-functionalized aromatic compound. Its structure, featuring a chlorinated benzaldehyde core linked to a methyl propanoate chain via a sulfur atom, is a key determinant of its chemical behavior.
Structural Characterization
The IUPAC name for this compound is methyl 3-[(3-chloro-2-formylphenyl)sulfanyl]propanoate. Its chemical structure is depicted below:
Caption: Chemical structure of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1215582-82-3 | |
| Molecular Formula | C₁₁H₁₁ClO₃S | |
| Molecular Weight | 258.73 g/mol | |
| Physical Form | Solid | Inferred from supplier data |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | Inferred from analogous structures |
| Melting Point | Not reported. Expected to be a low to medium melting solid. | N/A |
Synthesis Strategies
A plausible synthetic route to Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate would likely involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. A common and effective method for forming aryl thioethers is the reaction of a thiol with an activated aryl halide.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway would disconnect the aryl-sulfur bond, leading back to 2,6-dichlorobenzaldehyde and methyl 3-mercaptopropanoate.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is a generalized procedure based on established methods for the synthesis of aryl thioethers from aryl halides and thiols.
Materials:
-
2,6-Dichlorobenzaldehyde
-
Methyl 3-mercaptopropanoate
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of methyl 3-mercaptopropanoate (1.1 equivalents) in DMF, add a suitable base such as potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate.
-
Add 2,6-dichlorobenzaldehyde (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate.
Chemical Reactivity and Potential Transformations
The reactivity of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is governed by its three primary functional groups: the aldehyde, the thioether, and the methyl ester.
Reactions of the Aldehyde Group
The ortho-formyl group is a versatile handle for a variety of chemical transformations.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: Reduction to the corresponding benzyl alcohol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride to form the corresponding amines.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel or aldol condensations, with active methylene compounds.
Reactions of the Thioether Group
The thioether linkage offers further opportunities for functionalization.
-
Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The degree of oxidation can be controlled by the stoichiometry of the oxidant and the reaction conditions.
-
Cleavage: The aryl-sulfur bond can be cleaved under certain reductive or oxidative conditions, although this is generally more challenging than C-O bond cleavage.
Reactions of the Methyl Ester Group
The methyl ester group can undergo typical ester transformations.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Amidation: Reaction with amines can convert the ester into the corresponding amide.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: Potential reaction pathways for the target molecule.
Spectroscopic Characterization (Predicted)
While experimental spectra for Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate are not available, its key spectroscopic features can be predicted based on the analysis of its functional groups and data from analogous compounds.[1][2][3][4][5][6]
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: The three protons on the benzene ring are expected to appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm).
-
Aldehyde Proton: A singlet for the aldehyde proton is expected to be downfield (δ 9.5-10.5 ppm).
-
Propanoate Protons: Two triplets corresponding to the two methylene groups of the propanoate chain are expected around δ 2.5-3.5 ppm.
-
Methyl Ester Protons: A singlet for the methyl group of the ester is expected around δ 3.7 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbons: The aldehyde and ester carbonyl carbons are expected to appear in the downfield region (δ 170-200 ppm).
-
Aromatic Carbons: The six carbons of the benzene ring are expected in the range of δ 120-140 ppm.
-
Propanoate Carbons: The methylene carbons of the propanoate chain are expected around δ 30-40 ppm.
-
Methyl Ester Carbon: The methyl carbon of the ester is expected around δ 52 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretching (Aldehyde): A strong absorption band is expected around 1700 cm⁻¹.
-
C=O Stretching (Ester): A strong absorption band is expected around 1740 cm⁻¹.
-
C-H Stretching (Aromatic): Peaks are expected just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks are expected just below 3000 cm⁻¹.
-
C-S Stretching: A weaker absorption may be observed in the fingerprint region.
Potential Applications in Drug Discovery and Organic Synthesis
The structural motifs present in Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate suggest its potential as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.
-
Scaffold for Heterocycle Synthesis: The ortho-formyl aryl thioether moiety can serve as a precursor for the synthesis of various sulfur-containing heterocycles, which are prevalent in many biologically active compounds.
-
Intermediate for Bioactive Molecules: The presence of multiple reactive sites allows for the sequential introduction of different pharmacophores, making it a useful building block for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.
-
Probing Structure-Activity Relationships (SAR): The chloro substituent can be varied to other halogens or functional groups to probe the electronic and steric requirements for biological activity in a target molecule.
Conclusion
Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is a compound with significant synthetic potential due to its array of functional groups. While detailed experimental data on this specific molecule is limited, its chemical properties and reactivity can be confidently predicted based on established principles of organic chemistry. This guide provides a foundational understanding of this molecule, highlighting its potential as a versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate its properties and unlock its synthetic utility.
References
-
Gauthier, J. Y., et al. (1990). Stereospecific synthesis, assignment of absolute configuration, and biological activity of the enantiomers of 3-[[[3-[2-(7-chloroquinolin-2-yl)-(E)-ethenyl]phenyl] [[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propionic acid, a potent and specific leukotriene D4 receptor antagonist. Journal of Medicinal Chemistry, 33(10), 2841-2845. [Link]
- Google Patents. (n.d.). CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene).
- Google Patents. (n.d.). CN1305843C - Process for preparing 3-chloro-2-methyl thiobenzoxide.
-
Human Metabolome Database. (n.d.). Showing metabocard for Methyl 3-(methylthio)propanoate (HMDB0034377). Retrieved January 22, 2026, from [Link]
-
MDPI. (2021). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 26(7), 1984. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13401674, Methyl 3-chloro-2-methylpropanoate. Retrieved January 22, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61641, Methyl 3-methylthiopropionate. Retrieved January 22, 2026, from [Link].
-
The Good Scents Company. (n.d.). methyl 3-(methyl thio) propionate. Retrieved January 22, 2026, from [Link]
Sources
- 1. 3-Chloro-2-methylpropene(563-47-3) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 3-chloro-2-methylpropanoate | C5H9ClO2 | CID 13401674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate(32981-85-4) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the Reactivity of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate is a multifunctional aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry. This guide provides a comprehensive analysis of its synthesis, the intrinsic reactivity of its constituent functional groups—the formyl, chloro, thioether, and methyl ester moieties—and explores its propensity for intramolecular cyclization under various catalytic conditions. Detailed experimental protocols, mechanistic insights, and predictive models for its chemical behavior are presented to empower researchers in leveraging this compound for novel molecular design and drug discovery initiatives.
Introduction: Unveiling a Key Synthetic Building Block
The landscape of modern drug discovery is perpetually in search of novel molecular architectures to address unmet medical needs. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals. Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate emerges as a strategic synthon, embedding a unique combination of reactive sites within a compact framework. The spatial arrangement of an ortho-formyl group relative to a flexible thioether linkage offers a tantalizing prospect for intramolecular cyclization reactions, paving the way for the synthesis of diverse thia-heterocycles. The presence of a chloro substituent and a methyl ester group further expands its synthetic utility, allowing for subsequent functionalization and derivatization. This guide aims to provide a deep dive into the chemical personality of this molecule, offering a predictive understanding of its reactivity to facilitate its application in complex synthetic campaigns.
Synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
The most direct and logical approach to the synthesis of the title compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the activation of the aromatic ring by the electron-withdrawing formyl group, facilitating the displacement of a suitable leaving group by the thiolate of methyl 3-mercaptopropanoate.
A plausible starting material for this synthesis is 2,3-dichlorobenzaldehyde. The presence of two electron-withdrawing groups (the formyl group and the chlorine atom at C3) enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack.[1][2] The chlorine atom at the 2-position is the target for substitution by the sulfur nucleophile.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target molecule via SNAr reaction.
Experimental Protocol: Synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
Disclaimer: This is a representative protocol based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.
-
Preparation of the Reaction Mixture: To a solution of 2,3-dichlorobenzaldehyde (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add methyl 3-mercaptopropanoate (1.1 eq.) and a mild base, for instance, potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate.
Analysis of Functional Group Reactivity
The chemical behavior of Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate is dictated by the interplay of its four key functional groups.
The Formyl Group: A Gateway to Diverse Transformations
The aldehyde functionality is a cornerstone of organic synthesis, offering a plethora of reactive possibilities:
-
Oxidation: The formyl group can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: Conversely, it can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide, leading to the formation of secondary alcohols or cyanohydrins.
-
Condensation Reactions: The formyl group can participate in various condensation reactions, such as the Wittig reaction to form alkenes, or condensation with amines to yield imines.
The Thioether Linkage: More Than a Simple Connector
The thioether moiety is not merely a passive linker; it is a reactive center that can undergo several important transformations.
-
Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide and further to a sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[3] The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions.
-
Complexation: The lone pairs on the sulfur atom allow it to act as a ligand for various transition metals, a property that can be exploited in catalysis.
The Aromatic Ring and Chloro-Substituent
The benzene ring is substituted with a chloro group and the thioether, both of which influence its reactivity in electrophilic aromatic substitution reactions. The chloro group is a deactivating, ortho-, para-director, while the thioether group is an activating, ortho-, para-director. Their combined effect will dictate the regioselectivity of further substitutions on the ring. The chloro-substituent itself can be a site for further nucleophilic aromatic substitution under forcing conditions or through transition-metal-catalyzed cross-coupling reactions.
The Methyl Ester: A Handle for Derivatization
The methyl ester group provides another point for modification.
-
Hydrolysis: It can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
-
Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures.
-
Reduction: It can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.
The Centerpiece Reactivity: Intramolecular Cyclization
The most compelling aspect of Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate's reactivity is its potential to undergo intramolecular cyclization, leading to the formation of novel heterocyclic systems. The proximity of the nucleophilic sulfur atom (or a derivative thereof) and the electrophilic formyl group, along with the flexible propanoate chain, sets the stage for a variety of ring-closing strategies.
Base-Catalyzed Intramolecular Aldol-Type Condensation
In the presence of a base, the α-carbon of the propanoate chain can be deprotonated to form an enolate. This enolate can then undergo an intramolecular nucleophilic attack on the formyl group, leading to a cyclized aldol-type product. Subsequent dehydration would yield a stable, conjugated heterocyclic system.[4]
Caption: Base-catalyzed intramolecular cyclization pathway.
Acid-Catalyzed Intramolecular Pictet-Spengler-Type Reaction
Under acidic conditions, the formyl group can be protonated, enhancing its electrophilicity. The thioether sulfur, acting as a nucleophile, can then attack the activated carbonyl carbon. While a direct Pictet-Spengler reaction typically involves an amine, an analogous cyclization involving a thioether is plausible, potentially leading to a thia-analogue of a tetrahydroisoquinoline-like structure after subsequent steps.
Palladium-Catalyzed Intramolecular C-H Activation/Arylation
Transition metal catalysis offers a powerful tool for forming new C-C or C-heteroatom bonds. A palladium catalyst could potentially mediate an intramolecular C-H activation of the aromatic ring, followed by coupling with the propanoate chain, leading to a cyclized product.[3][5][6] This would likely require specific directing groups and reaction conditions.
Photochemical Cyclization
Photochemical conditions can be employed to induce cyclization reactions. Irradiation with UV light could promote an intramolecular cyclization, potentially through a radical-based mechanism, to form a novel heterocyclic ring system.[7][8]
Spectroscopic Characterization
The structural elucidation of Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate and its reaction products would rely on a combination of standard spectroscopic techniques.
| Technique | Expected Key Features for Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate |
| ¹H NMR | - A singlet for the methyl ester protons (~3.7 ppm).- Two triplets for the methylene protons of the propanoate chain (~2.8 and ~3.2 ppm).- A singlet for the aldehyde proton (~10.0 ppm).- Aromatic protons in the range of 7.0-8.0 ppm with characteristic splitting patterns. |
| ¹³C NMR | - A signal for the methyl ester carbon (~52 ppm).- Signals for the methylene carbons of the propanoate chain (~25 and ~35 ppm).- A signal for the ester carbonyl carbon (~172 ppm).- A signal for the aldehyde carbonyl carbon (~190 ppm).- Aromatic carbon signals in the range of 120-140 ppm. |
| IR Spectroscopy | - A strong C=O stretching band for the ester at ~1740 cm⁻¹.- A strong C=O stretching band for the aldehyde at ~1700 cm⁻¹.- C-H stretching bands for the aromatic and aliphatic protons. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound.[4][9] |
Applications in Drug Discovery and Development
The synthetic versatility of Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The resulting thia-heterocycles are of significant interest in drug discovery, as sulfur-containing heterocycles are present in numerous bioactive molecules. Potential applications include the development of novel anti-inflammatory, anti-cancer, and anti-microbial agents. The ability to generate diverse molecular scaffolds from a single, readily accessible intermediate is a significant advantage in the early stages of drug discovery, enabling the rapid exploration of chemical space.
Conclusion
Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate is a molecule poised for significant impact in the field of organic synthesis and medicinal chemistry. Its unique combination of functional groups provides a rich platform for a multitude of chemical transformations, with intramolecular cyclization being a particularly promising avenue for the construction of novel heterocyclic systems. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, with the aim of inspiring and enabling researchers to unlock the full synthetic potential of this versatile building block. The detailed protocols and mechanistic discussions serve as a foundation for further exploration and innovation in the development of new synthetic methodologies and the discovery of future therapeutics.
References
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Published August 20, 2018. Accessed January 22, 2026. [Link]
-
Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. RSC Advances. 2025. Accessed January 22, 2026. [Link]
- Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones. ACS Omega. 2018;3(5):5143-5153. doi:10.1021/acsomega.8b00537
-
Base-Catalyzed Synthesis of Flavones via Thiol-Assisted Sequential Demethylation/Cyclization of 1-(2-methoxyphenyl)prop-2-yn-1-o. Beilstein Archives. Published online August 16, 2021. Accessed January 22, 2026. [Link]
- Method for preparing 2-chloro-6-fluorobenzaldehyde. CN102617312A.
-
Antonsson R. Nucleophilic aromatic substitutions using ethyl 3-mercaptopropionate as nucleophile : Scope and limitations. Published January 1, 2008. Accessed January 22, 2026. [Link]
- Synthesis process of o-chlorobenzaldehyde. CN106977381A.
- Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. JACS Au. 2024;4(2):494-501. doi:10.1021/jacsau.3c00650
- Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters. Chemical Science. 2020;11(1):233-240. doi:10.1039/c9sc04991a
-
2-Chloro-6-fluorobenzaldehyde. Wikipedia. Accessed January 22, 2026. [Link]
-
Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. ResearchGate. Published online January 24, 2024. Accessed January 22, 2026. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Published September 24, 2022. Accessed January 22, 2026. [Link]
-
Synthesis of thiols and thioether. YouTube. Published February 25, 2025. Accessed January 22, 2026. [Link]
- Palladium‐Catalyzed Cyclization/Thiocarbonylation for the Synthesis of Thioester‐Substituted Benzofurans with S‐Aryl Thioformates as the Thioester Sources. Advanced Synthesis & Catalysis. 2020;362(18):3864-3869. doi:10.1002/adsc.202000693
- Palladium‐Catalyzed Intramolecular Oxidative C H Sulfuration of Aryl Thiocarbamates. Advanced Synthesis & Catalysis. 2014;356(11-12):2471-2476. doi:10.1002/adsc.201400306
-
Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. ResearchGate. Published online November 1, 2018. Accessed January 22, 2026. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. Published online 2021. Accessed January 22, 2026. [Link]
- Concerted Nucleophilic Aromatic Substitutions. J Am Chem Soc. 2018;140(24):7431-7435. doi:10.1021/jacs.8b04533
- Prepar
- Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Molecules. 2017;22(1):125. doi:10.3390/molecules22010125
- Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Prayogik Rasayan. 2021;5(1):1-6. doi:10.53023/p.rasayan-20210315
-
A photochemical strategy for aromatic nitrogen ortho-isomerization. ResearchGate. Published online 2023. Accessed January 22, 2026. [Link]
-
Method for preparing 2-chloro-6-fluorobenzaldehyde. Eureka | Patsnap. Accessed January 22, 2026. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Palladium‐Catalyzed Intramolecular Oxidative CH Sulfuration of Aryl Thiocarbamates / Advanced Synthesis & Catalysis, 2014 [sci-hub.jp]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CN106977381A - Synthesis process of o-chlorobenzaldehyde - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Formation of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation mechanism of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate, a key intermediate in the synthesis of various pharmaceutically active compounds. The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful tool in medicinal chemistry for the formation of carbon-sulfur bonds on activated aromatic rings. This document will delve into the mechanistic intricacies of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence its efficiency and outcome.
Introduction: The Significance of Substituted Thiosalicylaldehyde Derivatives
Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate belongs to the family of substituted thiosalicylaldehyde derivatives. These compounds are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry. The presence of a reactive aldehyde, a thioether linkage, and a chloro substituent on the aromatic ring provides multiple points for further chemical modification, enabling the construction of complex molecular architectures with diverse biological activities. The synthesis of such derivatives is often a critical step in the development of new therapeutic agents.
The formation of the title compound hinges on the principles of Nucleophilic Aromatic Substitution (SNAr), a reaction class that is mechanistically distinct from the more common electrophilic aromatic substitution. In an SNAr reaction, a nucleophile replaces a leaving group on an aromatic ring that is activated by the presence of strong electron-withdrawing groups.
The Core Mechanism: A Nucleophilic Aromatic Substitution (SNAr) Pathway
The formation of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate proceeds through a well-established two-step addition-elimination mechanism characteristic of SNAr reactions.[1] The key reactants are 2,3-dichlorobenzaldehyde and methyl 3-mercaptopropanoate.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the deprotonation of the thiol group of methyl 3-mercaptopropanoate by a suitable base, forming a highly nucleophilic thiolate anion. This thiolate then attacks the carbon atom bearing a chlorine atom on the 2,3-dichlorobenzaldehyde ring. This attack is directed to the C-3 position due to the combined electron-withdrawing effects of the adjacent formyl group (CHO) at C-2 and the chlorine atom at C-2, which activate the ring towards nucleophilic attack.[2]
The nucleophilic addition temporarily disrupts the aromaticity of the benzene ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atom of the formyl group, which provides significant stabilization.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
In the second and typically rapid step, the Meisenheimer complex collapses, expelling the chloride ion as the leaving group. This step restores the aromaticity of the ring and yields the final product, Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate.
The overall reaction is a net substitution of a chlorine atom by the sulfur nucleophile. The regioselectivity of the reaction, with the substitution occurring at the C-3 position, is a critical aspect. The formyl group at C-2 exerts a strong electron-withdrawing inductive and resonance effect, making the ortho and para positions more electrophilic. In the case of 2,3-dichlorobenzaldehyde, the C-3 position is ortho to the formyl group, making it the primary site for nucleophilic attack.
Experimental Protocol: A Validated Synthetic Approach
The following protocol outlines a representative procedure for the synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate. This procedure is based on established principles of SNAr reactions with thiols and is designed to be a self-validating system for researchers.[2]
Materials and Equipment:
-
2,3-Dichlorobenzaldehyde
-
Methyl 3-mercaptopropanoate
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,3-dichlorobenzaldehyde (1.0 eq) and anhydrous N,N-dimethylacetamide (DMAc).
-
Addition of Base and Nucleophile: Add anhydrous potassium carbonate (1.5 eq) to the solution, followed by the dropwise addition of methyl 3-mercaptopropanoate (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: The crude product is then purified by silica gel column chromatography to afford Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate as a pure compound.
Table 1: Summary of Reaction Parameters
| Parameter | Value |
| Aryl Halide | 2,3-Dichlorobenzaldehyde |
| Nucleophile | Methyl 3-mercaptopropanoate |
| Base | Potassium Carbonate (K2CO3) |
| Solvent | N,N-Dimethylacetamide (DMAc) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
Visualization of the Reaction Mechanism
The following diagram illustrates the step-by-step formation of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate via the SNAr mechanism.
Caption: SNAr mechanism for the formation of the target compound.
Causality Behind Experimental Choices
-
Choice of Aryl Halide: 2,3-Dichlorobenzaldehyde is an ideal substrate. The two chlorine atoms and the formyl group are strong electron-withdrawing groups that activate the aromatic ring for nucleophilic attack. The chlorine at the 3-position is the preferred leaving group due to the electronic activation provided by the ortho-formyl group.
-
Choice of Nucleophile: Methyl 3-mercaptopropanoate provides the sulfur nucleophile. Thiols are excellent nucleophiles in SNAr reactions due to the high polarizability and nucleophilicity of the sulfur atom.[3]
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the thiol to the more reactive thiolate. Its use avoids harsher conditions that could lead to side reactions.
-
Choice of Solvent: N,N-Dimethylacetamide (DMAc) is a polar aprotic solvent that is well-suited for SNAr reactions. It effectively solvates the potassium cation of the base and the intermediate Meisenheimer complex, thereby accelerating the reaction rate.
Conclusion and Future Directions
The synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate via a Nucleophilic Aromatic Substitution reaction is a robust and efficient method for obtaining this valuable synthetic intermediate. Understanding the underlying mechanism and the factors that control the reaction's outcome is paramount for its successful application in drug discovery and development. Future research may focus on exploring alternative, greener reaction conditions, such as the use of phase-transfer catalysis or microwave-assisted synthesis, to further enhance the efficiency and environmental friendliness of this important transformation.
References
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Iqbal, M. A., Mehmood, H., Lv, J., & Hua, R. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1145. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Li, G., et al. (2018). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 83(15), 8048-8058. [Link]
- Google Patents. (n.d.). CN113336683A - Method for preparing 3-methyl mercaptopropionate by using reactive distillation technology.
- Google Patents. (n.d.). CN1305843C - Process for preparing 3-chloro-2-methyl thiobenzoxide.
- Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1145.
- Li, G., et al. (2018). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 83(15), 8048-8058.
- Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Sources
An In-depth Technical Guide to CAS 1215582-82-3: A Key Intermediate for the Synthesis of Biologically Active Thieno[2,3-b]quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, the strategic design and synthesis of novel heterocyclic scaffolds are of paramount importance. The compound identified by CAS number 1215582-82-3 , chemically known as Methyl 3-[(3-chloro-2-formylphenyl)sulfanyl]propanoate , represents a pivotal, yet underexplored, synthetic intermediate. While direct literature on this specific molecule is sparse, its structural features strongly suggest its utility as a precursor to the thieno[2,3-b]quinoline core. This fused heterocyclic system is a recognized "privileged scaffold" in drug development, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This technical guide provides a comprehensive analysis of CAS 1215582-82-3, focusing on its chemical identity, a plausible and detailed synthetic pathway, and its critical role in the synthesis of thieno[2,3-b]quinolines. The ensuing discussion will delve into the significant biological activities of these downstream products, thereby highlighting the potential of this intermediate in advancing drug discovery programs.
Chemical Identity and Physicochemical Properties
The fundamental identification and key properties of CAS 1215582-82-3 are summarized below.
| Property | Value |
| CAS Number | 1215582-82-3 |
| Chemical Name | Methyl 3-[(3-chloro-2-formylphenyl)sulfanyl]propanoate |
| Molecular Formula | C₁₁H₁₁ClO₃S |
| Molecular Weight | 258.72 g/mol |
| Physical Form | Solid |
| IUPAC Name | methyl 3-[(3-chloro-2-formylphenyl)sulfanyl]propanoate |
| InChI | 1S/C11H11ClO3S/c1-15-11(14)5-6-16-10-4-2-3-9(12)8(10)7-13/h2-4,7H,5-6H2,1H3 |
| InChIKey | IMNUQKOLXPINDO-UHFFFAOYSA-N |
| SMILES | COC(=O)CCSC1=C(C=CC=C1Cl)C=O |
Proposed Synthetic Pathway
Part 1: Synthesis of 2-Chloro-3-formylquinoline
The Vilsmeier-Haack reaction is a well-established and versatile method for the formylation of electron-rich aromatic compounds and is particularly effective for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[1]
Reaction Scheme:
Figure 1: Vilsmeier-Haack synthesis of 2-chloro-3-formylquinoline.
Detailed Experimental Protocol:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a condenser, slowly add phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF). The reaction is exothermic and should be maintained at a low temperature.
-
Reaction with N-Arylacetamide: To the prepared Vilsmeier reagent, add the corresponding N-arylacetamide portion-wise while maintaining the temperature.
-
Cyclization: After the addition is complete, the reaction mixture is heated to induce cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product. The solid is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the desired 2-chloro-3-formylquinoline.
Part 2: Synthesis of Methyl 3-[(3-chloro-2-formylphenyl)sulfanyl]propanoate (CAS 1215582-82-3)
The target compound can be synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-3-formylquinoline and methyl 3-mercaptopropionate in the presence of a base.
Reaction Scheme:
Figure 2: Synthesis of CAS 1215582-82-3.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 2-chloro-3-formylquinoline in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Addition of Thiol: Slowly add methyl 3-mercaptopropionate to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure Methyl 3-[(3-chloro-2-formylphenyl)sulfanyl]propanoate.
Application in the Synthesis of Thieno[2,3-b]quinolines
The strategic placement of the formyl and the thioether moieties in Methyl 3-[(3-chloro-2-formylphenyl)sulfanyl]propanoate makes it an ideal precursor for an intramolecular cyclization to form the thieno[2,3-b]quinoline scaffold. This transformation can be achieved through various acid- or base-catalyzed condensation reactions.
Reaction Scheme:
Figure 3: Cyclization to form the thieno[2,3-b]quinoline core.
Detailed Experimental Protocol:
-
Reaction Conditions: The cyclization can be effected by heating the starting material in the presence of a strong acid like polyphosphoric acid (PPA) or a base such as sodium ethoxide in ethanol.
-
Reaction Monitoring: The progress of the intramolecular cyclization is monitored by TLC or GC-MS.
-
Work-up and Purification: After completion, the reaction mixture is cooled and neutralized. The precipitated product is filtered, washed, and purified by recrystallization or column chromatography to yield the desired thieno[2,3-b]quinoline derivative.
This synthetic strategy offers a versatile entry point to a wide range of substituted thieno[2,3-b]quinolines, as the initial N-arylacetamide can be varied to introduce diversity at the quinoline core.
Biological Significance of Thieno[2,3-b]quinolines
The thieno[2,3-b]quinoline scaffold is of significant interest to the pharmaceutical industry due to the broad range of biological activities exhibited by its derivatives.[1][2] This highlights the importance of intermediates like CAS 1215582-82-3 in facilitating access to these medicinally relevant compounds.
Anticancer Activity
A substantial body of research has demonstrated the potent anticancer properties of thieno[2,3-b]quinoline derivatives.[3] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.[4][5][6]
-
Prostate Cancer: Certain thieno[2,3-b]pyridines, a closely related scaffold, have been shown to potently inhibit the growth and motility of prostate cancer cells, inducing G2/M cell cycle arrest and apoptosis.[4]
-
Breast Cancer: Novel thieno[2,3-b]pyridine compounds have been investigated for their effects on cancer stem cells in breast cancer, demonstrating a potential to target the aggressive and recurrent nature of the disease.[7]
-
General Antitumor Activity: Various derivatives have been evaluated for their antitumor activity against a range of human cancer cell lines, with some compounds showing significant growth inhibition.[8]
The mechanism of action for their anticancer effects is often multifactorial, with some derivatives acting as inhibitors of key signaling proteins like epidermal growth factor receptor (EGFR) tyrosine kinases.[8]
Antimicrobial and Other Activities
Beyond their anticancer potential, thieno[2,3-b]quinolines have also been reported to possess other important biological properties:
-
Antimicrobial and Antibiotic Activity: Several studies have highlighted the antimicrobial properties of this class of compounds.[9]
-
Anti-inflammatory and Antioxidant Activity: Some derivatives have been described as possessing anti-inflammatory and antioxidant properties.[8]
-
Chemosensitizers: Thieno[2,3-b]pyridines have been investigated for their ability to sensitize cancer cells to existing chemotherapeutic agents like topotecan, offering a strategy to overcome drug resistance.[10]
The diverse biological profile of the thieno[2,3-b]quinoline scaffold underscores the value of Methyl 3-[(3-chloro-2-formylphenyl)sulfanyl]propanoate as a key building block in the development of new therapeutic agents.
Conclusion
CAS number 1215582-82-3, or Methyl 3-[(3-chloro-2-formylphenyl)sulfanyl]propanoate, is a strategically designed chemical intermediate with significant potential in medicinal chemistry. While direct research on this specific compound is limited, its structure provides a clear and logical pathway to the synthesis of the thieno[2,3-b]quinoline core. This guide has outlined a plausible and detailed synthetic route for both the intermediate and its subsequent transformation into this valuable heterocyclic system.
The extensive and varied biological activities of thieno[2,3-b]quinoline derivatives, particularly in the realm of oncology, solidify the importance of having efficient synthetic access to this scaffold. For researchers and drug development professionals, Methyl 3-[(3-chloro-2-formylphenyl)sulfanyl]propanoate represents a key starting point for the exploration of novel chemical space around this privileged heterocyclic core, paving the way for the discovery of next-generation therapeutics.
References
-
(a) Synthesis of thieno[2,3‐b]quinoline and thieno[3,2‐b]quinolines 52... - ResearchGate. Available at: [Link]
-
SCHEME 2 General synthetic procedure of thieno[2,3-b]quinoline-2-... - ResearchGate. Available at: [Link]
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - NIH. Available at: [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - NIH. Available at: [Link]
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC. Available at: [Link]
-
Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - NIH. Available at: [Link]
-
Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation - MDPI. Available at: [Link]
-
Chemistry and Biological Activity of Thieno[3,4-b]quinoline, Thieno[3,4-c] quinolone, Thieno[3,2-g]quinoline and Thieno[2,3-g]quinoline Derivatives: A Review (Part IX) | Bentham Science Publishers. Available at: [Link]
-
Synthesis of Novel Dihydrothieno- and Thiopyrano Quinolines from 3-Formyl-2-Mercaptoquinoline Derivatives - ResearchGate. Available at: [Link]
- Full article: Synthesis and Biological Activity of Some Novel Thieno[2,3-b]quinoline, Quinolino[3. Available at: https://www.tandfonline.com/doi/full/10.1080/00319100008034298
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]
-
Synthesis and Biological Activity of Some Novel Thieno[2,3- b ]quinoline, Quinolino[3′,2′:4,5] thieno[3,2- d ]pyrimidine and Pyrido[2′,3′:4,5] thieno[2,3- b ]quinoline Derivatives | Request - ResearchGate. Available at: [Link]
-
(PDF) Thieno[2,3‐c]isoquinolines: A novel chemotype of antiproliferative agents inducing cellular apoptosis while targeting the G2/M phase and Tubulin - ResearchGate. Available at: [Link]
-
Thieno[2,3-c]isoquinolines: A novel chemotype of antiproliferative agents inducing cellular apoptosis while targeting the G2/M phase and Tubulin - PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieno[2,3-c]isoquinolines: A novel chemotype of antiproliferative agents inducing cellular apoptosis while targeting the G2/M phase and Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
An In-Depth Technical Guide to the Characterization of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
Abstract
This technical guide provides a comprehensive framework for the determination of the molecular weight and structural confirmation of the novel compound, Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities. We will delve into the theoretical underpinnings and provide detailed, field-proven experimental protocols for mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is elucidated to ensure a self-validating system of analysis, from sample preparation to data interpretation. This guide emphasizes the integration of multiple analytical techniques to establish the identity and purity of the target molecule with a high degree of confidence, a critical step in any research and development pipeline.
Physicochemical Profile and Molecular Structure
A foundational aspect of characterizing any novel compound is the establishment of its fundamental physicochemical properties. These data points serve as the initial reference for all subsequent analytical investigations.
The chemical structure of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is presented below:
Figure 1: 2D Structure of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate.
From this structure, we can derive the key quantitative descriptors essential for its analytical characterization.
| Property | Value | Rationale / Method |
| Molecular Formula | C₁₁H₁₁ClO₃S | Derived from structural analysis. |
| Average Molecular Weight | 258.72 g/mol | Calculated using the isotopic abundances of the constituent elements. |
| Monoisotopic Mass | 258.0090 g/mol | Calculated using the mass of the most abundant isotopes of the constituent elements. This is the mass that will be most prominently observed in high-resolution mass spectrometry. |
| Key Functional Groups | Aromatic chloride, Aldehyde, Thioether, Methyl Ester | Identification of these groups is crucial for predicting spectroscopic behavior and chemical reactivity. |
The Cornerstone of Molecular Weight Determination: Mass Spectrometry
Mass spectrometry is an indispensable analytical technique for the precise determination of the molecular weight of organic compounds.[1] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing direct evidence of the molecular mass.[2] For a novel compound such as Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate, high-resolution mass spectrometry (HRMS) is the gold standard, as it provides a highly accurate mass measurement that can be used to confirm the elemental composition.
Causality of Ionization Technique Selection
The choice of ionization method is critical for obtaining a meaningful mass spectrum. The goal is to generate gas-phase ions of the intact molecule with minimal fragmentation.
-
Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar molecules like our target compound, which contains multiple polar functional groups (aldehyde and ester). ESI typically generates protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). Its gentle nature minimizes in-source fragmentation, ensuring the molecular ion is readily observed.
-
Electron Ionization (EI): While a powerful technique that can provide valuable structural information through characteristic fragmentation patterns, EI is a high-energy "hard" ionization method.[3][4] For a molecule with several functional groups, EI is likely to cause extensive fragmentation, potentially making the molecular ion peak weak or absent. However, when coupled with Gas Chromatography (GC-MS), it can be a valuable tool for purity assessment and tentative identification of volatile impurities.
For the primary goal of accurate molecular weight determination of the intact molecule, ESI is the superior choice.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a self-validating system for the determination of the molecular weight of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate using an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
Step 1: Sample Preparation
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve the sample in 1 mL of a high-purity solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of the chosen organic solvent and deionized water, containing 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode.
Step 2: Instrumentation and Data Acquisition
-
Mass Spectrometer: A high-resolution instrument (e.g., Agilent 6545 Q-TOF, Thermo Scientific Q Exactive Orbitrap).
-
Ionization Mode: ESI, Positive Ion Mode.
-
Introduction Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 100 to 500.
-
Instrument Calibration: Calibrate the instrument immediately prior to analysis using a standard calibration solution to ensure high mass accuracy.
Step 3: Data Analysis and Interpretation
-
Expected Ions: The primary ions to look for are the protonated molecule [C₁₁H₁₁ClO₃S + H]⁺ at m/z 259.0168 and the sodium adduct [C₁₁H₁₁ClO₃S + Na]⁺ at m/z 281.0012.
-
Isotopic Pattern Confirmation: A crucial validation step is the observation of the characteristic isotopic pattern of chlorine. There are two major isotopes of chlorine: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the mass spectrum should exhibit two peaks for each chlorine-containing ion, separated by approximately 2 Da, with an intensity ratio of roughly 3:1. The peak corresponding to the ³⁵Cl isotope will be the A peak, and the ³⁷Cl isotope will be the A+2 peak.
-
Mass Accuracy Calculation: The measured mass should be within 5 ppm of the calculated monoisotopic mass.
Workflow for Mass Spectrometric Analysis
The following diagram illustrates the logical flow of the mass spectrometry experiment.
Caption: Figure 2: HRMS Workflow for Molecular Weight Determination.
Structural Confirmation with NMR Spectroscopy
While mass spectrometry provides the molecular weight, it does not definitively establish the structure or the connectivity of the atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution.[5][6] For Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate, both ¹H and ¹³C NMR are essential for an unambiguous structural assignment.
Predicted ¹H NMR Spectrum and Rationale
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.2 | Singlet | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded and appears far downfield. |
| 7.8 - 7.4 | Multiplet | 3H | Aromatic (Ar-H) | Protons on the aromatic ring will appear in this region, with their exact shifts and splitting patterns depending on the electronic effects of the substituents. |
| 3.7 | Singlet | 3H | Ester Methyl (-OCH₃) | The methyl group of the ester is a singlet and appears in this characteristic region. |
| ~3.3 | Triplet | 2H | -S-CH₂- | These protons are adjacent to the sulfur atom and a CH₂ group, resulting in a triplet. |
| ~2.8 | Triplet | 2H | -CH₂-COO- | These protons are adjacent to the ester carbonyl and a CH₂ group, also resulting in a triplet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
| Predicted Shift (ppm) | Assignment | Rationale |
| ~190 | Aldehyde C=O | The aldehyde carbonyl carbon is highly deshielded. |
| ~172 | Ester C=O | The ester carbonyl carbon is also deshielded, but less so than the aldehyde. |
| 140 - 125 | Aromatic Carbons | The six carbons of the benzene ring will appear in this range. |
| ~52 | Ester Methoxy (-OCH₃) | The carbon of the methyl ester group. |
| ~35 | -CH₂-COO- | The carbon adjacent to the ester carbonyl. |
| ~30 | -S-CH₂- | The carbon adjacent to the sulfur atom. |
Experimental Protocol: NMR Spectroscopy
Step 1: Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
Step 2: Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.
-
¹H Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C Parameters: A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).
Workflow for Structural Confirmation
The following diagram outlines the process of confirming the chemical structure using NMR.
Caption: Figure 3: NMR Workflow for Structural Confirmation.
Conclusion
The definitive characterization of a novel compound like Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate requires a multi-faceted analytical approach. This guide has outlined a robust, self-validating methodology centered on the core techniques of high-resolution mass spectrometry and NMR spectroscopy. By following these detailed protocols, researchers can confidently determine the molecular weight, confirm the elemental composition, and elucidate the precise atomic connectivity of the target molecule. This rigorous characterization is a non-negotiable prerequisite for the advancement of any research or drug development program that relies on the synthesis of new chemical entities.
References
-
The Good Scents Company. (n.d.). methyl 3-(methyl thio) propionate, 13532-18-8. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate. Retrieved from [Link]
-
Řezanka, T., & Votruba, J. (2010). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research, 51(8), 2332–2338. Retrieved from [Link]
-
International Union of Crystallography. (2024). Synthesis, spectroscopic and crystallographic characterization of various cymantrenyl thioethers. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Assembly of (Hetero)aryl Thioethers via Simple Nucleophilic Aromatic Substitution and Cu-Catalyzed Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 2.2: Molecular Weight Determination. Retrieved from [Link]
-
Sharkey, A. G., Shultz, J. L., & Friedel, R. A. (1959). Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry, 31(1), 87–94. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-[(3-chlorophenyl)amino]propanoate. Retrieved from [Link]
-
Řezanka, T. (2010). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research, 51(8), 2332-2338. Retrieved from [Link]
- Google Patents. (n.d.). CN1305843C - Process for preparing 3-chloro-2-methyl thiobenzoxide.
-
Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from [Link]
-
ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-chloro-2-methylpropanoate. Retrieved from [Link]
-
IntechOpen. (2018). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved from [Link]
-
News-Medical.net. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?. Retrieved from [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 3. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. tdx.cat [tdx.cat]
Physical form and storage of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
A### A Technical Guide to the Physical Properties, Handling, and Storage of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties and stability considerations for Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate. Designed for researchers, chemists, and drug development professionals, this document outlines authoritative protocols for the appropriate handling, long-term storage, and safety precautions necessary to maintain the compound's structural integrity and ensure experimental reproducibility. The recommendations herein are grounded in an analysis of the compound's constituent functional groups—a thioether, an aromatic aldehyde, and a methyl ester—and their inherent reactivity.
Chemical Identity and Physicochemical Properties
Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is a multifunctional organic compound often utilized as an intermediate in complex synthetic pathways. An accurate understanding of its fundamental properties is the cornerstone of its effective use in research and development.
Compound Identification
| Identifier | Value |
| IUPAC Name | methyl 3-[(3-chloro-2-formylphenyl)sulfanyl]propanoate[1] |
| CAS Number | 1215582-82-3[1][2] |
| Molecular Formula | C₁₁H₁₁ClO₃S[2] |
| Molecular Weight | 258.73 g/mol [1] |
| InChI Key | IMNUQKOLXPINDO-UHFFFAOYSA-N[1] |
Physical Properties
The physical state of the compound is a primary determinant of its handling procedures. Based on supplier technical data, the key physical properties are summarized below.
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Appearance | Data Not Available; typically off-white to yellow solid | Inferred |
| Solubility | Data Not Available; likely soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred |
| Storage Temperature | Ambient Temperature (per supplier)[1]; Refrigerated/Frozen (recommended) | See Section 3 |
Note: While the supplier lists ambient storage, this guide strongly recommends colder temperatures for long-term storage based on the chemical stability analysis in Section 2.
Chemical Stability and Reactivity Profile
The stability of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is governed by the reactivity of its three primary functional groups: the aromatic aldehyde, the thioether, and the methyl ester. The potential for degradation necessitates specific storage and handling protocols.
Aldehyde Moiety
The aromatic aldehyde group (-CHO) is susceptible to oxidation, especially in the presence of atmospheric oxygen. This process can convert the aldehyde to a carboxylic acid, yielding an impurity that can complicate subsequent reactions. This oxidative degradation can be accelerated by light and trace metal contaminants.
Thioether Linkage
Thioethers (sulfides) are prone to oxidation to form sulfoxides and, subsequently, sulfones. This two-step oxidation is a common degradation pathway for sulfur-containing compounds and can be initiated by atmospheric oxygen or other oxidizing agents. Thioethers are generally stable but this susceptibility requires exclusion of air for long-term preservation.[3][4]
Methyl Ester Group
The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid in the presence of water, particularly under acidic or basic conditions. While the rate of hydrolysis is slow at neutral pH and low temperatures, the presence of atmospheric moisture can lead to gradual degradation over time.
The logical relationship between the compound's functional groups and necessary storage conditions is outlined in the diagram below.
Caption: Causality Diagram Linking Functional Group Reactivity to Storage Requirements.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways identified above, a multi-faceted storage strategy is essential. The following protocols are designed to maximize the shelf-life and purity of the compound.
Protocol for Long-Term Storage ( > 1 Month)
This protocol is a self-validating system; adherence ensures the compound is protected from the primary atmospheric elements that would compromise its integrity.
Objective: To create an inert, cold, dry, and dark environment for the solid compound.
Materials:
-
Stock vial of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
-
Schlenk flask or vial with a gas-tight septum cap
-
Source of inert gas (Nitrogen or Argon) with manifold
-
Vacuum pump
-
Parafilm® or Teflon™ tape
-
-20°C freezer (non-cycling/manual defrost preferred)
-
Secondary containment (e.g., small box or beaker)
Methodology:
-
Preparation: Place the unopened stock vial inside a clean, dry Schlenk flask. If aliquoting, transfer the desired amount of solid into a clean, dry vial suitable for long-term storage (amber glass with a PTFE-lined cap is ideal).
-
Inerting: Securely attach the flask/vial to a Schlenk line or inert gas manifold.
-
Purge Cycle: Gently open the vacuum line to evacuate the air from the vessel for 1-2 minutes. Causality Note: This step removes atmospheric oxygen and moisture, the primary agents of oxidation and hydrolysis.
-
Backfill Cycle: Close the vacuum line and slowly introduce inert gas (Nitrogen or Argon) until the pressure equalizes.
-
Repeat: Perform a minimum of three vacuum/backfill cycles to ensure a completely inert atmosphere.
-
Sealing: After the final backfill, while maintaining a positive pressure of inert gas, securely tighten the cap on the vial. For added protection, wrap the cap and neck of the vial with Parafilm® or Teflon™ tape.
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions ("Store at -20°C under N₂").
-
Storage: Place the sealed vial inside a labeled secondary container and store it in a -20°C freezer. Causality Note: Low temperatures significantly reduce the kinetic rate of all potential degradation reactions.
Workflow for Compound Handling and Aliquoting
The following workflow minimizes atmospheric exposure when accessing the compound for experimental use.
Caption: Recommended Workflow for Aliquoting Air- and Moisture-Sensitive Compounds.
Safety and Disposal
While specific hazard data for this compound is limited, it is prudent to handle it with the care afforded to all novel laboratory chemicals.[1]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[5] Avoid contact with skin and eyes.[5][6]
-
Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it in standard laboratory drains.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. Retrieved from [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
Sources
- 1. Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate | 1215582-82-3 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols for the Use of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate in Heterocyclic Synthesis
Introduction
Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate is a versatile and highly functionalized starting material with significant potential in the synthesis of a variety of heterocyclic compounds. Its unique arrangement of a reactive aldehyde, a nucleophilic thioether, an ester group, and a chlorinated aromatic ring provides a powerful platform for the construction of complex molecular architectures. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant heterocyclic scaffolds, such as thieno[3,2-c]quinolines and pyrazolo[3,4-b]quinolines. The protocols are designed for researchers, scientists, and professionals in drug development, with a focus on the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Reactivity Analysis
The utility of Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate as a precursor in heterocyclic synthesis stems from the distinct reactivity of its constituent functional groups.
| Property | Value | Source |
| CAS Number | 1215582-82-3 | [1] |
| Molecular Formula | C₁₁H₁₁ClO₃S | [1] |
| Molecular Weight | 258.72 g/mol | [1] |
| IUPAC Name | Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate | [2] |
| Appearance | Pale yellow oil (predicted) | - |
Reactivity Profile:
-
Formyl Group (-CHO): The aldehyde functionality is a key electrophilic center, readily participating in condensation reactions with a wide range of nucleophiles, including active methylene compounds, amines, and hydrazines. This reactivity is central to the initial bond-forming events in many of the proposed syntheses.
-
Thioether Linkage (-S-): The sulfur atom, with its lone pairs of electrons, can act as a nucleophile. More importantly, the adjacent propanoate side chain is strategically positioned for intramolecular cyclization reactions, leading to the formation of a thiophene ring.
-
Methyl Propanoate Group (-CH₂CH₂COOCH₃): The ester moiety can be hydrolyzed to the corresponding carboxylic acid, which can then participate in cyclization reactions. The methylene groups alpha to the carbonyl and the sulfur atom are susceptible to activation and can be involved in cyclization processes.
-
3-Chloro-phenyl Group: The chloro substituent on the aromatic ring can influence the reactivity of the ring and can be a site for further functionalization, for example, through palladium-catalyzed cross-coupling reactions.
Application Note I: Synthesis of Dihydrothieno[3,2-c]quinolin-4(5H)-one Derivatives
This protocol outlines a plausible two-step synthesis of dihydrothieno[3,2-c]quinolin-4(5H)-one derivatives, a scaffold of interest in medicinal chemistry. The strategy involves an initial Knoevenagel condensation of the aldehyde with an active methylene compound, followed by a base-mediated intramolecular cyclization.
Experimental Workflow
Caption: Workflow for the synthesis of dihydrothieno[3,2-c]quinolin-4(5H)-ones.
Detailed Protocol
Step 1: Knoevenagel Condensation
-
To a solution of Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate (1.0 eq) in absolute ethanol (10 mL/mmol), add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). The rationale for using piperidine is its effectiveness as a basic catalyst for Knoevenagel condensations.
-
After completion, cool the reaction mixture to room temperature. The intermediate adduct may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate adduct from Step 1 in absolute ethanol (15 mL/mmol).
-
Add a solution of sodium ethoxide (1.5 eq) in ethanol. The use of a strong base like sodium ethoxide is intended to deprotonate the methylene group of the propanoate chain, initiating the intramolecular cyclization.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and neutralize with a dilute acid (e.g., 1 M HCl).
-
The precipitated product is collected by filtration, washed with water and a cold solvent (e.g., ethanol or diethyl ether), and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Hypothetical Product Data
| Product | R¹ | R² | Yield (%) | M.p. (°C) |
| 1a | CN | CN | 85 | >250 |
| 1b | CN | COOEt | 82 | 230-232 |
| 1c | COOEt | COOEt | 78 | 215-217 |
Proposed Reaction Mechanism
Caption: Proposed mechanism for dihydrothieno[3,2-c]quinolin-4(5H)-one synthesis.
Application Note II: Synthesis of Thieno[3,2-c]quinoline Derivatives via Friedländer Annulation
The Friedländer annulation is a classic and efficient method for the synthesis of quinolines.[3] In this proposed application, Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate can undergo an intramolecular cyclization followed by a condensation with a ketone containing an α-methylene group to yield a thieno[3,2-c]quinoline.
Experimental Workflow
Caption: Workflow for the synthesis of thieno[3,2-c]quinolines.
Detailed Protocol
-
In a round-bottom flask, dissolve Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate (1.0 eq) and the ketone (e.g., cyclohexanone, acetone) (1.2 eq) in ethanol (20 mL/mmol).
-
Add powdered potassium hydroxide (3.0 eq). Potassium hydroxide serves as a strong base to promote both the intramolecular cyclization of the propanoate chain and the subsequent condensation with the ketone.
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
Hypothetical Product Data
| Product | Ketone | Yield (%) | M.p. (°C) |
| 2a | Cyclohexanone | 75 | 188-190 |
| 2b | Acetone | 68 | 175-177 |
| 2c | Acetophenone | 72 | 205-207 |
Application Note III: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
The reaction of ortho-formyl aromatic compounds with hydrazines is a well-established route to pyrazole-fused heterocycles.[4][5] This protocol describes the synthesis of pyrazolo[3,4-b]quinoline derivatives from Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate.
Experimental Workflow
Caption: Workflow for the synthesis of pyrazolo[3,4-b]quinolines.
Detailed Protocol
-
To a solution of Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate (1.0 eq) in glacial acetic acid (15 mL/mmol), add the hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.1 eq). Acetic acid serves as both the solvent and an acid catalyst for the condensation and subsequent cyclization.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or DMF.
Hypothetical Product Data
| Product | Hydrazine | Yield (%) | M.p. (°C) |
| 3a | Hydrazine Hydrate | 88 | >300 |
| 3b | Phenylhydrazine | 85 | 240-242 |
| 3c | 4-Methylphenylhydrazine | 82 | 255-257 |
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions. Piperidine, sodium ethoxide, potassium hydroxide, and hydrazine derivatives are corrosive and/or toxic and should be handled with extreme caution.
References
-
Görlitzer, K., Gabriel, B., Frohberg, P., Wobst, I., Drutkowski, G., Wiesner, J., & Jomaa, H. (2004). Thieno[2,3-c]quinolines — Synthesis and Biological Investigation. Pharmazie, 59(9), 675-681. [Link]
-
Gašparová, R., & Lácová, M. (2005). Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. Molecules, 10(8), 937-960. [Link]
-
Cilenti, D., et al. (2023). Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells. ACS Omega, 8(38), 35058–35073. [Link]
-
Gouda, M. A., Abu-Hashem, A. A., & Abdelgawad, A. A. M. (2024). Synthesis and Reactions of Thieno[2,3-c]quinolines from Arylaldehyde and Arylamine Derivatives: A Review (Part VIII). Mini-Reviews in Organic Chemistry, 21(3), 302-317. [Link]
-
Gašparová, R., & Lácová, M. (2005). Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. Molecules, 10(8), 937-960. [Link]
-
Gan, H., et al. (2016). S8 -Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. Chemistry, an Asian journal, 11(12), 1770–1774. [Link]
-
PubChem. (n.d.). Methyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3-Chloro-2-methylpropanal. National Center for Biotechnology Information. [Link]
-
Majumdar, P., & Pati, H. (2021). Synthesis of thieno[2,3-b]quinoline and selenopheno[2,3-b]quinoline derivatives via iodocyclization reaction and a DFT mechanistic study. Organic & Biomolecular Chemistry, 19(19), 4289-4294. [Link]
-
Mintas, M., et al. (2003). Novel derivatives of benzo[b]thieno[2,3-c]quinolones: synthesis, photochemical synthesis, and antitumor evaluation. Journal of medicinal chemistry, 46(24), 5229–5241. [Link]
-
(a) Synthesis of thieno[2,3‐b]quinoline and thieno[3,2‐b]quinolines 52... - ResearchGate. (n.d.). Retrieved from [Link]
-
Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]
-
Manjula Rani, K., & Rajendran, S. P. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9), 15966-15971. [Link]
-
The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity - MDPI. (2023, December 28). Retrieved from [Link]
-
Gašparová, R., & Lácová, M. (2005). Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. Molecules, 10(8), 937–960. [Link]
-
Reaction of antiaromatic porphyrinoid with active methylene compounds - RSC Publishing. (n.d.). Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate as a Versatile Precursor for Heterocyclic Scaffolds
Abstract
Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate is a multifunctional building block uniquely suited for the synthesis of complex heterocyclic systems. Its strategic arrangement of an ortho-formylphenyl thioether and a propanoate side chain provides a powerful platform for intramolecular cyclization reactions. This guide details its application in constructing high-value fused ring systems, such as thieno[3,2-b]quinolines and benzothiophenes, which are prevalent motifs in medicinal chemistry and materials science. We provide field-tested protocols, mechanistic insights, and workflow optimizations to enable researchers to effectively utilize this reagent in their synthetic programs.
Introduction and Core Concepts
The strategic importance of heterocyclic compounds in drug discovery and materials science drives a continuous demand for efficient and modular synthetic methods. Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate (Figure 1) has emerged as a valuable intermediate due to the convergent reactivity of its distinct functional groups.
-
Ortho-Formyl Group: Acts as a key electrophilic handle for condensation and cyclization reactions.
-
Thioether Linkage: Positions the propanoate chain for intramolecular reactions and forms the core of the resulting sulfur-containing heterocycle.
-
Methyl Propanoate Chain: Contains a reactive α-methylene group and an ester, enabling cyclization through carbanion formation or serving as a precursor for further derivatization.
-
Chloro Substituent: Provides a site for further functionalization via cross-coupling reactions and modulates the electronic properties of the aromatic ring.
This combination allows for the rapid assembly of complex scaffolds from a single, well-defined precursor. This document will focus on two primary applications: the synthesis of thieno[3,2-b]quinoline and benzothiophene derivatives.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1215582-82-3[1][2] |
| Molecular Formula | C₁₁H₁₁ClO₃S[2] |
| Molecular Weight | 258.73 g/mol [1] |
| IUPAC Name | methyl 3-[(3-chloro-2-formylphenyl)sulfanyl]propanoate[1] |
| Appearance | Off-white to yellow solid (typical) |
Application I: Synthesis of Thieno[3,2-b]quinoline Derivatives via Friedländer Annulation
The thieno[3,2-b]quinoline scaffold is a core component of various biologically active molecules and functional materials.[3][4][5] The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, provides a classic and effective route to quinolines.[6][7] Our building block cleverly integrates both components required for an intramolecular Friedländer-type reaction, greatly simplifying the synthesis of this tricyclic system.
Mechanistic Rationale
The synthesis proceeds through a domino reaction sequence. First, the aldehyde is converted to an aniline derivative in situ via reductive amination. This intermediate then undergoes a base- or acid-catalyzed intramolecular condensation. The α-methylene group of the propanoate chain, activated by the adjacent ester, acts as the nucleophile, attacking the aldehyde (now an imine or related species) to initiate ring closure and form the quinoline core.
Experimental Workflow Diagram
Sources
- 1. Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate | 1215582-82-3 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Harnessing the Cyclization Potential of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Bioactive Heterocycles
Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate is a substituted aromatic thioether that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds.[1] Its structure, featuring a reactive aldehyde, a nucleophilic sulfur atom, and an ester group, makes it an ideal precursor for intramolecular cyclization reactions. These reactions can lead to the formation of fused ring systems such as thieno[2,3-b]quinolines and benzothiophenes. Such heterocyclic cores are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.[2][3][4][5] For instance, thieno[2,3-b]quinoline derivatives have shown promise as antimicrobial agents, while benzothiophenes are found in drugs like the selective estrogen receptor modulator, raloxifene.[2][3][5]
This guide provides a comprehensive overview of the potential cyclization reactions of Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate, complete with detailed experimental protocols and an exploration of the underlying reaction mechanisms.
Potential Cyclization Pathways: A Mechanistic Overview
The strategic placement of functional groups in Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate allows for several intramolecular cyclization pathways, primarily driven by the interaction between the formyl group and the propanoate side chain. The two most probable cyclization routes are base-catalyzed intramolecular condensation and acid-catalyzed cyclization/dehydration.
Base-Catalyzed Intramolecular Condensation
In the presence of a base, the α-carbon of the propanoate ester can be deprotonated to form an enolate. This enolate can then act as a nucleophile, attacking the electrophilic carbon of the formyl group to form a six-membered ring. Subsequent elimination of water would lead to the formation of a double bond, resulting in a substituted thieno[2,3-b]quinoline derivative. This type of reaction is a classic strategy for the synthesis of quinoline and related heterocyclic systems.
Acid-Catalyzed Intramolecular Cyclization
Under acidic conditions, the formyl group can be protonated, increasing its electrophilicity. The enol form of the propanoate ester can then attack the activated carbonyl, leading to a cyclized intermediate. Subsequent dehydration would yield the aromatic thieno[2,3-b]quinoline core. Polyphosphoric acid (PPA) is a common reagent for this type of cyclization, acting as both a catalyst and a dehydrating agent.[6]
The following diagram illustrates these potential cyclization pathways:
Figure 1. Potential cyclization pathways of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate.
Experimental Protocols
The following are detailed protocols for the proposed cyclization reactions. These are adapted from established procedures for similar transformations.[6][7]
Protocol 1: Base-Catalyzed Intramolecular Cyclization
This protocol aims to synthesize a substituted thieno[2,3-b]quinoline via a base-catalyzed intramolecular condensation.
Materials:
-
Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate
-
Anhydrous Ethanol
-
Sodium Ethoxide (NaOEt)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate (1.0 eq) in anhydrous ethanol (10 mL per mmol of starting material).
-
Addition of Base: Add sodium ethoxide (1.2 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and neutralize it with glacial acetic acid.
-
Workup: Remove the ethanol under reduced pressure. To the residue, add water and extract with dichloromethane (3 x 20 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired cyclized product.
Protocol 2: Acid-Catalyzed Intramolecular Cyclization
This protocol describes the synthesis of a substituted thieno[2,3-b]quinoline using polyphosphoric acid (PPA) as a catalyst and dehydrating agent.[6]
Materials:
-
Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate
-
Polyphosphoric Acid (PPA)
-
Ice-water
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, add Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate (1.0 eq) and polyphosphoric acid (10 times the weight of the starting material).
-
Reaction: Heat the mixture at 100-120 °C with stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water with vigorous stirring.
-
Neutralization: Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Table 1: Comparison of Cyclization Protocols
| Parameter | Protocol 1: Base-Catalyzed | Protocol 2: Acid-Catalyzed |
| Catalyst | Sodium Ethoxide (NaOEt) | Polyphosphoric Acid (PPA) |
| Solvent | Anhydrous Ethanol | None |
| Temperature | Reflux (approx. 78 °C) | 100-120 °C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Workup | Neutralization with acetic acid, extraction | Quenching in ice-water, neutralization with NaHCO3, extraction |
| Key Advantage | Milder reaction conditions | Strong dehydrating conditions, potentially higher yielding for certain substrates |
Experimental Workflow
The general workflow for the cyclization reactions is depicted in the following diagram:
Figure 2. General experimental workflow for cyclization reactions.
Characterization of Products
The successful synthesis of the cyclized products can be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure of the product by analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals. The disappearance of the aldehyde proton signal and the appearance of new aromatic and vinylic proton signals would be indicative of cyclization.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the product. The disappearance of the aldehyde C-H stretch and the potential appearance of new C=C stretching vibrations would support the formation of the cyclized product.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate and its derivatives should be handled with care as their toxicological properties may not be fully known.
-
Sodium ethoxide is a strong base and is corrosive. Handle it with care and avoid contact with skin and eyes.
-
Polyphosphoric acid is corrosive and will cause severe burns upon contact. Handle with extreme caution.
-
Organic solvents such as ethanol, dichloromethane, ethyl acetate, and hexane are flammable. Keep them away from ignition sources.
References
- U.S. Patent US10981868B1, "Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)
-
El-Enany, M. M., Kamel, G. M., & Kandeel, M. M. (2011). Synthesis and Biological Activity of Some Novel Thieno[2,3-b]quinoline, Quinolino[3. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(10), 2155–2166. [Link]
-
G. Bratulescu. (2021). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules, 26(16), 4995. [Link]
-
(a) Synthesis of thieno[2,3‐b]quinoline and thieno[3,2‐b]quinolines 52... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
(PDF) Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Preparation of Large Perphenylbiaryls: Can Intermolecular Coupling Compete with Intramolecular Cyclization of Precursors? - PubMed. (2018). The Journal of Organic Chemistry, 83(7), 3945–3953. [Link]
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (2018). Organic & Biomolecular Chemistry, 16(44), 8542–8546. [Link]
-
Visible Light Photocatalytic Synthesis of Benzothiophenes | Organic Letters. (2012). Organic Letters, 14(24), 6258–6261. [Link]
-
Scheme 47: Intramolecular cyclization through dehydration of ethyl... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles - PubMed. (2016). Chemistry, an Asian Journal, 11(12), 1770–1774. [Link]
-
Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation - PubMed. (2020). Future Medicinal Chemistry, 12(16), 1489–1503. [Link]
-
Diversity-oriented and diastereoselective synthesis of diverse polycyclic thieno(2,3-b)-quinoline derivatives using a synergistic strategy - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00020B. (2022). Organic & Biomolecular Chemistry, 20(9), 1867–1879. [Link]
-
Methyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Synthesis, characterization of novel benzothiophene. (2020). Malaysian Journal of Microbiology, 16(3), 2207–2209. [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - NIH. (2023). MedChemComm, 14(1), 116–124. [Link]
-
ChemInform Abstract: Base-Mediated Intramolecular Cyclization of (2-Propargyl Ether) Arylimines: An Approach to 3-Amino-benzofurans. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. malayajournal.org [malayajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Diversity-oriented and diastereoselective synthesis of diverse polycyclic thieno(2,3-b)-quinoline derivatives using a synergistic strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of the Formyl Group in Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the chemical derivatization of the formyl group in Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate. This molecule serves as a versatile scaffold in synthetic chemistry and drug discovery, with its reactivity centered on the aromatic aldehyde functionality. This document explores several high-yield derivatization strategies, including reductive amination, Wittig olefination, Knoevenagel condensation, and the formation of oximes and hydrazones. For each method, we provide a detailed, step-by-step protocol, discuss the underlying reaction mechanism, and offer expert insights into experimental design and optimization. The guide is intended for researchers, scientists, and drug development professionals seeking to modify this molecule for the synthesis of novel compounds with potential biological activity.
Introduction: Chemical Reactivity and Strategic Importance
Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate is a substituted aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. The formyl group is the primary site of reactivity, allowing for a diverse range of chemical transformations. The presence of an ortho-chloro substituent and a thioether linkage at the meta position can influence the electrophilicity of the aldehyde carbon, potentially affecting reaction kinetics and yields. Understanding and controlling the derivatization of this formyl group is paramount for the successful synthesis of target molecules.
This guide provides a selection of robust and versatile protocols for the derivatization of the formyl group, enabling the synthesis of a variety of functionalized derivatives. The choice of a specific derivatization strategy will depend on the desired final product and its intended application.
Derivatization Strategies and Protocols
This section details several key derivatization reactions applicable to Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate. Each protocol is designed to be self-validating, with clear steps and explanations for experimental choices.
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a powerful method for the formation of C-N bonds, converting the formyl group into a secondary or tertiary amine.[1][2] The reaction proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine.[3] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents due to their selectivity for the iminium ion over the aldehyde.[3]
Expert Insight: The mildly acidic conditions are crucial for the formation of the iminium ion intermediate. The choice of the reducing agent is also critical; NaBH₃CN is effective at a lower pH, while NaBH(OAc)₃ can be used in a wider range of solvents and is generally considered milder and safer.[3]
Experimental Protocol: One-Pot Reductive Amination
-
Reagent Preparation:
-
Dissolve Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) to a concentration of 0.1-0.5 M.
-
Add the desired primary or secondary amine (1.1-1.5 eq).
-
Add acetic acid (1-2 eq) to catalyze imine formation.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise over 10-15 minutes. Caution: The reaction may be exothermic.
-
Continue stirring at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation:
| Amine Reactant | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | NaBH(OAc)₃ | Dichloromethane | 16 | 85 |
| Benzylamine | NaBH(OAc)₃ | Methanol | 12 | 92 |
| Morpholine | NaBH₃CN | Methanol | 24 | 78 |
Workflow Diagram:
Caption: Reductive Amination Workflow.
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones.[4][5] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.[6][7] The stereochemical outcome of the reaction can often be controlled by the choice of the ylide and the reaction conditions.[8]
Expert Insight: The formation of the phosphorus ylide is a critical step. A strong base, such as n-butyllithium or sodium hydride, is typically required to deprotonate the phosphonium salt.[8] The reactivity of the ylide is influenced by substituents on the carbanion; stabilized ylides (containing electron-withdrawing groups) are less reactive and tend to produce (E)-alkenes, while non-stabilized ylides are more reactive and favor the formation of (Z)-alkenes.
Experimental Protocol: Wittig Olefination
-
Ylide Preparation (in situ):
-
To a stirred suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (1.1 eq) at -78 °C or 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which a characteristic color change (often to deep red or orange) indicates ylide formation.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to 0 °C.
-
Add a solution of Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
-
Data Presentation:
| Phosphonium Salt | Base | Reaction Time (h) | (E/Z) Ratio | Yield (%) |
| Methyltriphenylphosphonium bromide | n-BuLi | 6 | - | 90 |
| Ethyl triphenylphosphonium bromide | n-BuLi | 8 | 1:4 | 85 |
| (Carbethoxymethyl)triphenylphosphonium chloride | NaH | 12 | >95:5 | 75 |
Workflow Diagram:
Caption: Wittig Reaction Workflow.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by dehydration to yield an α,β-unsaturated product.[9][10] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[10]
Expert Insight: The choice of the active methylene compound is broad and includes malononitrile, ethyl cyanoacetate, and diethyl malonate.[9][11] The Doebner modification of the Knoevenagel condensation utilizes pyridine as both the catalyst and solvent and often leads to decarboxylation when malonic acid is used as the active methylene compound.[12]
Experimental Protocol: Knoevenagel Condensation
-
Reagent Preparation:
-
Dissolve Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent (e.g., ethanol, toluene, or pyridine).
-
Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux for 2-8 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation:
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 3 | 95 |
| Ethyl Cyanoacetate | Piperidine | Toluene | 6 | 88 |
| Diethyl Malonate | Piperidine | Toluene | 8 | 75 |
Workflow Diagram:
Caption: Knoevenagel Condensation Workflow.
Formation of Oximes and Hydrazones
The reaction of aldehydes with hydroxylamine or hydrazines provides a straightforward route to oximes and hydrazones, respectively.[13][14][15] These reactions are typically carried out in a weakly acidic medium to facilitate the nucleophilic attack on the carbonyl carbon.[16]
Expert Insight: The formation of oximes and hydrazones is often quantitative and can be used for the characterization of aldehydes.[13] These derivatives are also valuable synthetic intermediates; for example, oximes can undergo the Beckmann rearrangement to form amides.[17]
Experimental Protocol: Oxime Formation
-
Reagent Preparation:
-
Dissolve Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base such as sodium acetate or pyridine (1.1-1.5 eq) to neutralize the HCl and generate free hydroxylamine.
-
-
Reaction Execution:
-
Stir the mixture at room temperature or gently heat for 1-4 hours.
-
The product often precipitates from the reaction mixture upon formation.
-
-
Work-up and Purification:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
If no precipitate forms, the product can be extracted with an organic solvent after removal of ethanol under reduced pressure.
-
Experimental Protocol: Hydrazone Formation
The protocol for hydrazone formation is analogous to oxime formation, substituting hydroxylamine hydrochloride with the desired hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or 2,4-dinitrophenylhydrazine).[18][19]
Data Presentation:
| Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Hydroxylamine HCl | Sodium Acetate | Ethanol/Water | 2 | 98 |
| Hydrazine Hydrate | - | Ethanol | 1 | 95 |
| Phenylhydrazine | Acetic Acid (cat.) | Ethanol | 1 | 96 |
| 2,4-Dinitrophenylhydrazine | H₂SO₄ (cat.) | Ethanol | 0.5 | >99 |
Analytical Characterization
The successful derivatization of Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate should be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structural identity of the synthesized derivatives.
-
Mass Spectrometry (MS): To determine the molecular weight of the products. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) can be used to monitor reaction progress and assess purity.[20][21][22][23][24][25][26]
-
Infrared (IR) Spectroscopy: To observe the disappearance of the aldehyde C=O stretching frequency and the appearance of new characteristic bands (e.g., C=N for imines/oximes/hydrazones, C=C for alkenes).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.[23]
Safety Considerations
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
-
Strong bases like n-butyllithium are pyrophoric and must be handled with extreme caution under an inert atmosphere.
-
Substituted aromatic compounds should be handled with care as their toxicological properties may not be fully characterized.
References
-
Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor - SciSpace. Available at: [Link]
-
Derivatization - Chemistry LibreTexts. (2023-08-29). Available at: [Link]
-
Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - NIH. Available at: [Link]
-
Wittig Reaction - Chemistry LibreTexts. (2023-01-22). Available at: [Link]
-
Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC - NIH. Available at: [Link]
-
Full article: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature - Taylor & Francis Online. Available at: [Link]
-
Wittig reaction - Wikipedia. Available at: [Link]
-
Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver - PubMed. Available at: [Link]
-
Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring - Analytical Chemistry (ACS Publications). (2016-07-09). Available at: [Link]
-
Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013-05-08). Available at: [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019-06-04). Available at: [Link]
-
Oxime - Wikipedia. Available at: [Link]
-
Uncommon reaction in 4-formyl phenols – substitution of the formyl group - Estonian Academy Publishers. (2024-01-01). Available at: [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018-02-06). Available at: [Link]
-
Knoevenagel condensation - Wikipedia. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017-09-01). Available at: [Link]
-
Reductive Amination - Chemistry Steps. Available at: [Link]
- US3322833A - Preparation of aromatic aldehydes - Google Patents.
-
the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water - Indian Academy of Sciences. (2021-07-27). Available at: [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PubMed Central. Available at: [Link]
- CN1305843C - Process for preparing 3-chloro-2-methyl thiobenzoxide - Google Patents.
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]
-
LC-MS-based Methods for Characterizing Aldehydes. - ResearchGate. Available at: [Link]
-
Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Natural aldehyde extr. Available at: [Link]
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025-02-24). Available at: [Link]
-
The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water - ResearchGate. (2025-08-06). Available at: [Link]
-
Beckmann Rearrangement - Master Organic Chemistry. Available at: [Link]
-
Stereospecific synthesis, assignment of absolute configuration, and biological activity of the enantiomers of 3-[[[3-[2-(7-chloroquinolin-2-yl)-(E)-ethenyl]phenyl] [[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propionic acid, a potent and specific leukotriene D4 receptor antagonist - PubMed. Available at: [Link]
-
Oxime formation - ChemTube3D. Available at: [Link]
-
Controlled release of volatile aldehydes and ketones by reversible hydrazone formation – “classical” profragrances are getting dynamic - Chemical Communications (RSC Publishing) DOI:10.1039/B602312F. (2006-04-03). Available at: [Link]
-
Derivatization methods for the LC–MS/MS analyses of aldehydes. - ResearchGate. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Methyl 3-chloro-2-methylpropanoate | C5H9ClO2 | CID 13401674 - PubChem. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Oximes - BYJU'S. Available at: [Link]
-
Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Publishing. Available at: [Link]
-
Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview - JoVE. (2025-05-22). Available at: [Link]
-
Hydrazone formation - ChemTube3D. Available at: [Link]
-
-
Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction - YouTube. (2020-08-08). Available at: [Link]
-
-
Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC - Waters Corporation. Available at: [Link]
-
14 -Preparation of Aromatic Aldehydes from hydrocarbons by Chlorination - YouTube. (2013-10-08). Available at: [Link]
-
The Wittig Reaction: Examples and Mechanism - Chemistry Steps. Available at: [Link]
-
Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Knoevenagel Condensation [organic-chemistry.org]
- 13. Oxime - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemtube3d.com [chemtube3d.com]
- 16. byjus.com [byjus.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Controlled release of volatile aldehydes and ketones by reversible hydrazone formation – “classical” profragrances are getting dynamic - Chemical Communications (RSC Publishing) DOI:10.1039/B602312F [pubs.rsc.org]
- 20. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Thioether functionalization in Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
An Application Guide for the Strategic Functionalization of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
Introduction: A Versatile Scaffold for Medicinal Chemistry
Thioethers are a cornerstone functional group in modern drug discovery, present in a significant number of FDA-approved pharmaceuticals.[1][2] Their importance lies not only in their contribution to molecular architecture and biological activity but also in their capacity for diverse chemical transformations. The sulfur atom, with its available lone pairs and ability to exist in multiple oxidation states, serves as a versatile chemical handle for molecular diversification.[3][4]
This guide focuses on Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate , a molecule designed with multiple, orthogonally reactive sites. The strategic placement of a thioether adjacent to a sterically hindered and electronically modified aromatic ring—itself bearing an aldehyde and a chloro substituent—along with an aliphatic ester chain, makes this compound a rich platform for generating complex molecular libraries.
The primary focus of this document is the targeted functionalization of the thioether moiety. We will explore protocols for its selective oxidation to the corresponding sulfoxide and sulfone, transformations that profoundly alter the molecule's steric and electronic properties, including polarity, hydrogen bonding capacity, and metabolic stability.[5] These modifications are critical tactics in the hit-to-lead and lead optimization phases of drug development.
Core Principles of Thioether Reactivity
The sulfur atom in a thioether is a soft nucleophile, readily reacting with electrophiles. Its most common and impactful transformations are oxidation and alkylation.
-
Oxidation: The sequential oxidation of a thioether to a sulfoxide and then to a sulfone is one of its most valuable reactions. This process adds one or two oxygen atoms to the sulfur, dramatically increasing its polarity and making it a potential hydrogen bond acceptor.[4] The choice of oxidant and reaction conditions is critical for achieving selectivity, either stopping at the sulfoxide stage or proceeding to the sulfone.[6]
-
Chemoselectivity: The presence of an aldehyde group on the aromatic ring of the title compound introduces a challenge. Aldehydes are themselves susceptible to oxidation. Therefore, protocols must be chosen that selectively oxidize the sulfur atom without affecting the formyl group. This guide will emphasize such chemoselective methods.
Proposed Synthesis of the Starting Material
A robust synthesis of the starting scaffold is paramount. A plausible and efficient route involves the nucleophilic addition of 3-chloro-2-mercaptobenzaldehyde to methyl acrylate (a Michael addition). This approach is atom-economical and proceeds under mild basic conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 4. jchemrev.com [jchemrev.com]
- 5. mdpi.com [mdpi.com]
- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]
Application Notes & Protocols: Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate as a Strategic Precursor in Medicinal Chemistry
Introduction: A Versatile Building Block for Bioactive Heterocycles
In the landscape of modern drug discovery, the efficient synthesis of complex heterocyclic scaffolds is of paramount importance. Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate is a uniquely functionalized precursor molecule designed for the streamlined construction of thieno[2,3-b]quinolines. This application note details the strategic utility of this compound, outlining its synthesis and primary application in the generation of a core scaffold known for a wide array of pharmacological activities. The quinoline moiety is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The fusion of a thiophene ring to the quinoline core, creating the thieno[2,3-b]quinoline system, often enhances or imparts a range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic properties.[4][5][6] This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to leverage Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate in their research endeavors.
PART 1: Synthesis of the Precursor Molecule
The title compound, while not extensively cataloged, can be readily synthesized through a nucleophilic aromatic substitution reaction. The strategic placement of the chloro and formyl groups on the phenyl ring is key to its subsequent utility.
Proposed Synthesis Pathway:
The synthesis initiates from 2,6-dichlorobenzaldehyde. A nucleophilic substitution reaction with the thiol group of methyl 3-mercaptopropanoate, facilitated by a suitable base, selectively displaces one of the chloro groups to yield the desired thioether product.
Caption: Proposed synthetic route to the precursor molecule.
Experimental Protocol: Synthesis of Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate
-
Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,6-dichlorobenzaldehyde (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Nucleophile Addition: Slowly add methyl 3-mercaptopropanoate (1.1 eq) to the stirring suspension.
-
Reaction Condition: Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate.
PART 2: Core Application: Synthesis of the Thieno[2,3-b]quinoline Scaffold
The primary and most powerful application of Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate is its use in an intramolecular cyclization reaction to form the tricyclic thieno[2,3-b]quinoline core. This transformation is a variation of the Friedländer annulation, a classic method for quinoline synthesis.
Causality of the Reaction: The molecule is ingeniously designed for this cyclization. The propanoate chain contains an α-methylene group that is rendered acidic by the adjacent ester. In the presence of a base, this position can be deprotonated to form an enolate. This nucleophilic enolate then attacks the electrophilic carbon of the formyl group in an intramolecular aldol-type condensation. Subsequent dehydration and aromatization lead to the formation of the fused thiophene ring.
Caption: Key steps in the intramolecular cyclization process.
Experimental Protocol: Synthesis of Methyl 4-chlorothieno[2,3-b]quinoline-3-carboxylate
-
Reagents & Setup: Dissolve Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate (1.0 eq) in a suitable solvent such as ethanol or tert-butanol.
-
Base Addition: Add a strong base, for example, sodium ethoxide (for ethanol) or potassium tert-butoxide (for tert-butanol) (1.5 - 2.0 eq), portion-wise at room temperature.
-
Reaction Condition: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., 1M HCl). This will likely cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with water and a small amount of cold ethanol.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure Methyl 4-chlorothieno[2,3-b]quinoline-3-carboxylate.
PART 3: Medicinal Chemistry Potential and Further Derivatization
The resulting Methyl 4-chlorothieno[2,3-b]quinoline-3-carboxylate is not merely an endpoint but a versatile intermediate for creating a diverse library of potential drug candidates. The thieno[2,3-b]quinoline scaffold is associated with a remarkable range of biological activities.
Table 1: Reported Biological Activities of Thieno[2,3-b]quinoline Derivatives
| Biological Activity | Target/Mechanism of Action | Reference(s) |
| Antitumor | Inhibition of cancer cell growth and proliferation; induction of apoptosis. Some act as Epidermal Growth Factor Receptor (EGFR) inhibitors. | [4] |
| Antiparasitic | Activity against Trypanosoma brucei and Leishmania infantum. | [4] |
| Anti-inflammatory | Potential inhibition of targets like cyclooxygenase (COX). | [6][7] |
| Antimicrobial | Activity against various bacterial and fungal strains. | [5] |
| Kinase Inhibition | Selective inhibition of protein kinase C isoenzyme PKCε. | [4] |
Workflow for Drug Discovery and Lead Optimization
The synthesized thieno[2,3-b]quinoline core can be readily modified at several positions to explore structure-activity relationships (SAR).
Caption: Workflow for generating and testing new drug candidates.
-
Amide Formation: The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid. This acid is a key handle for creating a library of amides by coupling with various amines. This is a common strategy to modulate solubility and cell permeability.
-
Cross-Coupling Reactions: The chloro group at the 4-position is activated towards various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions.[8] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space for SAR studies.
-
Nucleophilic Aromatic Substitution: The C4-chloro substituent can also be displaced by various nucleophiles (e.g., amines, thiols), providing another avenue for diversification.
Conclusion
Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate is a strategically designed and highly valuable precursor in medicinal chemistry. Its structure is primed for an efficient intramolecular cyclization to yield the thieno[2,3-b]quinoline scaffold, a core heterocyclic system with a proven track record of diverse and potent biological activities. The protocols and strategic workflows outlined in this document provide a clear path for researchers to utilize this compound as a starting point for the discovery and development of novel therapeutic agents.
References
-
Gomes, S., et al. (2022). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules. Available at: [Link]
-
PubChem. Methyl 3-chloro-2-methylpropanoate. National Center for Biotechnology Information. Available at: [Link]
-
Asati, V., et al. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini Reviews in Medicinal Chemistry. Available at: [Link]
-
Hafez, H. N., & El-Gazzar, A. R. B. A. (2009). Synthesis and Biological Activity of Some Novel Thieno[2,3-b]quinoline, Quinolino[3',2':4,5]thieno[3,2-d]pyrimidine and Pyrido[2',3':4,5]thieno[2,3-b]quinoline Derivatives. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (n.d.). (a) Synthesis of 2‐acyl‐thieno[2,3‐b]quinolines 49 from... ResearchGate. Available at: [Link]
-
Nakamura, K., et al. (1993). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Some Novel Thieno[2,3- b ]quinoline, Quinolino[3′,2′:4,5] thieno[3,2- d ]pyrimidine and Pyrido[2′,3′:4,5] thieno[2,3- b ]quinoline Derivatives. ResearchGate. Available at: [Link]
-
Wu, J., et al. (2018). Synthesis of thieno[2,3-b]quinoline and selenopheno[2,3-b]quinoline derivatives via iodocyclization reaction and a DFT mechanistic study. Organic & Biomolecular Chemistry. Available at: [Link]
-
de Oliveira, R. B., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules. Available at: [Link]
-
The Pharma Innovation. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. The Pharma Innovation Journal. Available at: [Link]
- Google Patents. (n.d.). CN1305843C - Process for preparing 3-chloro-2-methyl thiobenzoxide. Google Patents.
-
Li, Z., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). SCHEME 2 General synthetic procedure of thieno[2,3-b]quinoline-2-... ResearchGate. Available at: [Link]
-
Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Kumar, V., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Chinese Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 3-cyanobenzoate by a green process. ResearchGate. Available at: [Link]
-
Leung, E., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]
-
Bentham Science. (n.d.). Chemistry and Biological Activity of Thieno[3,4-b]quinoline, Thieno[3,4-c] quinolone, Thieno[3,2-g]quinoline and Thieno[2,3-g]quinoline Derivatives: A Review (Part IX). Bentham Science. Available at: [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]
-
ScienceScholar. (n.d.). Quinoline derivative and their pharmacological & medicinal potential. International journal of health sciences. Available at: [Link]
- Google Patents. (n.d.). CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene). Google Patents.
-
MDPI. (n.d.). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Quinoline. Wikipedia. Available at: [Link]
-
National Institutes of Health. (n.d.). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. National Institutes of Health. Available at: [Link]
-
South African Journal of Chemistry. (n.d.). Synthesis of Novel Thieno[3,2-b]quinolines and Thieno[3,2-d][4][7]thiazoles. South African Journal of Chemistry. Available at: [Link]
-
IRIS UniPA. (n.d.). Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroi. IRIS UniPA. Available at: [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. sciencescholar.us [sciencescholar.us]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of thieno[2,3-b]quinoline and selenopheno[2,3-b]quinoline derivatives via iodocyclization reaction and a DFT mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Experimental protocols using Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
As a Senior Application Scientist, this guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate . This molecule, possessing a unique combination of a reactive aldehyde, a thioether linkage, and an ester functional group, serves as a versatile scaffold for the synthesis of diverse chemical entities relevant to drug discovery and materials science. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and optimization by researchers.
Synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
The synthesis of the title compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. The presence of an electron-withdrawing formyl group ortho to a chlorine atom on the benzene ring activates the ring for nucleophilic attack.[1][2][3]
Scientific Rationale
The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is formed upon the addition of the thiolate nucleophile to the aromatic ring.[4] The stability of this intermediate is enhanced by the electron-withdrawing nature of the adjacent formyl group. Subsequent elimination of the chloride ion restores the aromaticity and yields the desired thioether product. Dimethylformamide (DMF) is an ideal solvent for this transformation due to its polar aprotic nature, which effectively solvates the potassium cation without solvating the thiolate anion, thereby enhancing its nucleophilicity.
Experimental Protocol
Reaction Scheme:
Caption: Synthesis of the target compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 2,6-Dichlorobenzaldehyde | 175.01 | 5.00 g | 28.57 | 1.0 |
| Methyl 3-mercaptopropionate | 120.17 | 3.43 g (2.96 mL) | 28.57 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 5.92 g | 42.85 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |
| Diethyl Ether | - | 200 mL | - | - |
| Saturated NaCl solution | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,6-dichlorobenzaldehyde (5.00 g, 28.57 mmol) and anhydrous potassium carbonate (5.92 g, 42.85 mmol).
-
Add 50 mL of anhydrous DMF to the flask.
-
Stir the suspension at room temperature for 10 minutes.
-
Slowly add methyl 3-mercaptopropionate (2.96 mL, 28.57 mmol) to the reaction mixture dropwise over 5 minutes.
-
Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.
Characterization of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
The structural confirmation of the synthesized compound can be achieved using standard spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.5 (s, 1H, CHO), 7.8-7.2 (m, 3H, Ar-H), 3.7 (s, 3H, OCH₃), 3.3 (t, 2H, SCH₂), 2.8 (t, 2H, CH₂CO) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 190 (C=O, aldehyde), 172 (C=O, ester), 140-125 (Ar-C), 52 (OCH₃), 35 (SCH₂), 28 (CH₂CO) |
| IR (neat) | ν (cm⁻¹): 2950 (C-H), 1735 (C=O, ester), 1690 (C=O, aldehyde), 1580, 1450 (C=C, aromatic), 1250 (C-O), 750 (C-Cl) |
| Mass Spec. (ESI+) | m/z: 259.0 (M+H)⁺, 281.0 (M+Na)⁺ |
Application Notes and Protocols
The presence of multiple reactive sites makes Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate a valuable intermediate for the synthesis of a wide array of derivatives.
Application 1: Synthesis of Novel Amines via Reductive Amination
The aldehyde functionality can be readily converted to a secondary or tertiary amine through reductive amination. This is a cornerstone reaction in medicinal chemistry for introducing basic nitrogen atoms, which can improve the pharmacokinetic properties of a drug candidate.[5][6][7][8][9]
Protocol: Synthesis of Methyl 3-{[3-chloro-2-(benzylaminomethyl)phenyl]thio}propanoate
-
Dissolve Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate (1.0 g, 3.86 mmol) and benzylamine (0.41 g, 3.86 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (0.22 g, 5.79 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of 10 mL of 1 M HCl.
-
Make the solution basic (pH ~9) by adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired amine. Further purification can be achieved by column chromatography if necessary.
Caption: Reductive amination workflow.
Application 2: Synthesis of Benzothiazepine Scaffolds
The 2-formylphenyl thioether moiety is a key precursor for the synthesis of benzothiazepines, a class of heterocyclic compounds with a wide range of biological activities, including cardiovascular and anticancer properties.[10][11][12][13]
Protocol: Intramolecular Cyclization to a Benzothiazepine Derivative
This protocol would typically involve a reaction that first transforms the aldehyde into a species capable of cyclizing onto the aromatic ring. For instance, a Knoevenagel condensation followed by a reductive cyclization.
-
Knoevenagel Condensation: To a solution of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate (1.0 g, 3.86 mmol) and malononitrile (0.26 g, 3.86 mmol) in 20 mL of ethanol, add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction at room temperature for 2 hours. The formation of the condensed product can be monitored by TLC.
-
Remove the solvent under reduced pressure. The crude product can be used in the next step without further purification.
-
Reductive Cyclization: The resulting α,β-unsaturated nitrile can undergo various cyclization reactions. For example, treatment with a reducing agent in the presence of an acid catalyst could lead to the formation of a benzothiazepine ring system.
Application 3: Carbon Chain Elongation via Wittig Reaction
The Wittig reaction is a powerful tool for converting aldehydes into alkenes with high stereo- and regioselectivity.[14][15][16][17] This allows for the extension of the carbon skeleton and the introduction of new functional groups.
Protocol: Synthesis of Methyl 3-{[3-chloro-2-(2-styryl)phenyl]thio}propanoate
-
In a 100 mL flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.50 g, 3.86 mmol) in 30 mL of anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium (1.54 mL of a 2.5 M solution in hexanes, 3.86 mmol) dropwise. A deep orange or red color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate (1.0 g, 3.86 mmol) in 10 mL of anhydrous THF to the ylide solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding 20 mL of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Application 4: Oxidation of the Thioether to Sulfoxide/Sulfone
Oxidation of the thioether to a sulfoxide or sulfone can dramatically alter the electronic and steric properties of the molecule, often leading to changes in biological activity. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.
Protocol: Synthesis of Methyl 3-{[3-chloro-2-formylphenyl)sulfinyl]propanoate
-
Dissolve Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate (1.0 g, 3.86 mmol) in 25 mL of dichloromethane (DCM) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (77%, 0.87 g, 3.86 mmol) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C for 2 hours. To synthesize the corresponding sulfone, 2.2 equivalents of m-CPBA should be used and the reaction should be allowed to warm to room temperature and stirred for an additional 4 hours.
-
Quench the reaction with 20 mL of a 10% aqueous sodium sulfite solution.
-
Separate the organic layer, and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the sulfoxide or sulfone.
Application 5: Ester Hydrolysis and Amide Formation
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a versatile handle for further derivatization, such as the formation of amides using standard peptide coupling reagents.[18][19][20]
Protocol: Two-Step Synthesis of 3-{[3-chloro-2-(formyl)phenyl]thio}-N-benzylpropanamide
Step 1: Ester Hydrolysis
-
Dissolve Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate (1.0 g, 3.86 mmol) in a mixture of THF (15 mL) and water (5 mL).
-
Add lithium hydroxide monohydrate (0.32 g, 7.72 mmol) and stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate (3 x 25 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude carboxylic acid from the previous step (3.86 mmol) in 20 mL of anhydrous DCM.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 0.89 g, 4.63 mmol) and 1-Hydroxybenzotriazole (HOBt, 0.63 g, 4.63 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Add benzylamine (0.41 g, 3.86 mmol) followed by triethylamine (0.78 g, 7.72 mmol).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain the desired amide.
Safety and Handling
-
Methyl 3-mercaptopropionate: This reagent has a strong, unpleasant odor. All manipulations should be conducted in a well-ventilated chemical fume hood.[21][22] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Chlorinated Aromatic Compounds: These compounds should be handled with care, as many are toxic and persistent.[23][24] Avoid inhalation of dust and vapors.
-
Reagents: Always consult the Safety Data Sheet (SDS) for each reagent before use.
This guide provides a framework for the synthesis and derivatization of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate. The protocols are based on well-established chemical principles and can be adapted to generate a diverse library of compounds for further investigation.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Patel, H., et al. (2017). A facile and highly efficient one-pot synthesis of novel thiazepine and benzothiazepine derivatives was established by ring expansion. Journal of the Chinese Chemical Society, 64(8), 853-862.
- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Patai, S. (Ed.). (1974). The Chemistry of the Thiol Group. John Wiley & Sons.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Sharma, V., et al. (2019). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride as a Reducing Agent. ChemistrySelect, 4(29), 8565-8570.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Reddy, P. P., et al. (2020). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[5][25]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 25(3), 643.
- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]
- Testaferri, L., Tiecco, M., Tingoli, M., & Montanucci, M. (1983).
-
Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Columbia University, Research. (n.d.). SOP for Stench Chemicals. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Al-Obaidi, A. S. M., et al. (2017). Synthesis of some new thiazepine compounds derived from chalcones and evaluation there biochemical and biological activity. Connect Journals, 17(1), 1-10.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Chemistry of Esters. Retrieved from [Link]
-
OpenStax. (2023). Organic Chemistry: 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. connectjournals.com [connectjournals.com]
- 13. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. research.columbia.edu [research.columbia.edu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Reactions Involving Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
Introduction: A Versatile Scaffold for Catalysis and Drug Discovery
Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate is a multifunctional aromatic compound that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure incorporates three key functional groups ripe for catalytic transformation: an electrophilic aromatic aldehyde, a nucleophilic thioether linkage, and a modifiable propanoate ester. This unique combination allows for sequential, regioselective modifications, making it an attractive scaffold for generating diverse molecular libraries.
The chloro- and formyl-substituted phenyl ring is a common motif in pharmacologically active molecules. The thioether linkage, while metabolically stable, can be selectively oxidized to sulfoxides and sulfones to modulate solubility and polarity. The propanoate side chain offers a handle for further derivatization or conjugation. These features position Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate as a key intermediate for the synthesis of complex heterocyclic systems and as a probe for novel catalytic methodologies.
This guide provides detailed protocols for the synthesis of this versatile compound and explores several high-impact catalytic transformations that leverage its unique chemical architecture. The protocols are designed for researchers in organic synthesis, catalysis, and drug development, offering both practical, step-by-step instructions and insights into the underlying chemical principles.
Part 1: Synthesis of the Core Scaffold
The most direct and efficient synthesis of Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the formyl group activates the ortho- and para-positioned halogens towards nucleophilic attack. In the case of a di-halogenated precursor like 2-chloro-6-fluorobenzaldehyde, the highly electronegative fluorine atom is the preferential leaving group.
The reaction proceeds by the addition of a sulfur nucleophile, the thiolate anion of methyl 3-mercaptopropanoate, to the electron-deficient aromatic ring. This reaction is typically performed in a polar aprotic solvent with a non-nucleophilic base to generate the thiolate in situ.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol details the base-mediated reaction between 2-chloro-6-fluorobenzaldehyde and methyl 3-mercaptopropanoate.
Reaction Scheme:
Caption: Synthesis of the target compound via SNAr.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2-Chloro-6-fluorobenzaldehyde | 158.56 | 1.59 g | 10.0 |
| Methyl 3-mercaptopropanoate | 120.17 | 1.32 g (1.18 mL) | 11.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.07 g | 15.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 40 mL | - |
| Ethyl acetate | - | As needed for workup | - |
| Brine (saturated NaCl solution) | - | As needed for workup | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed for workup | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-fluorobenzaldehyde (1.59 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Nucleophile Addition: While stirring the suspension, add methyl 3-mercaptopropanoate (1.32 g, 11.0 mmol) dropwise via syringe at room temperature.
-
Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature and pour it into 150 mL of cold water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product as a solid.[1]
Expert Insights:
-
The choice of potassium carbonate as the base is crucial; it is strong enough to deprotonate the thiol to form the reactive thiolate but not so strong as to promote side reactions with the aldehyde.[2]
-
Anhydrous conditions are important to prevent the hydrolysis of the ester and to ensure the efficiency of the base.
-
The fluorine atom is a better leaving group than chlorine in nucleophilic aromatic substitution on an activated ring, leading to high regioselectivity.[3]
Part 2: Catalytic Transformations of the Aldehyde Group
The formyl group is a versatile handle for a wide array of catalytic transformations, including C-N and C-C bond formations. These reactions are fundamental in diversifying the core scaffold for applications in drug discovery and materials science.
Application 1: Catalytic Reductive Amination
Reductive amination is a cornerstone of amine synthesis, proceeding through the in situ formation of an imine, which is then reduced to the corresponding amine.[4] This one-pot procedure is highly efficient and atom-economical. Catalytic hydrogenation is a green and effective method for the reduction step.
Reaction Scheme:
Caption: Catalytic reductive amination workflow.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate | 258.73 | 259 mg | 1.0 |
| Aniline (example amine) | 93.13 | 93 mg (91 µL) | 1.0 |
| Palladium on Carbon (10 wt. % Pd) | - | 25 mg | - |
| Methanol, anhydrous | 32.04 | 10 mL | - |
| Hydrogen (H₂) gas | 2.02 | 1 atm (balloon) | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate (259 mg, 1.0 mmol) and aniline (93 mg, 1.0 mmol) in 10 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (25 mg) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Hydrogenation: Seal the flask with a septum, and purge with hydrogen gas. Inflate a balloon with hydrogen and attach it to the flask via a needle to maintain a positive pressure of H₂.
-
Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. The reaction can be monitored by TLC or LC-MS.
-
Workup - Filtration: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.
-
Workup - Concentration: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The resulting crude secondary amine can be purified by column chromatography or recrystallization.[5][6]
Expert Insights:
-
This reaction is broadly applicable to a wide range of primary and secondary amines.
-
The use of a heterogeneous catalyst like Pd/C simplifies product purification, as the catalyst can be easily removed by filtration.
-
For less reactive amines or sterically hindered aldehydes, the addition of a mild acid catalyst (e.g., a few drops of acetic acid) can accelerate imine formation.[5]
Application 2: Knoevenagel Condensation for C=C Bond Formation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[7] This reaction is typically base-catalyzed and is a powerful tool for synthesizing electron-deficient alkenes, which are themselves versatile synthetic intermediates. Modern protocols often focus on green and solvent-free conditions.[8][9]
Reaction Scheme:
Caption: Knoevenagel condensation workflow.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate | 258.73 | 259 mg | 1.0 |
| Malononitrile | 66.06 | 66 mg | 1.0 |
| Piperidine | 85.15 | ~5 µL (0.05 mmol) | 0.05 |
Step-by-Step Protocol:
-
Reaction Setup: In a 10 mL vial equipped with a small magnetic stir bar, combine Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate (259 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of piperidine (~5 µL, 0.05 mmol).
-
Heating: Heat the mixture to 60 °C with stirring. The solid reactants should melt to form a liquid phase.
-
Reaction: Continue stirring at 60 °C for 1-2 hours. The reaction progress can be monitored by the solidification of the product or by TLC.
-
Workup: Cool the reaction mixture to room temperature. The resulting solid is the crude product.
-
Purification: Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure α,β-unsaturated product.[8][9]
Expert Insights:
-
This solvent-free protocol is environmentally friendly and often leads to high yields and easy purification.[9]
-
The reaction is driven by the formation of a stable, conjugated π-system and the elimination of water.
-
Other active methylene compounds, such as ethyl cyanoacetate or diethyl malonate, can be used to generate different functionalized alkenes.[10]
Part 3: Catalytic C-H Functionalization
The direct functionalization of C-H bonds is a major goal in modern organic synthesis, offering a more atom- and step-economical approach to molecular construction. The aldehyde group can act as a transient directing group, enabling regioselective catalytic reactions on the aromatic ring.
Application 3: Palladium-Catalyzed ortho-C-H Alkoxycarbonylation
This protocol describes a method for introducing an ester group at the C-H bond ortho to the existing thioether substituent, leveraging the formyl group as a transient directing group. The aldehyde first condenses with an amino acid catalyst to form an imine, which then directs a palladium catalyst to the adjacent C-H bond for functionalization.[11]
Catalytic Cycle:
Caption: Plausible catalytic cycle for ortho-C-H functionalization.[11]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate | 258.73 | 130 mg | 0.5 |
| 2-Amino-5-fluorobenzoic acid (Transient Directing Group) | 155.12 | 31 mg | 0.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 5.6 mg | 0.025 |
| Silver(I) Oxide (Ag₂O) | 231.74 | 174 mg | 0.75 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 218 mg | 1.0 |
| 1,2-Dichloroethane (DCE), anhydrous | 98.96 | 2.0 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube, add Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate (130 mg, 0.5 mmol), 2-amino-5-fluorobenzoic acid (31 mg, 0.2 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), Ag₂O (174 mg, 0.75 mmol), and Boc₂O (218 mg, 1.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.
-
Heating: Seal the tube and place it in a preheated oil bath at 100 °C.
-
Reaction: Stir the mixture for 24 hours at 100 °C.
-
Workup - Filtration: Cool the reaction to room temperature and dilute with dichloromethane (DCM). Filter the mixture through a pad of Celite®, washing with additional DCM.
-
Workup - Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the ortho-alkoxycarbonylated product.
Expert Insights:
-
The amino acid serves as a transient directing group, forming an imine in situ which directs the palladium catalyst to the C-H bond ortho to the original aldehyde.[1][11]
-
Silver(I) oxide often acts as an oxidant in these catalytic cycles.
-
This methodology allows for the installation of a new functional group at a position that would be difficult to access through classical electrophilic aromatic substitution.
Part 4: Catalytic Oxidation of the Thioether Linkage
The thioether moiety can be selectively oxidized to a sulfoxide or further to a sulfone. This transformation is significant in drug development as it can modulate the compound's polarity, solubility, and metabolic stability. Catalytic methods using green oxidants like hydrogen peroxide are highly desirable.
Application 4: Catalytic Oxidation to Sulfoxide
This protocol uses a robust catalyst for the selective oxidation of the thioether to a sulfoxide using hydrogen peroxide as the oxidant.
Reaction Scheme:
Caption: Catalytic oxidation of the thioether to a sulfoxide.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate | 258.73 | 259 mg | 1.0 |
| Hydrogen Peroxide (H₂O₂, 30% in H₂O) | 34.01 | 113 µL | 1.1 |
| Catalyst (e.g., a polyoxometalate) | - | 1-5 mol% | - |
| Acetonitrile | 41.05 | 5 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate (259 mg, 1.0 mmol) in 5 mL of acetonitrile.
-
Catalyst Addition: Add the chosen oxidation catalyst (e.g., 1-5 mol% of a suitable polyoxometalate or metal complex).[12]
-
Oxidant Addition: Cool the mixture in an ice bath (0 °C). Slowly add 30% hydrogen peroxide (113 µL, 1.1 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete conversion of the starting material.
-
Workup - Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide indicator strips is obtained.
-
Workup - Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Workup - Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfoxide by column chromatography.
Expert Insights:
-
Controlling the stoichiometry of the oxidant (typically 1.1-1.2 equivalents) is key to achieving selective oxidation to the sulfoxide and avoiding over-oxidation to the sulfone.
-
The reaction rate and selectivity can be highly dependent on the choice of catalyst and solvent.[12][13]
-
While H₂O₂ is a common oxidant, it's important to note that other species like hypochlorite can oxidize thioethers at much faster rates under biological conditions.[13][14]
References
-
Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. Organic Letters. Available at: [Link]
-
Copper-catalyzed aryl ortho-C–H thiolation of aldehydes via a transient directing group strategy. RSC Publishing. Available at: [Link]
-
Facile Synthesis of Alkylthio-Benzaldehydes. Erowid. Available at: [Link]
-
Thia-Michael Addition in Diverse Organic Synthesis. Journal of Scientific Research. Available at: [Link]
-
2-Chloro-6-fluorobenzaldehyde. Wikipedia. Available at: [Link]
-
Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. PubMed Central. Available at: [Link]
-
Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System. The Journal of Organic Chemistry. Available at: [Link]
-
Reactions of Thiols. Chemistry Steps. Available at: [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Available at: [Link]
-
Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters. Available at: [Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. ResearchGate. Available at: [Link]
-
Boron-mediated one-pot access to salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes. PubMed Central. Available at: [Link]
-
Recent advances in transition metal-catalyzed heteroannulative difunctionalization of alkenes via C–H activation for the synthesis of heterocycles. Organic Chemistry Frontiers. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]
-
Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. Available at: [Link]
-
Catalytic oxidation of thioether by 1 as a catalyst. ResearchGate. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. MDPI. Available at: [Link]
-
Scope of thioacetalization reaction using different benzaldehyde... ResearchGate. Available at: [Link]
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Iron-Catalyzed Synthesis of Thioesters from Thiols and Aldehydes in Water. The Journal of Organic Chemistry. Available at: [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PubMed Central. Available at: [Link]
-
Comparison of metal-carbenoid reactions of β-2-five-membered heteroaryl substituted α,β-unsaturated ketones. National Institutes of Health. Available at: [Link]
-
Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysis. ChemComm. Available at: [Link]
-
Full article: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Available at: [Link]
-
Diverse ortho-C(sp(2))-H Functionalization of Benzaldehydes Using Transient Directing Groups. ResearchGate. Available at: [Link]
-
Transition metal-catalyzed coupling of heterocyclic alkenes via C–H functionalization: recent trends and applications. Organic Chemistry Frontiers. Available at: [Link]
-
Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysis. RSC Publishing. Available at: [Link]
-
Solvent Free Wittig Reactions. Course Hero. Available at: [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ResearchGate. Available at: [Link]
-
Facile Decarbonylation Suppresses the Ortho Effect and Ketene Formation in the Catalytic Pyrolysis of Substituted Benzaldehyde Lignin Model Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysis. ResearchGate. Available at: [Link]
Sources
- 1. Copper-catalyzed aryl ortho -C–H thiolation of aldehydes via a transient directing group strategy - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00472A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.tue.nl [pure.tue.nl]
- 9. tandfonline.com [tandfonline.com]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate. The following content is structured to address common challenges and provide robust, field-proven methodologies to ensure the highest purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable primary purification method for this compound?
A1: Based on the structure, which contains an aromatic aldehyde, a thioether, and a methyl ester, the most robust and widely applicable purification method is flash column chromatography using silica gel.[1] Silica gel is a polar stationary phase that effectively separates compounds based on polarity.[1][2] Given that the target compound has moderate polarity, it can be efficiently separated from less polar starting materials (e.g., unreacted 2-chloro-6-formylphenyl precursors) and more polar impurities (e.g., oxidized carboxylic acids).[3][4]
Q2: What are the most likely impurities I will encounter?
A2: The impurity profile largely depends on the synthetic route, which is commonly a variation of a nucleophilic aromatic substitution or a Thiol-Michael addition.[5][6] Potential impurities include:
-
Unreacted Starting Materials: Such as 2,3-dichlorobenzaldehyde and methyl 3-mercaptopropanoate.
-
Oxidized Aldehyde: The aldehyde functional group is susceptible to air oxidation, forming the corresponding carboxylic acid (3-Chloro-2-(2-(methoxycarbonyl)ethylthio)benzoic acid).[3] This is a common issue with aromatic aldehydes.
-
Disulfide Byproduct: If the thiol starting material (methyl 3-mercaptopropanoate) is exposed to oxidative conditions, it can form a disulfide dimer.[7]
-
Solvent Residues: Residual high-boiling solvents from the reaction (e.g., DMF, DMSO).
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is the essential tool for monitoring your purification.[8][9] Due to the aromatic ring and aldehyde group, the compound is UV-active, making visualization under a 254 nm UV lamp the primary, non-destructive method.[10] For enhanced visualization, especially for detecting impurities that may not be strongly UV-active, specific chemical stains are recommended.
| Stain Type | Target Functional Group(s) | Procedure | Expected Result |
| UV Light (254 nm) | Aromatic rings, conjugated systems | Shine UV lamp on TLC plate.[10] | Dark spots on a fluorescent green background. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Spray or dip plate in DNPH solution.[11][12] | Yellow-to-orange spots will form for aldehyde-containing compounds. |
| Potassium Permanganate (KMnO₄) | Aldehydes, Thioethers (can be oxidized) | Dip plate in a dilute aqueous solution of KMnO₄.[10] | Yellow spots appear on a purple background as the permanganate is consumed. |
| Iodine Chamber | General purpose, good for aromatic and sulfur compounds | Place the plate in a chamber with iodine crystals.[11] | Brown spots will appear where compounds are present. |
Q4: My purified compound is an oil. Is recrystallization a viable secondary purification step?
A4: It can be, but it is often challenging for this class of molecule. Molecules containing thioether and ester functionalities tend to have lower crystallization potential.[13] The presence of a flexible propanoate chain can also inhibit the formation of a well-ordered crystal lattice. If column chromatography yields a product of >95% purity that is an oil, it may be acceptable for many applications. If higher purity is required, attempting recrystallization from a mixed solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) is a logical next step.[14][15]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification workflow.
Problem: My column chromatography separation is poor (spots are overlapping on TLC).
-
Cause: The solvent system (mobile phase) polarity is not optimized. If the polarity is too high, all compounds will travel with the solvent front (high Rf values). If it's too low, compounds will remain adsorbed to the silica at the baseline (low Rf values).
-
Solution:
-
Systematic TLC Analysis: Before running the column, test various solvent systems. A good target Rf for your desired compound is 0.25 - 0.35 , as this provides an optimal separation window.[9]
-
Solvent System Selection: Start with a low-polarity mixture like 10% ethyl acetate in hexanes and gradually increase the polarity. See the table below for guidance.
-
Use a Gradient Elution: For complex mixtures, a gradient elution on the column can improve separation. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving highly polar impurities on the column.
-
| Solvent System (Hexane:Ethyl Acetate) | Relative Polarity | Typical Elution Profile |
| 95:5 | Very Low | Elutes non-polar impurities (e.g., disulfide byproducts). |
| 90:10 to 80:20 | Low to Medium | Often the "sweet spot" for eluting the target compound. |
| 70:30 to 50:50 | Medium to High | Elutes more polar compounds, including the target if it is more polar than expected. |
| 100% Ethyl Acetate | High | Elutes highly polar impurities (e.g., oxidized carboxylic acid). |
Problem: The final product is yellow, but I expect a white or colorless compound.
-
Cause 1: Aldehyde Instability. Aromatic aldehydes can sometimes form colored impurities upon prolonged contact with silica gel or exposure to air.[3]
-
Solution 1: Minimize the time the compound spends on the column. Use "flash" chromatography (applying pressure with air or nitrogen) to speed up the elution. After purification, store the compound under an inert atmosphere (N₂ or Ar) at a low temperature.
-
Cause 2: Residual Staining Impurities. Some high-molecular-weight byproducts can be highly colored.
-
Solution 2: If the colored impurity is significantly more polar, a silica plug filtration may be sufficient. Dissolve the product in a minimal amount of dichloromethane, pass it through a short column ("plug") of silica gel, and elute with the same solvent. The colored impurity may remain on the silica.
Problem: The yield after column chromatography is very low.
-
Cause 1: Product is still on the column. The solvent system may not have been polar enough to elute the compound completely.
-
Solution 1: After your expected product has eluted, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or 5% methanol in dichloromethane) and analyze the fractions by TLC to see if any product remained.
-
Cause 2: Irreversible adsorption or decomposition on silica. Silica gel is slightly acidic and can sometimes cause sensitive compounds to decompose.[1]
-
Solution 2: If decomposition is suspected, consider using deactivated silica gel (by adding 1-2% triethylamine to the mobile phase) or switching to a different stationary phase like alumina (neutral or basic).[1]
Visualized Workflow and Decision Making
A logical workflow is critical for efficient and successful purification.
Caption: Decision workflow for purification and analysis.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a self-validating system, incorporating continuous monitoring to ensure separation quality.
-
TLC Solvent System Selection:
-
Prepare several TLC chambers with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of your crude product in dichloromethane.
-
Spot the crude mixture on TLC plates and develop them in the prepared chambers.
-
Visualize the plates under UV light and with a permanganate stain.[10]
-
Select the solvent system that gives your target compound an Rf value of approximately 0.3.
-
-
Column Packing (Wet Slurry Method):
-
Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude product weight).
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
With the column stopcock closed, pour the slurry into the column. Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand (approx. 0.5 cm) to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the column eluent.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column.
-
Carefully pipette the sample solution onto the sand layer.
-
-
Elution and Fraction Collection:
-
Begin adding the mobile phase. Use gentle air pressure ("flash") to achieve a steady flow rate (e.g., 2 inches/minute).
-
Collect fractions in an array of test tubes.
-
Every few fractions, spot the collected liquid onto a TLC plate to track the elution of compounds.
-
If a gradient elution is needed, gradually increase the percentage of the more polar solvent (ethyl acetate).
-
-
Analysis and Product Isolation:
-
Develop and visualize the TLC plates containing the spotted fractions.
-
Identify the fractions that contain only your pure product.
-
Combine these pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Purity Verification by TLC
This protocol validates the success of the primary purification step.
-
Prepare a TLC Plate: On a single TLC plate, lightly draw a pencil line about 1 cm from the bottom. Mark three lanes: 'S' for starting material (if available), 'C' for the crude pre-column mixture, and 'P' for the final purified product.
-
Spot the Plate: Using separate capillaries, spot a small amount of each sample onto its designated lane on the pencil line.
-
Develop the Plate: Place the plate in a chamber containing the solvent system used for the column elution. Let the solvent front rise to about 1 cm from the top of the plate.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize under a UV lamp and then with a DNPH or permanganate stain.
-
Confirm Purity: The lane corresponding to your purified product ('P') should show a single, well-defined spot at the correct Rf. The 'C' lane will show this spot plus others corresponding to impurities. The 'S' lane helps confirm the identity of any unreacted starting material in the crude mixture.
References
- Google Patents. (n.d.). Process for preparing 3-chloro-2-methyl thiobenzoxide.
-
Dennis-Smither, B., et al. (n.d.). Aromatic aldehydes as tuneable and ppm level potent promoters for zeolite catalysed methanol dehydration to DME. Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
Milligan, J. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
D'hooge, F., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry (RSC Publishing). Retrieved from [Link]
-
Idris, A. M., et al. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
-
Organic Letters - ACS Publications. (2023). Enabling Peptide Ligation at Aromatic Junction Mimics via Native Chemical Ligation and Palladium-Mediated S-Arylation. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of thioethers.
-
The Journal of Organic Chemistry - ACS Publications. (2021). Visible-Light-Mediated Cross Dehydrogenative Coupling of Thiols with Aldehydes: Metal-Free Synthesis of Thioesters at Room Temperature. Retrieved from [Link]
-
cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
-
The Aquila Digital Community. (n.d.). Investigation of Novel Thiol "Click" Reactions. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved from [Link]
- Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
Beilstein Journal of Organic Chemistry. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Retrieved from [Link]
-
ResearchGate. (2025). Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
NSF Public Access Repository. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). chromatography - polarities. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene).
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
PubMed Central. (n.d.). Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages. Retrieved from [Link]
-
Unacademy. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (2014). How to recrystallize a product from ethanol/diethyl? Retrieved from [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. cup.edu.cn [cup.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - chromatography - polarities - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jitsi.cmu.edu.jm [jitsi.cmu.edu.jm]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. epfl.ch [epfl.ch]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
Welcome to the technical support guide for the synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this specific synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to troubleshoot effectively and optimize your results.
The synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the reaction of an activated aryl halide with a thiol nucleophile. The presence of electron-withdrawing groups (in this case, the formyl and chloro groups) on the aromatic ring is crucial for activating it towards nucleophilic attack.[1][2] However, like any chemical transformation, this reaction is susceptible to side reactions and process-related impurities that can affect yield, purity, and scalability.
Core Synthesis Pathway
The primary transformation involves the reaction of an appropriate 2-chloro-6-substituted benzaldehyde derivative with Methyl 3-mercaptopropanoate in the presence of a base. The base deprotonates the thiol to form a more potent thiolate nucleophile, which then attacks the electron-deficient aromatic ring, displacing a leaving group (like a nitro group or another halogen) to form the desired thioether linkage.
Caption: General SNAr pathway for the target synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the synthesis.
Q1: What are the primary impurities I should expect in my crude product?
A: Impurities can originate from unreacted starting materials, side reactions, or subsequent degradation. Identifying them early is key to developing an effective purification strategy.
| Impurity Name | Structure / Formula | Source | Common Analytical Signature (1H NMR / MS) |
| Unreacted Starting Material | 2-Chloro-6-nitrobenzaldehyde | Incomplete reaction | Distinct aldehyde proton (~10.4 ppm), aromatic signals, and MS peak corresponding to its molecular weight. |
| Unreacted Starting Material | Methyl 3-mercaptopropanoate | Incomplete reaction | Thiol proton (SH, broad singlet ~1.6-2.6 ppm), characteristic ester signals, and distinct odor. |
| Disulfide Byproduct | Dimethyl 3,3'-(disulfanediyl)dipropanoate | Oxidation of thiol starting material | Absence of SH proton, symmetrical structure in NMR, MS peak at M=238.3 g/mol . |
| Hydrolyzed Product | 3-[(3-Chloro-2-formylphenyl)thio]propanoic acid | Ester hydrolysis during reaction or workup | Absence of methyl ester singlet (~3.7 ppm), presence of a broad carboxylic acid proton (>10 ppm). |
| Positional Isomer | (Varies based on starting material) | Non-selective reaction | Complex aromatic region in NMR, difficult to distinguish from the main product by MS alone. |
Q2: My reaction is very slow or has stalled. What are the likely causes?
A: Several factors can lead to a sluggish reaction. The causality often lies in the generation and reactivity of the thiolate nucleophile.
-
Insufficient Base: The pKa of a typical thiol is around 10-11. A base must be strong enough to deprotonate it effectively. Weak bases like NaHCO₃ are generally insufficient. Consider using potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium methoxide (NaOMe).
-
Inappropriate Solvent: Polar aprotic solvents like DMF, DMSO, or THF are ideal.[3] They solvate the cation of the base, leaving a more reactive, "naked" thiolate anion. Protic solvents (like ethanol or water) can protonate the thiolate, reducing its nucleophilicity.
-
Low Temperature: While running the reaction at room temperature is often possible, gentle heating (e.g., 50-70°C) can significantly increase the reaction rate.[4] Monitor by TLC to avoid decomposition.
-
Poor Quality Reagents: Ensure starting materials are pure and the solvent is anhydrous, as water can interfere with the base and the reaction.
Q3: My mass spectrum shows a significant peak at m/z ~238. What is this impurity?
A: This peak corresponds to Dimethyl 3,3'-(disulfanediyl)dipropanoate, the disulfide dimer of your thiol starting material. Thiols are highly susceptible to oxidation, especially under basic conditions in the presence of atmospheric oxygen.
Caption: Formation of the disulfide byproduct via oxidation.
Preventative Measures:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.
-
Degas Solvents: Before use, degas your solvent by bubbling N₂ or Ar through it for 15-30 minutes.
-
Order of Addition: Add the thiol to the reaction mixture just before you are ready to initiate the reaction to minimize its exposure time to potentially oxidizing conditions.
Q4: After my aqueous workup, I see a new spot on TLC and my NMR shows the disappearance of the methyl ester peak. What went wrong?
A: This is a classic sign of ester hydrolysis, converting your product into 3-[(3-Chloro-2-formylphenyl)thio]propanoic acid. This occurs if the reaction mixture is exposed to strong acidic or basic conditions for a prolonged period during the workup, especially at elevated temperatures.[5]
Troubleshooting Steps:
-
Neutralize Carefully: During workup, neutralize the reaction mixture carefully with dilute acid (e.g., 1M HCl). Avoid large excesses or highly concentrated reagents.[4]
-
Keep it Cold: Perform the aqueous extraction and washes using an ice bath to minimize the rate of hydrolysis.
-
Minimize Contact Time: Do not let the organic layer sit in contact with the acidic or basic aqueous phase for longer than necessary. Proceed with extraction, washing, and drying promptly.
Troubleshooting and Optimization Guides
Guide 1: Recommended Experimental Protocol
This protocol is designed to minimize common impurities. All steps should be performed with appropriate personal protective equipment.
Materials:
-
2-Chloro-6-nitrobenzaldehyde (1.0 eq)
-
Methyl 3-mercaptopropanoate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a condenser, and a nitrogen/argon inlet.
-
Inerting: Purge the system with an inert gas for 10-15 minutes.
-
Reagent Addition: To the flask, add 2-Chloro-6-nitrobenzaldehyde and anhydrous K₂CO₃, followed by anhydrous DMF.
-
Thiol Addition: Add Methyl 3-mercaptopropanoate dropwise to the stirred suspension at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6] The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Guide 2: Analytical Methods for Purity Assessment
A multi-technique approach is essential for robust impurity profiling.[7][8]
| Analytical Technique | Purpose & Key Insights |
| Thin Layer Chromatography (TLC) | Reaction Monitoring: Quickly assess the consumption of starting materials and the formation of the product. Helps in optimizing reaction time. |
| High-Performance Liquid Chromatography (HPLC) | Quantification: Accurately determine the purity of the final product and quantify impurities. Essential for quality control.[9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile Impurities: Ideal for detecting residual solvents and low-boiling point starting materials like Methyl 3-mercaptopropanoate. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation: Unambiguously confirm the structure of the desired product and identify unknown impurities by their unique proton and carbon signals. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Analysis: Confirm the presence of key functional groups (aldehyde C=O, ester C=O, C-S bond) and the absence of others (e.g., SH from unreacted thiol).[7] |
Guide 3: Troubleshooting Flowchart
This logical diagram provides a step-by-step approach to diagnosing and solving common issues.
Caption: A decision tree for troubleshooting synthesis outcomes.
References
-
Methyl 3-cyanobenzoate was synthesized from methyl 3-formylbenzoat and hydroxylamine hydrochloride by a green method including oximation reaction and dehydration reaction. (n.d.). ResearchGate. Retrieved from [Link]
- CN1305843C - Process for preparing 3-chloro-2-methyl thiobenzoxide. (n.d.). Google Patents.
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Michael addition reactions to show evidence of side reactions. (n.d.). ResearchGate. Retrieved from [Link]
- WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene. (n.d.). Google Patents.
-
Concerted Nucleophilic Aromatic Substitutions. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (n.d.). Biotech Spain. Retrieved from [Link]
-
The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. (2025, May 14). PubMed. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved from [Link]
-
determining organic impurities: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022, October 21). National Institutes of Health (NIH). Retrieved from [Link]
-
Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent. Retrieved from [Link]
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. (n.d.). Google Patents.
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, June 25). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. (2021, March 24). NSF Public Access Repository. Retrieved from [Link]
-
Understanding Impurity Analysis. (n.d.). Cormica Pharma & Med Device Testing. Retrieved from [Link]
-
Orgo Final Synthesis & Multi-Step Reactions Practice Session [LIVE RECORDING]. (2025, April 16). YouTube. Retrieved from [Link]
-
Instructions for Articles. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? (2017, January 17). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
-
nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. science.gov [science.gov]
Technical Support Center: Optimizing the Yield of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
Welcome to the technical support guide for the synthesis and yield optimization of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Part 1: Foundational Concepts & Reaction Pathway
Understanding the core chemistry is the first step toward troubleshooting and optimization. The synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is primarily achieved through a thia-Michael addition (also known as a conjugate addition) reaction.
Q: What is the fundamental reaction mechanism for this synthesis?
A: The reaction involves the base-catalyzed addition of the thiol group from 3-chloro-2-formylthiophenol to the electron-deficient alkene of methyl acrylate. The process can be broken down into three key steps:
-
Thiolate Anion Formation: A base is used to deprotonate the weakly acidic aromatic thiol (Ar-SH), forming a highly nucleophilic thiolate anion (Ar-S⁻). The efficiency of this step is critical and depends on the strength of the base relative to the pKa of the thiol.[1]
-
Nucleophilic Attack (Conjugate Addition): The generated thiolate anion attacks the β-carbon of methyl acrylate, which is electron-poor due to the electron-withdrawing nature of the adjacent ester group. This forms a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is subsequently protonated, typically by the conjugate acid of the base or a protic solvent, to yield the final thioether product. The catalyst is regenerated in this step, allowing it to facilitate further reactions.
This mechanism is highly efficient and selective, making it a "click" reaction in many contexts.[2] However, several factors can disrupt this catalytic cycle, leading to suboptimal yields.
Caption: Figure 1: Mechanism of Thia-Michael Addition
Part 2: Troubleshooting Guide for Low Yield
Low product yield is the most common issue reported. This section addresses the primary causes and provides actionable solutions.
Q: My reaction yield is poor (<50%). What are the most likely causes?
A: There are three primary culprits for low yield in this specific synthesis:
-
Oxidation of the Thiol: Aromatic thiols are highly susceptible to oxidative dimerization, forming a disulfide (Ar-S-S-Ar). This side reaction consumes the starting material and is often irreversible under the reaction conditions.
-
Polymerization of Methyl Acrylate: As a Michael acceptor, methyl acrylate can undergo base-catalyzed anionic polymerization. This is especially problematic with strong bases and at elevated temperatures.
-
Incomplete Reaction or Unfavorable Equilibrium: The reaction may stall due to an inappropriate choice of base, solvent, or temperature. The thia-Michael addition can also be reversible, and the equilibrium may not favor the product under your current conditions.[2][3]
Q: I see a significant amount of a non-polar byproduct that isn't my starting material. Could it be a disulfide? How do I prevent this?
A: Yes, that is very likely the corresponding disulfide. Its formation is a common issue.
Causality: The thiolate anion is easily oxidized by atmospheric oxygen. This process is often accelerated by the basic conditions required for the reaction.
Solutions:
-
Inert Atmosphere: The most crucial preventative measure is to rigorously exclude oxygen. Conduct the reaction under a positive pressure of an inert gas like Nitrogen (N₂) or Argon (Ar).
-
Degassed Solvents: Use solvents that have been thoroughly degassed prior to use. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Controlled Temperature: While the oxidation can occur at room temperature, higher temperatures can increase the rate. Maintain the recommended reaction temperature.
Q: My reaction mixture becomes viscous or solidifies, and the product is difficult to isolate. What's happening?
A: This is a classic sign of methyl acrylate polymerization.
Causality: Strong bases can initiate the anionic polymerization of methyl acrylate. Once initiated, this chain reaction can proceed rapidly, consuming the monomer and significantly reducing the yield of the desired 1,4-addition product.
Solutions:
-
Choice of Base/Catalyst: Avoid overly strong bases like sodium hydride (NaH) or alkoxides if possible. Consider weaker organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4] Alternatively, nucleophilic catalysts like phosphines (e.g., tributylphosphine) can be more efficient and less prone to causing polymerization than many bases.[1][5]
-
Slow Addition: Add the methyl acrylate slowly to the solution containing the thiol and base. This keeps the instantaneous concentration of the acrylate low, favoring the desired bimolecular reaction over polymerization. Using a syringe pump for addition is highly recommended.
-
Temperature Control: Keep the reaction cool, especially during the addition of reagents. Running the reaction at 0 °C or even lower can significantly suppress polymerization.
-
Inhibitors: While not always necessary, adding a small amount of a radical inhibitor like hydroquinone or BHT can prevent radical-initiated polymerization, which can sometimes occur as a side reaction.
Q: My reaction stalls, and TLC analysis shows significant unreacted thiol even after extended time. How can I improve conversion?
A: Stalled reactions point to issues with reaction kinetics or equilibrium.
Causality: The formation of the thiolate is the rate-determining step for the initiation of the reaction.[5] If the base is too weak to deprotonate the aromatic thiol effectively, the concentration of the active nucleophile will be too low for the reaction to proceed at a reasonable rate. The choice of solvent can also dramatically affect reaction rates, with polar solvents generally favoring the charged transition states.[3]
Solutions:
-
Optimize the Base: The pKa of the base's conjugate acid should be close to or slightly higher than the pKa of the aromatic thiol (typically 7-10).[1] If a weak base like TEA isn't working, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene).
-
Solvent Selection: Switch to a more polar aprotic solvent. Solvents like THF, acetonitrile, or DMF can accelerate the reaction compared to less polar options like dichloromethane.
-
Increase Concentration: Within solubility limits, running the reaction at a higher concentration can increase the reaction rate according to the law of mass action.
-
Consider a Nucleophilic Catalyst: Phosphine catalysts can be much more rapid and efficient than base catalysts for additions to acrylates.[1]
Caption: Figure 2: A general troubleshooting workflow for low yield.
Part 3: Optimizing Reaction Parameters
Fine-tuning your reaction conditions is key to maximizing yield and purity.
Q: How do I select the right base and solvent for my reaction?
A: The optimal choice depends on balancing reactivity with the potential for side reactions. The following tables summarize key parameters for common choices.
Table 1: Comparison of Common Bases/Catalysts
| Base/Catalyst | pKa (Conjugate Acid) | Class | Pros | Cons |
| Triethylamine (TEA) | ~10.7 | Weak Organic Base | Inexpensive, easy to remove. | May be too weak for complete deprotonation; can be slow. |
| DIPEA | ~11.0 | Hindered Base | Non-nucleophilic, less likely to cause side reactions than TEA. | More expensive than TEA. |
| DBU | ~13.5 | Strong, Non-nucleophilic Base | Very effective at deprotonation, fast reaction rates.[6] | Can strongly promote acrylate polymerization if not controlled. |
| K₂CO₃ / Cs₂CO₃ | ~10.3 | Inorganic Base | Heterogeneous, easy to filter off. | Can lead to slow reactions due to mass transfer limitations. |
| Tributylphosphine | ~8.4 | Nucleophilic Catalyst | Very fast and efficient, minimal side reactions.[1] | Air-sensitive, requires careful handling. |
Table 2: Recommended Solvent and Temperature Conditions
| Solvent | Polarity | Boiling Point (°C) | Recommended Temp. | Notes |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 0 °C to RT | Excellent general-purpose solvent for this reaction. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 0 °C to RT | Good for dissolving reagents, promotes faster rates. |
| Dichloromethane (DCM) | Less Polar | 40 | 0 °C to RT | Less effective at promoting the reaction; can be used if solubility is an issue. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | RT | High polarity can accelerate the reaction, but can be difficult to remove. |
Part 4: Recommended Experimental Protocol
This protocol incorporates best practices to maximize yield and minimize side reactions.
Materials:
-
3-chloro-2-formylthiophenol (1.0 eq)
-
Methyl acrylate (1.1 - 1.2 eq)
-
Triethylamine (TEA) (1.5 eq) OR DBU (0.1 - 0.2 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-formylthiophenol.
-
Inert Atmosphere: Seal the flask with septa, and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon).
-
Dissolution: Add anhydrous, degassed THF via syringe to dissolve the thiol. Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add the base (TEA or DBU) dropwise to the stirred solution at 0 °C.
-
Acrylate Addition: In a separate syringe, draw up the methyl acrylate. Add it to the reaction mixture dropwise over 20-30 minutes using a syringe pump if available. A slow addition rate is critical to prevent polymerization.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 4:1). The product should be more polar than the starting thiol. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is typically purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexane/ethyl acetate to isolate the pure Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate.[7]
-
References
- CN1305843C - Process for preparing 3-chloro-2-methyl thiobenzoxide - Google Patents.
- CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene) - Google Patents.
-
Thia-Michael Reaction under Heterogeneous Catalysis - MDPI. Available at: [Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC - NIH. Available at: [Link]
-
The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry - ACS Publications. Available at: [Link]
-
Aromatic Nucleophilic Substitution | Dalal Institute. Available at: [Link]
-
Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design | Journal of the American Chemical Society. Available at: [Link]
-
Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - RSC Publishing. Available at: [Link]
-
Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing). Available at: [Link]
- CN101709045A - Preparation method of thiophenol - Google Patents.
-
Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts - ResearchGate. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Available at: [Link]
-
Investigation of Novel Thiol "Click" Reactions - The Aquila Digital Community. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate Stability Guide
Welcome to the dedicated technical support guide for Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the handling, storage, and application of this versatile intermediate. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: My sample of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is showing a gradual decrease in purity over time, even when stored in a refrigerator. What is the likely cause?
A1: The observed decrease in purity is likely due to two primary degradation pathways involving the aldehyde and thioether functional groups present in the molecule. The aldehyde group is susceptible to oxidation to a carboxylic acid, while the thioether can be oxidized to the corresponding sulfoxide and subsequently to a sulfone. These reactions can occur even at refrigerated temperatures, especially in the presence of atmospheric oxygen.
Q2: I have noticed the formation of a white precipitate in my stock solution of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate dissolved in an organic solvent. What is this precipitate and how can I prevent it?
A2: The white precipitate is likely a result of the oligomerization or polymerization of the aldehyde functional group.[1] Aldehydes can undergo self-condensation, especially in the presence of trace amounts of acid or base, to form polymeric materials that are often insoluble in common organic solvents. To prevent this, it is crucial to use high-purity, anhydrous, and aprotic solvents. Additionally, storing the solution under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures can significantly slow down this process.
Q3: What are the optimal storage conditions to ensure the long-term stability of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate?
A3: To maximize the shelf-life of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate, we recommend the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde and thioether groups.[2] |
| Light | Amber vial or protected from light | Minimizes the potential for photochemically induced degradation. |
| Container | Tightly sealed, high-purity glass vial | Prevents contamination and exposure to moisture and air. |
Q4: Can I use antioxidants to improve the stability of my compound? If so, which ones are recommended?
A4: Yes, the use of antioxidants is a highly effective strategy to inhibit the oxidative degradation of the aldehyde group. Based on established practices for stabilizing similar aldehydes, the following antioxidants can be considered:[1][3]
| Antioxidant | Recommended Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 100-500 ppm | A radical scavenger that inhibits autoxidation. |
| 4-Methoxyphenol (MEHQ) | 500-2000 ppm | A phenolic antioxidant that effectively inhibits polymerization.[3] |
It is advisable to conduct a small-scale compatibility study to ensure the chosen antioxidant does not interfere with your downstream applications.
Troubleshooting Guide
Problem 1: Suspected Oxidation of the Thioether Group
-
Symptom: Appearance of new peaks in your HPLC or LC-MS analysis with a higher polarity (shorter retention time on a reverse-phase column) and a mass increase of +16 (sulfoxide) or +32 (sulfone) atomic mass units.
-
Causality: The sulfur atom in the thioether is nucleophilic and can be readily oxidized by atmospheric oxygen, peroxides (which can form in certain solvents like THF or diethyl ether), or other oxidizing agents present as impurities.[2][4]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting thioether oxidation.
Problem 2: Aldehyde Degradation (Oxidation and/or Polymerization)
-
Symptom 1 (Oxidation): A new peak is observed in your analytical chromatogram corresponding to the carboxylic acid derivative (mass increase of +16 amu), and a potential shift in the pH of your sample if in solution.
-
Symptom 2 (Polymerization): The sample becomes viscous, or a solid precipitate forms. You may also observe a decrease in the concentration of the starting material without the appearance of a corresponding molar equivalent of a single new peak.[1][5]
-
Causality: Aldehydes are highly susceptible to autoxidation, forming carboxylic acids.[5] They can also undergo self-condensation reactions, which can be catalyzed by trace impurities.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting aldehyde degradation.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate and detecting common degradation products.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
The purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Monitor for the appearance of earlier eluting peaks (more polar), which may correspond to the sulfoxide, sulfone, or carboxylic acid degradation products.
-
Protocol 2: Stabilization of Stock Solutions
This protocol describes how to prepare a stabilized stock solution of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate for use in experiments.
-
Solvent Preparation:
-
Use a high-purity, anhydrous, aprotic solvent such as acetonitrile or dichloromethane.
-
If not freshly opened, it is recommended to pass the solvent through a column of activated alumina to remove any trace water or acidic impurities.
-
-
Antioxidant Addition:
-
Prepare a stock solution of the chosen antioxidant (e.g., 10 mg/mL BHT in the chosen solvent).
-
Add the antioxidant stock solution to the solvent to achieve the desired final concentration (e.g., 200 ppm). For example, add 20 µL of a 10 mg/mL BHT solution to 1 mL of solvent.
-
-
Compound Dissolution:
-
Dissolve the Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate in the antioxidant-containing solvent to the desired concentration.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
-
Storage:
-
Purge the headspace of the vial with an inert gas (argon or nitrogen) for 30-60 seconds.
-
Seal the vial tightly with a PTFE-lined cap.
-
Store the solution at -20°C and protect it from light.
-
References
-
Master Organic Chemistry. (2015). Thiols and Thioethers. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Thioether Formation. Retrieved from [Link]
-
Industrial & Engineering Chemistry Research. (2011). Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. Retrieved from [Link]
-
ResearchGate. (2019). Anaerobic degradation of o-phenylphenol by mixed and pure cultures. Retrieved from [Link]
-
PubMed Central. (2017). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Retrieved from [Link]
-
PubMed. (1998). Simultaneous degradation of chloro- and methyl-substituted aromatic compounds: competition between Pseudomonas strains using the ortho and meta pathway or the ortho pathway exclusively. Retrieved from [Link]
- Google Patents. (1983). Stabilization of aldehydes.
-
PubMed. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Retrieved from [Link]
-
MDPI. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Retrieved from [Link]
-
MDPI. (2019). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
- Google Patents. (2007). Process for preparing 3-chloro-2-methyl thiobenzoxide.
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
Longdom Publishing. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 3-(methyl thio) propionate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved from [Link]
-
European Patent Office. (1983). Stabilization of aldehydes. Retrieved from [Link]
-
PubMed Central. (2021). Medicinal Thiols: Current Status and New Perspectives. Retrieved from [Link]
-
ACS Publications. (2011). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. Retrieved from [Link]
-
MSU chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl propionate. Retrieved from [Link]
- Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
-
PubChem. (n.d.). Methyl 3-chloropropionate. Retrieved from [Link]
- Google Patents. (2013). Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate Reactions
Welcome to the technical support center for reactions involving Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis and handling of this compound, providing in-depth, field-tested solutions to streamline your experimental workflow. Our approach is rooted in explaining the "why" behind each step, ensuring a deeper understanding of the chemical principles at play.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate and what are the key considerations?
The most direct and common method for synthesizing Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloro-6-fluorobenzaldehyde with methyl 3-mercaptopropanoate.
A crucial alternative and often more successful approach is the thia-Michael addition (conjugate addition) of methyl 3-mercaptopropanoate to a suitable precursor. However, a more prevalent route involves the reaction between 2,3-dichlorobenzaldehyde and methyl 3-mercaptopropanoate in the presence of a base.
Key considerations for this synthesis are:
-
Choice of Base: A non-nucleophilic base is essential to deprotonate the thiol without competing in the reaction.
-
Solvent Selection: Polar aprotic solvents are generally preferred as they can solvate the thiolate anion, increasing its nucleophilicity.[1]
-
Reaction Temperature: Careful temperature control is necessary to prevent side reactions.
-
Purity of Starting Materials: Impurities in the starting materials can lead to undesired byproducts.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and workup of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate.
Problem 1: Low or No Product Yield
Q: I am not getting the expected yield of my product. What are the likely causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. Let's break down the potential causes and their solutions.
Root Cause Analysis:
-
Inefficient Thiol Deprotonation: The reaction requires the formation of a thiolate anion to act as a nucleophile. If the base is not strong enough or is sterically hindered, the concentration of the active nucleophile will be low.
-
Poor Solvent Choice: The solvent plays a critical role in stabilizing the intermediate and facilitating the reaction. Using a non-polar solvent can significantly hinder the reaction rate.[1]
-
Reaction Temperature Too Low: While higher temperatures can lead to side reactions, a temperature that is too low will result in a sluggish reaction.
-
Degradation of Starting Materials or Product: The aldehyde functional group can be susceptible to oxidation or other side reactions, especially under harsh conditions.[2] Thiols themselves can be oxidized to disulfides.[3][4]
-
Reversibility of the Reaction: Thia-Michael additions can be reversible.[5] Driving the equilibrium towards the product is key.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Recommended Actions & Protocols:
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃), DBU | K₂CO₃ is a cost-effective and moderately strong base. DBU is a stronger, non-nucleophilic base suitable for less reactive systems. |
| Solvent | DMF, DMSO, Acetonitrile | These polar aprotic solvents effectively solvate the thiolate anion, enhancing its reactivity.[1] |
| Temperature | 50-80 °C | This range often provides a good balance between reaction rate and minimizing side product formation. |
| Atmosphere | Inert (Nitrogen or Argon) | This prevents the oxidation of the thiol and the aldehyde.[4] |
Step-by-Step Protocol for Yield Optimization:
-
Ensure your 2,3-dichlorobenzaldehyde and methyl 3-mercaptopropanoate are pure. If necessary, distill or recrystallize them.
-
Dry your glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred solution of 2,3-dichlorobenzaldehyde in DMF, add 1.1 equivalents of methyl 3-mercaptopropanoate.
-
Add 1.5 equivalents of powdered anhydrous potassium carbonate.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS.
-
If the reaction is slow, incrementally increase the temperature to 80 °C.
Problem 2: Formation of Significant Side Products
Q: My reaction mixture shows multiple spots on TLC, and I'm having trouble isolating the desired product. What are these side products and how can I avoid them?
A: The presence of multiple byproducts is often due to the reactivity of the functional groups present.
Plausible Side Reactions:
-
Disulfide Formation: The thiol starting material can be oxidized to form a disulfide, especially in the presence of air.[3][4]
-
Aldol Condensation: The aldehyde can undergo a base-catalyzed self-condensation reaction, or a crossed-aldol reaction if other enolizable carbonyls are present.[6][7][8]
-
Cannizzaro Reaction: Under strongly basic conditions, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
-
Reaction with Solvent: Highly reactive intermediates could potentially react with the solvent, for example, DMF can decompose at elevated temperatures in the presence of a strong base.
Mitigation Strategies:
| Side Product | Formation Mechanism | Prevention Strategy |
| Disulfide of Methyl 3-mercaptopropanoate | Oxidation of the thiol | Maintain an inert atmosphere (N₂ or Ar) throughout the reaction and workup.[4] |
| Aldol Products | Base-catalyzed condensation of the aldehyde | Use a milder base (e.g., K₂CO₃ instead of NaH). Add the base portion-wise to keep its concentration low. Maintain a moderate reaction temperature. |
| Cannizzaro Products | Disproportionation of the aldehyde in strong base | Avoid strong bases like NaOH or KOH. Use a carbonate or an organic base. |
Visualizing Potential Side Reactions:
Caption: Main reaction versus common side reactions.
Problem 3: Difficult Purification
Q: I'm struggling to purify my product. It seems to co-elute with impurities during column chromatography. Any suggestions?
A: Purification of thioethers can sometimes be challenging due to their properties.
Purification Strategy:
-
Aqueous Workup:
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
-
Removal of Thiol Impurities:
-
If unreacted thiol is a major impurity, you can wash the organic layer with a dilute solution of a mild base (e.g., 1% NaOH solution) to extract the acidic thiol. Be cautious, as a strong base can promote side reactions with the product.
-
Alternatively, specialized methods for removing thiol contaminants can be employed, such as using silver compounds.[9]
-
-
Column Chromatography:
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity.
-
Additives: Sometimes, adding a small amount of a modifier to the eluent can improve separation. For example, a trace of triethylamine can help with basic impurities, while a trace of acetic acid can help with acidic ones.
-
Recommended Chromatography Conditions:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate |
| Detection | UV (254 nm) and/or staining (e.g., potassium permanganate) |
References
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). ResearchGate. Retrieved from [Link]
-
Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Aldol Condensation: The Dehydration of Aldol Products. (2020). Chemistry LibreTexts. Retrieved from [Link]
- Method for removing thiol-contaminants from thioether solutions. (1963). Google Patents.
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022). MDPI. Retrieved from [Link]
-
Thia-Michael Reaction. (2022). Encyclopedia MDPI. Retrieved from [Link]
-
Aldol Addition and Condensation Reactions - Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Thiols and Thioethers. (2015). Master Organic Chemistry. Retrieved from [Link]
-
Preparation and Reactions of Thiols. (2023). JoVE. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Preparation and Reactions of Thiols [jove.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Aldol Addition and Condensation Reactions - Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US3110712A - Method for removing thiol-contaminants from thioether solutions - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
A Guide to By-product Analysis and Troubleshooting
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate. This document is designed for researchers, chemists, and process development professionals who are working with this critical intermediate, notably used in the synthesis of the antiplatelet agent Clopidogrel[1][2][3]. Our goal is to provide you with in-depth, actionable insights into the potential side reactions and by-products that can arise during this synthesis, along with robust troubleshooting and analytical strategies.
Section 1: Understanding the Core Synthesis: The Thia-Michael Addition
The synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is achieved through a base-catalyzed thia-Michael addition. This reaction involves the conjugate addition of the thiol group from 2-mercapto-3-chlorobenzaldehyde to the electron-deficient alkene, methyl acrylate[4][5].
Q1: What is the fundamental mechanism of the base-catalyzed thia-Michael addition in this synthesis?
A1: The reaction proceeds via a well-established mechanism. A base, typically a tertiary amine like triethylamine (TEA), deprotonates the thiol (pKa ~6-8) of 2-mercapto-3-chlorobenzaldehyde to form a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of the methyl acrylate (the Michael acceptor). The resulting enolate intermediate is then protonated by a proton source, which is typically another molecule of the thiol, regenerating the thiolate catalyst and yielding the final product[6][7]. The catalytic nature of this cycle means that only a sub-stoichiometric amount of base is required.
Caption: Base-catalyzed mechanism for the synthesis.
Section 2: Troubleshooting Guide: Common By-products and Mitigation Strategies
Proactive identification and control of by-products are critical for ensuring the purity of the final active pharmaceutical ingredient (API)[]. Below are common issues encountered during this synthesis, their probable causes, and recommended solutions.
Q2: My reaction mixture contains a significant precipitate that is poorly soluble in common organic solvents. HPLC analysis shows a peak with a mass corresponding to double the mass of the starting thiol minus two protons. What is this by-product?
A2: This is almost certainly the disulfide dimer of your starting material: Bis(3-chloro-2-formylphenyl) disulfide . Thiols are highly susceptible to oxidative dimerization, a reaction that can be catalyzed by trace metals, air (oxygen), or basic conditions.
-
Causality: The thiolate anion, which is intentionally generated during the reaction, is even more easily oxidized than the neutral thiol. Exposure of the reaction mixture to air, especially at elevated temperatures or for prolonged periods, can lead to significant formation of this dimer.
-
Mitigation Strategies:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with N₂ or by freeze-pump-thaw cycles.
-
Control Reaction Time: Avoid unnecessarily long reaction times to minimize the window for oxidation.
-
Chelating Agents: If trace metal catalysis is suspected, the addition of a small amount of a chelating agent like EDTA can be beneficial.
-
Q3: The reaction has resulted in a low yield of the desired product and a large amount of a viscous, polymeric residue. What is happening?
A3: This strongly indicates the anionic polymerization of methyl acrylate . Methyl acrylate is an activated alkene that can readily undergo polymerization, especially under the basic/nucleophilic conditions used for the Michael addition[9].
-
Causality: The enolate intermediate formed after the initial Michael addition is a potential initiator for the polymerization of another methyl acrylate molecule. Similarly, the base catalyst itself can initiate polymerization. This side reaction is highly competitive with the desired protonation step, especially if there is a high local concentration of methyl acrylate.
-
Mitigation Strategies:
-
Controlled Addition: Add the methyl acrylate slowly and portion-wise (or via syringe pump) to the solution of the thiol and catalyst. This keeps the instantaneous concentration of the acrylate low, favoring the 1:1 addition product.
-
Temperature Control: Keep the reaction temperature low (e.g., 0-25°C). Polymerization is often thermally promoted.
-
Inhibitors: Ensure your methyl acrylate starting material contains a polymerization inhibitor (like MEHQ) and consider adding a small amount of a radical scavenger (like BHT), although the primary pathway here is anionic.
-
Caption: Primary pathways for common by-products.
Q4: My HPLC shows a late-eluting peak with a mass corresponding to the product plus the mass of methyl acrylate. What is this impurity?
A4: This is likely a double-addition product , where a second molecule of methyl acrylate has reacted. While less common than the issues above, it can occur. The most probable structure is the addition of a second methyl acrylate molecule to the enolate intermediate before it is quenched.
-
Causality: This occurs under similar conditions to polymerization: a high concentration of methyl acrylate and/or insufficient proton source to quench the enolate intermediate quickly.
-
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of the thiol (~1.05 to 1.1 equivalents) relative to the methyl acrylate to ensure the enolate is rapidly protonated.
-
Slow Acrylate Addition: As with preventing polymerization, slow addition of the acrylate is the most effective method to prevent this 1:2 adduct.
-
Section 3: Analytical Strategies for By-product Identification
A robust analytical method is essential for monitoring reaction progress, identifying impurities, and ensuring product quality.
Q1: What is a good starting point for an HPLC method to analyze my reaction mixture?
A1: A reverse-phase HPLC method with UV detection is the standard approach. Given the aromatic nature of the product and key impurities, detection at 220-254 nm is usually effective[1]. A gradient method is recommended to resolve the starting materials, product, and potential by-products which will have a range of polarities.
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidifies the mobile phase to ensure sharp peaks for acidic/basic analytes. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | 10% B to 90% B over 30 minutes | A broad gradient is a good starting point to elute all components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detector | UV at 220 nm[1] | Good wavelength for detecting the aromatic rings and carbonyl groups. |
| Injection Volume | 10 µL | Standard injection volume. |
Q2: How can I confirm the identity of an unknown impurity peak observed in my HPLC chromatogram?
A2: Definitive structural elucidation requires a combination of mass spectrometry and NMR spectroscopy. The typical workflow involves isolating the impurity or using hyphenated techniques.
Caption: A standard analytical workflow for impurity ID.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
-
Polar aprotic solvents like Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF) are generally effective as they can solvate the ionic intermediates. Alcohols like methanol or ethanol can also be used but may lead to transesterification by-products if reaction conditions are harsh.
Q2: Can I run this reaction without a catalyst?
-
The uncatalyzed reaction is typically very slow[5]. While some Michael additions can proceed without a catalyst, the efficiency is significantly lower. A base catalyst is highly recommended to achieve a reasonable reaction rate and yield.
Q3: How do I remove the disulfide by-product during workup?
-
The disulfide is often less polar than the desired product. It can typically be removed via column chromatography on silica gel. In some cases, recrystallization of the desired product can also effectively purge this impurity.
References
-
SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. (2024). IJSDR. Available at: [Link]
- CN1305843C - Process for preparing 3-chloro-2-methyl thiobenzoxide. Google Patents.
-
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Characterization of Impurity B of S (+)-Clopidogrel Bisulfate: An AntiPlatelet. (2014). ResearchGate. Available at: [Link]
-
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Available at: [Link]
-
ESI(+)-MS of the MBH reaction of methyl acrylate with benzaldehyde. ResearchGate. Available at: [Link]
-
Thia-Michael Reaction. (2022). Encyclopedia MDPI. Available at: [Link]
-
Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. Available at: [Link]
-
The synthesis of clopidogrel. (2017). ResearchGate. Available at: [Link]
-
Synthesis of 2-Mercaptobenzaldehyde, 2-Mercaptocyclohex-1-enecarboxaldehydes and 3-Mercaptoacrylaldehydes. ResearchGate. Available at: [Link]
-
Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. (2023). Journal of the American Chemical Society. Available at: [Link]
-
The Relationship between Thiol-acrylate Photopolymerization Kinetics and Hydrogel Mechanics: An Improved Model Incorporating Photobleaching and Thiol-Michael Addition. PubMed Central. Available at: [Link]
-
Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate. PMC - NIH. Available at: [Link]
-
Synthesis of clopidogrel impurity intermediate. Eureka | Patsnap. Available at: [Link]
-
Synthesis of methyl 3-cyanobenzoate by a green process. ResearchGate. Available at: [Link]
-
Mechanism of Baylis–Hillman reaction of methyl acrylate (2a) and... ResearchGate. Available at: [Link]
-
Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. NSF Public Access Repository. Available at: [Link]
-
Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Googleapis.com. Available at: [Link]
-
An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica. Available at: [Link]
-
Michael Addition Reaction EXPLAINED. YouTube. Available at: [Link]
-
Non chiral High Performance Liquid Chromatography method for monitoring unknown impurities generated during stability of Clopidogrel tablets. Der Pharma Chemica. Available at: [Link]
- CN111440139A - Preparation method of clopidogrel sulfonate impurity. Google Patents.
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
- CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate. Google Patents.
-
Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. University of Pennsylvania. Available at: [Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. PMC - NIH. Available at: [Link]
-
Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry (RSC Publishing). Available at: [Link]
- CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene). Google Patents.
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The Relationship between Thiol-acrylate Photopolymerization Kinetics and Hydrogel Mechanics: An Improved Model Incorporating Photobleaching and Thiol-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
<_content_type_technical_support_center> <_core_directive_autonomy> <_scientific_integrity_logic_e_e_a_t> <_visualization_formatting>
Document ID: TSC-MCFTP-2026-01
Last Updated: 2026-01-22
Introduction
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate . As a multi-functional aromatic compound, its purification can present unique challenges. This document is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively. Our approach is grounded in first-principles of physical organic chemistry to empower you to develop a robust and reproducible purification protocol.
Molecular Structure Analysis
Before proceeding, let's analyze the structural features of the target molecule to anticipate its behavior:
-
Aromatic Ring (Chlorinated): The chlorinated benzene ring provides a rigid, somewhat nonpolar backbone.
-
Thioether Linkage: Generally considered to be of moderate polarity. Aryl thiolates can be tricky to crystallize.[1][2]
-
Formyl Group (Aldehyde): A polar group capable of hydrogen bonding, which will increase polarity.
-
Methyl Propanoate Group (Ester): A polar group that can influence solubility in solvents like ethyl acetate.[1][2]
Overall, the molecule possesses moderate polarity. This suggests that solvents of intermediate polarity or specific binary solvent mixtures will likely be most effective for recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: How do I select the right starting solvent for recrystallization?
Answer:
Solvent selection is the most critical step for a successful recrystallization.[3][4] The ideal solvent will dissolve the compound completely when hot (at its boiling point) but poorly when cold (at room temperature or in an ice bath).[4] Given the moderate polarity of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate, a systematic screening process is the most reliable approach.
Systematic Solvent Screening Protocol:
-
Preparation: Place a small amount of your crude solid (approx. 20-30 mg) into several different test tubes.
-
Room Temperature Test: To each tube, add a different solvent dropwise (start with ~0.5 mL). Common screening solvents are listed in the table below. Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is too good and should be rejected for single-solvent recrystallization.[3]
-
Hot Solubility Test: For solvents that did not dissolve the solid at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Add the solvent in small portions until the solid just dissolves.
-
Cooling Test: Once a hot, saturated solution is formed, allow it to cool slowly to room temperature, and then place it in an ice bath.
-
Observation: A suitable solvent will show prolific crystal growth upon cooling. If no crystals form, there may be too much solvent. If the solid crashes out immediately as a fine powder, the cooling was too rapid or the solvent is not ideal.
Data Presentation: Recommended Solvents for Screening
The following table provides a starting point for solvent selection, ordered by decreasing polarity.
| Solvent | Boiling Point (°C) | Polarity Index | Key Characteristics & Rationale |
| Ethanol | 78 | 5.2 | Good for moderately polar compounds; often forms good crystals.[1] |
| Isopropanol | 82 | 4.3 | Similar to ethanol but slightly less polar; good alternative. |
| Ethyl Acetate | 77 | 4.4 | The ester functional group may promote solubility.[1][2] |
| Acetone | 56 | 5.1 | A strong, polar solvent. Its low boiling point can be a challenge.[5] |
| Toluene | 111 | 2.4 | Good for aromatic compounds, but its high boiling point can promote oiling out.[5] |
| Hexanes | 69 | 0.1 | Likely a poor solvent on its own, but excellent as an "anti-solvent" in a binary mixture. |
Data sourced from multiple chemical handbooks and solvent property guides.[6]
Mandatory Visualization: Solvent Selection Workflow
The decision-making process for selecting a solvent system can be visualized as follows:
Caption: Systematic workflow for single-solvent selection.
FAQ 2: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[7][8] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[9] Impurities can also depress the melting point, exacerbating this issue.[9] An oil is undesirable because it tends to trap impurities effectively, defeating the purpose of recrystallization.[7]
Troubleshooting Protocol for Oiling Out:
-
Re-heat the Solution: The first step is always to re-heat the mixture until the oil completely redissolves, creating a clear solution again.
-
Add More "Good" Solvent: Add a small amount (10-20% more volume) of the hot solvent to decrease the saturation point. The goal is to lower the temperature at which crystallization begins, hopefully to below the compound's melting point.[9]
-
Cool Much More Slowly: Rapid cooling is a primary cause of oiling out.[10] Insulate the flask (e.g., with paper towels or by placing it inside a larger beaker) to ensure very slow, gradual cooling. Do not place it directly on the benchtop.[10]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[7]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[7]
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Choose a solvent with a lower boiling point or switch to a binary solvent system where crystallization can be induced at a lower temperature.[5][7]
Mandatory Visualization: Oiling Out Troubleshooting
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. edu.rsc.org [edu.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Chromatographic Separation of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate Isomers
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the analysis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate and its related isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who are tasked with developing robust and reliable chromatographic methods for the separation and quantification of these compounds. As this molecule presents potential challenges due to the presence of positional isomers and possible stereoisomers, this document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles.
Part 1: Troubleshooting Guide
Navigating chromatographic challenges requires a systematic approach. This section addresses common problems encountered during the separation of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate isomers, providing potential causes and actionable solutions. Remember the core principles of troubleshooting: change only one parameter at a time and document every step.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to diagnosing and resolving common HPLC issues.
Caption: A logical workflow for troubleshooting common HPLC issues.
Q1: My chromatogram shows co-eluting or poorly resolved peaks for the isomers. What should I do?
A: Poor resolution is the most common challenge when separating isomers. It stems from insufficient differences in retention, selectivity, or efficiency. Here’s how to address it:
-
Cause - Inadequate Stationary Phase Selectivity: Standard C18 columns separate primarily based on hydrophobicity. Positional isomers, like those of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate, often have very similar hydrophobicities, leading to co-elution.
-
Solution: Enhance selectivity by utilizing alternative interactions. A column with a phenyl-based stationary phase (e.g., Phenyl-Hexyl or Biphenyl) is highly recommended.[1] The aromatic rings in the stationary phase can engage in π-π interactions with the phenyl ring of your analyte, providing a different separation mechanism that is highly sensitive to the position of substituents like the chloro and formyl groups.[2]
-
-
Cause - Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier in a reversed-phase system are powerful tools for adjusting selectivity.
-
Solution:
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties and can alter elution order and peak spacing.[3] Biphenyl phases, in particular, often show enhanced resolution of structural isomers when methanol is used.[1]
-
Optimize Gradient Slope (for gradient elution): A shallower gradient provides more time for peaks to separate. Try decreasing the rate of change of the organic modifier (e.g., from a 5-minute ramp to a 15-minute ramp).
-
Adjust Isocratic Composition (for isocratic elution): Make small, systematic changes to the percentage of organic solvent. A 2-3% decrease in organic content will increase retention and may improve resolution.[4]
-
-
-
Cause - Insufficient Column Efficiency: Broad peaks can merge even if their retention times are different. Peak width is a function of column efficiency (plate number, N).
-
Solution: Increase efficiency by using a column packed with smaller particles (e.g., switching from a 5 µm to a sub-3 µm particle column).[5] Alternatively, using a longer column of the same particle size will also increase the plate number and improve resolution, though it will also increase analysis time and backpressure.[6]
-
Q2: The peaks for my isomers are tailing significantly. What is the cause and how can I fix it?
A: Peak tailing is an asymmetry where the latter half of the peak is drawn out.[7] This is problematic as it reduces resolution and complicates accurate integration.[7]
-
Cause - Secondary Interactions with Silanols: The most common cause in reversed-phase chromatography is the interaction of analytes with residual silanol groups on the silica surface of the stationary phase.[8][9] The thioether and formyl groups in your molecule may have polar characteristics that lead to these unwanted interactions.
-
Solution:
-
Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to minimize exposed silanols.
-
Lower Mobile Phase pH: Add a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This protonates the silanol groups, neutralizing their negative charge and preventing ionic interactions with the analyte.[7]
-
Increase Buffer Concentration: If using a buffer, increasing its concentration can help mask the residual silanol sites.
-
-
-
Cause - Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute your sample by a factor of 10 and re-inject. If peak shape improves, column overload was the issue. Determine the optimal sample concentration for your method.
-
Q3: My retention times are shifting from one injection to the next. Why is this happening?
A: Unstable retention times compromise the reliability and validity of your method.
-
Cause - Insufficient Column Equilibration: The column's stationary phase needs to be fully equilibrated with the mobile phase before starting a run, especially when using a new mobile phase or after a steep gradient.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection. Monitor the baseline and system pressure; once they are stable, the column is ready.
-
-
Cause - Temperature Fluctuations: Retention is a temperature-dependent process. Variations in ambient laboratory temperature can cause retention times to drift.
-
Solution: Use a thermostatically controlled column compartment and set it to a stable temperature, for example, 30 °C or 40 °C. Lower temperatures generally increase retention and may improve resolution, while higher temperatures decrease viscosity and analysis time.[4]
-
-
Cause - Changing Mobile Phase Composition: This can happen if one component of the mobile phase evaporates faster than another or if the pump's proportioning valves are not working correctly.[3]
-
Solution: Keep solvent reservoirs covered. If you suspect pump issues, manually prepare a premixed mobile phase and run it in isocratic mode to see if the problem persists.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for column selection for separating these isomers?
A: For positional isomers of an aromatic compound like this, a Biphenyl or Phenyl-Hexyl column is the recommended starting point. These phases offer unique selectivity based on π-π interactions, which are ideal for differentiating compounds with minor structural changes on an aromatic ring.[1][2] A standard C18 column should be considered as a secondary option if the phenyl-based columns do not provide adequate separation.
If you suspect the presence of enantiomers (stereoisomers that are mirror images), a specialized Chiral Stationary Phase (CSP) is required.[10][11][12] The separation on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[13] Screening across several different types of chiral columns (e.g., polysaccharide-based) under different modes (normal-phase, reversed-phase) may be necessary to find the optimal conditions.[14]
Q2: How should I prepare my sample for analysis?
A: Proper sample preparation is critical for robust and reproducible results. The goal is to create a sample that is free of particulates and dissolved in a solvent compatible with the mobile phase.[15]
-
Solvent Selection: The ideal approach is to dissolve your sample directly in the initial mobile phase composition.[16] If solubility is an issue, use a solvent that is slightly weaker or equally strong as the mobile phase. Injecting a sample in a much stronger solvent (e.g., 100% Acetonitrile into a 50% Acetonitrile mobile phase) can cause severe peak distortion.[17]
-
Concentration: Start with a concentration of approximately 0.5-1.0 mg/mL. This is typically sufficient for UV detection without causing column overload.
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection. This prevents particulates from blocking the column frit or damaging the injector.
Q3: What detector settings should I use?
A: Given the structure (aromatic ring and a formyl group), UV detection is the most straightforward choice.
-
Wavelength: The conjugated system of the chloro-formylphenyl ring should provide strong UV absorbance. To determine the optimal wavelength, run a UV scan of your analyte in the mobile phase using a diode array detector (DAD/PDA) or a spectrophotometer. A good starting point would be to monitor around 254 nm and also at the absorbance maximum (λ-max) for highest sensitivity. The thioether moiety itself does not have a strong chromophore, but it influences the overall electronic structure.
Q4: Should I use an isocratic or gradient elution method?
A:
-
Gradient Elution: This is the recommended starting point for method development. A gradient run (e.g., starting at 40% acetonitrile/water and ramping to 90% over 15 minutes) will help you determine the approximate elution conditions for your isomers and elute any strongly retained impurities from the column.
-
Isocratic Elution: Once you have an idea of the retention from a gradient run, you can develop a faster and simpler isocratic method if the resolution is adequate. Isocratic methods are often more robust and reproducible for routine quality control analysis.
Part 3: Experimental Protocols
Protocol 1: Recommended Starting HPLC Method (Reversed-Phase)
This protocol provides a robust starting point for separating the positional isomers of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC or UHPLC system | Compatible with standard pressures and solvent delivery. |
| Column | Biphenyl or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Provides π-π interactions for enhanced isomer selectivity.[1] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water (HPLC-grade) | Acidifier suppresses silanol interactions, improving peak shape.[7] |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile (HPLC-grade) | Acetonitrile is a common organic modifier. |
| Gradient Program | 0-2 min: 50% B; 2-17 min: 50% to 80% B; 17-18 min: 80% to 50% B; 18-25 min: 50% B | A screening gradient to determine elution profile. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Ensures stable retention times and reduces viscosity.[4] |
| Injection Volume | 5 µL | Minimizes potential for peak distortion from solvent effects. |
| Detector | DAD/PDA | |
| Wavelength | 254 nm and λ-max | Monitor a standard wavelength and the absorbance maximum. |
Method Development Strategy Diagram
Caption: A systematic workflow for HPLC method development.
References
-
HPLC Troubleshooting Guide. (n.d.). MilliporeSigma. Retrieved from [Link]
-
5 Common HPLC Troubleshooting Mistakes and What to Do Instead. (2023, February 10). YouTube. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chromatography Online. Retrieved from [Link]
-
Method development for the determination of thiols using HPLC with fluorescence detection. (n.d.). Diva-Portal.org. Retrieved from [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). MicroSolv. Retrieved from [Link]
-
Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635–642. Retrieved from [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). Analytical Biochemistry. Retrieved from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]
-
HPLC Column for Structual Isomers. (n.d.). Nacalai Tesque. Retrieved from [Link]
-
Stoll, D. R. (2020, August 31). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC. Retrieved from [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Washington State University. Retrieved from [Link]
-
Separation Modes and their Mechanisms (2). (n.d.). Shodex HPLC Columns. Retrieved from [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved from [Link]
-
Tips to Help Maximize Resolution. (2022, August 16). Agilent. Retrieved from [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Retrieved from [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. Retrieved from [Link]
-
HPLC Determination of Glutathione and Other Thiols in Human Mononuclear Blood Cells. (n.d.). ResearchGate. Retrieved from [Link]
-
How to improve peak resolution (HPLC, SEC)? (2019, August 26). ResearchGate. Retrieved from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta. Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]
-
Chiral Chromatography: Fundamentals, Mechanisms, and Applications. (2025, October 29). YouTube. Retrieved from [Link]
-
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). Doctoral Thesis. Retrieved from [Link]
-
How to Speed up Your HPLC Analysis. (2022, August 9). Phenomenex. Retrieved from [Link]
-
Chiral Thiols: The Assignment of Their Absolute Configuration by 1H NMR. (2007). Organic Letters. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. nacalai.com [nacalai.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phenomenex.com [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 11. shodex.com [shodex.com]
- 12. youtube.com [youtube.com]
- 13. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. m.youtube.com [m.youtube.com]
- 17. acdlabs.com [acdlabs.com]
Handling and storage issues with Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
Technical Support Center: Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
Welcome to the technical support guide for Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate (CAS No. 1215582-82-3). This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide expert insights and practical solutions to common handling, storage, and experimental challenges associated with this multifunctional reagent. The inherent reactivity of the aromatic aldehyde and thioether moieties necessitates careful handling to ensure experimental success and reagent integrity.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses the most common initial queries regarding the compound's stability and handling.
Q1: What are the primary chemical liabilities of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate I should be aware of?
A: This molecule possesses two primary reactive sites susceptible to degradation under common laboratory conditions:
-
Aromatic Aldehyde: The formyl group (-CHO) is highly susceptible to oxidation by atmospheric oxygen, converting it to the corresponding carboxylic acid. This is often the most rapid degradation pathway.
-
Thioether Linkage: The sulfide (-S-) can be oxidized to a sulfoxide (+16 Da) and subsequently to a sulfone (+32 Da).[1][2][3] This process can be initiated by atmospheric oxygen over long periods, certain reaction conditions, or trace peroxide impurities in solvents.
-
Ester Group: The methyl ester is sensitive to hydrolysis under either strong acidic or basic conditions, which would yield the corresponding propanoic acid.
Understanding these vulnerabilities is the cornerstone of its proper use. The primary cause of reagent failure or inconsistent results is often traced back to inadvertent oxidation.
Q2: What are the recommended long-term storage conditions for this reagent?
A: To maximize shelf-life and ensure lot-to-lot consistency, rigorous storage conditions are mandatory. The goal is to mitigate exposure to oxygen, moisture, and light.[4]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Reduces the rate of all potential degradation reactions. While some suppliers may ship at ambient temperature, long-term storage should always be cold.[5][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Critical. Prevents the oxidation of the aldehyde and thioether functional groups. The bottle's headspace should be purged with inert gas.[4][7] |
| Light | Amber Vial / Store in Dark | Protects against potential light-catalyzed radical degradation pathways. |
| Moisture | Tightly Sealed Container | Prevents ester hydrolysis and potential aldehyde hydration. |
Q3: The material is a solid. Can I weigh it on the open bench?
A: While brief exposure for rapid weighing may be acceptable for less sensitive experiments, it is strongly discouraged for applications requiring high purity and reproducibility. The aldehyde group is particularly prone to surface oxidation. For best results, weighing and dispensing should occur within a controlled inert atmosphere, such as a glovebox.[8][9] If a glovebox is unavailable, please refer to the protocol for aliquoting under an inert atmosphere in Section 4.
Section 2: Troubleshooting Experimental Failures
This section is structured as a diagnostic guide to help you identify the root cause of common experimental issues.
Q4: My reaction resulted in a low yield, and analysis of the crude material shows a significant amount of a more polar byproduct. What is the likely culprit?
A: The most probable cause is the oxidation of the aldehyde starting material to the corresponding carboxylic acid, 3-Chloro-2-(methoxycarbonyl)ethyl]thio]benzoic acid. This byproduct is significantly more polar and will have a different Rf value on a TLC plate and a different retention time in LC analysis.
-
Causality: This occurs when the starting material has been improperly stored or handled without sufficient protection from atmospheric oxygen. Even small amounts of the oxidized impurity can interfere with subsequent reactions.
-
Verification:
-
1H NMR: Look for the disappearance of the sharp aldehyde proton signal (typically ~9.5-10.5 ppm) and the appearance of a broad carboxylic acid proton signal (often >10 ppm).
-
LC-MS: Check for a mass corresponding to the starting material +16 Da.
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch (~2500-3300 cm-1) characteristic of a carboxylic acid.
-
Q5: My mass spectrometry results show unexpected peaks at +16 and +32 mass units relative to my expected product. What are they?
A: These mass additions are the classic signature of thioether oxidation.
-
M+16 peak: Corresponds to the formation of the sulfoxide derivative.
-
M+32 peak: Corresponds to the formation of the sulfone derivative.
-
Causality: This can happen for two reasons:
-
Your starting material was already partially oxidized.
-
Your reaction conditions were inadvertently oxidative. Reagents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or even some metal catalysts in the presence of air can cause this.[2][3][10] It's important to note that thioether oxidation can occur even under conditions not typically considered "oxidative" if trace impurities are present.[2]
-
Q6: I ran a reaction under basic conditions (e.g., using NaH, LDA, or an amine base) and obtained a complex mixture. What potential side reactions could have occurred?
A: Basic conditions can trigger several unwanted pathways with this substrate:
-
Ester Hydrolysis: The methyl ester can be saponified to a carboxylate salt, which upon acidic workup will yield the carboxylic acid.
-
Cannizzaro Reaction: In the absence of an enolizable proton, aromatic aldehydes can undergo disproportionation under strong basic conditions to yield a mixture of the corresponding primary alcohol and carboxylic acid.
-
Thia-Michael Reactions: Depending on the other components in your reaction, the thioether could potentially participate in reversible Michael additions or elimination pathways, especially if temperatures are elevated.[11][12]
To troubleshoot, it is essential to run control experiments by exposing the starting material to the basic conditions without other reactants to assess its stability.
Section 3: Visualization of Degradation & Troubleshooting
Visual aids can clarify complex relationships and decision-making processes.
Primary Degradation Pathways
The following diagram illustrates the two most common degradation pathways for the reagent due to improper storage or handling.
Caption: Key oxidative degradation pathways.
Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing experimental problems.
Caption: Decision tree for troubleshooting experiments.
Section 4: Key Experimental Protocols
Adherence to validated protocols is crucial for success. These methods are designed to be self-validating systems for handling sensitive reagents.
Protocol 1: Handling and Aliquoting Under Inert Atmosphere
This protocol describes the transfer of the solid reagent using standard Schlenk line techniques to prepare stock solutions.
Objective: To weigh and dissolve the reagent without exposure to air or moisture.
Materials:
-
Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate in its original sealed bottle.
-
Oven-dried glassware (e.g., Schlenk flask with a stir bar).[8]
-
Rubber septa.
-
Inert gas source (Argon or Nitrogen) connected to a Schlenk line or manifold.[13]
-
Anhydrous, degassed solvent (e.g., Dichloromethane, THF).
-
Gastight syringes and clean, dry needles.[14]
Methodology:
-
Glassware Preparation: Ensure all glassware is thoroughly dried by heating in an oven (e.g., 125°C overnight) and allowed to cool under a stream of inert gas.[8]
-
Inerting the Flask: Assemble the hot glassware, seal with a rubber septum, and connect it to the Schlenk line. Evacuate under high vacuum and refill with inert gas. Repeat this "vac/fill" cycle at least three times to ensure the atmosphere is inert.
-
Reagent Equilibration: Allow the bottle of the reagent to warm to room temperature before opening it inside an inert atmosphere (glovebox) or connecting it to the inert gas line. This prevents condensation of atmospheric moisture onto the cold solid.
-
Transfer: If in a glovebox, quickly weigh the desired amount of solid into the prepared Schlenk flask and seal it. If using a Schlenk line, create a positive pressure of inert gas in the reagent bottle and the receiving flask. Briefly remove the stoppers and quickly transfer the solid. This is less ideal but feasible.
-
Solvent Addition: Add the anhydrous, degassed solvent to the Schlenk flask containing the solid via a dry syringe.[13][14]
-
Storage of Solution: The resulting stock solution should be stored in the sealed Schlenk flask, under positive inert gas pressure, and at a low temperature (e.g., 4°C for short-term, -20°C for long-term).
Protocol 2: Purification of Aldehyde via Sodium Bisulfite Adduct
This protocol is effective for removing the primary degradation product, the carboxylic acid, from the desired aldehyde.[15][16]
Objective: To selectively separate the aldehyde from non-aldehyde impurities.
Causality: Aldehydes react reversibly with sodium bisulfite to form a solid, water-soluble adduct.[15] The non-aldehyde impurities (like the carboxylic acid or sulfone) do not react and can be washed away. The pure aldehyde is then regenerated by decomposing the adduct with a base.[16][17]
Methodology:
-
Adduct Formation: Dissolve the impure, oxidized material in a minimal amount of a suitable solvent (e.g., ethanol or THF). Add this solution to a saturated aqueous solution of sodium bisulfite with vigorous stirring. A white precipitate of the bisulfite adduct should form. Continue stirring for 1-2 hours at room temperature to ensure complete reaction.
-
Isolation: Collect the solid adduct by vacuum filtration. Wash the solid thoroughly with diethyl ether or ethyl acetate to remove any organic-soluble impurities (this is where the carboxylic acid is washed away).
-
Regeneration of Aldehyde: Suspend the washed solid adduct in water. While stirring, slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the evolution of SO2 gas ceases and the pH is basic.
-
Extraction: The pure aldehyde will be liberated from the adduct. Extract the aqueous mixture several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the purified aldehyde.
-
Verification: Confirm the purity of the recovered material by 1H NMR, ensuring the aldehyde proton signal is sharp and the carboxylic acid proton is absent. Store immediately under inert gas and at low temperature.
References
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Available at: [Link]
-
Dube, P., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available at: [Link]
-
Neilson, R. H. The Manipulation of Air-Sensitive Compounds. Neilson Lab, TCU. Available at: [Link]
-
Franck-Mokross, A. C., & Schmidt, E. (1998). Simultaneous degradation of chloro- and methyl-substituted aromatic compounds. Applied Microbiology and Biotechnology. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]
-
MDPI Encyclopedia. (2022). Thia-Michael Reaction. Available at: [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available at: [Link]
-
Lim, Z. J., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Available at: [Link]
-
Leah4sci. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. Available at: [Link]
-
MIT Department of Chemistry. Handling air-sensitive reagents AL-134. Available at: [Link]
-
ResearchGate. Michael addition reactions to show evidence of side reactions. Available at: [Link]
-
PubChem. Methyl 3-[(3-chlorophenyl)amino]propanoate. National Institutes of Health. Available at: [Link]
-
National Institutes of Health. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. Available at: [Link]
-
Lisa Nichols. (2022). Inert Atmosphere. YouTube. Available at: [Link]
-
Legeay, J., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. Available at: [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]
-
Lowe, A. B. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Publications. Available at: [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. Available at: [Link]
-
Organic Chemistry: How to... (2022). Approach to Synthesis Problems. Available at: [Link]
-
Sawada, H., et al. (1981). Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. PubMed. Available at: [Link]
-
Bell, A. T. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Catalysis. Available at: [Link]
-
Royal Society of Chemistry. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry. Available at: [Link]
-
NPTEL. (2026). A Study Guide In Organic Retrosynthesis: Problem Solving Approach. Available at: [Link]
-
Reddit. (2015). Purifying aldehydes?. r/chemistry. Available at: [Link]
-
PubChem. Methyl 3-chloro-2-methylpropanoate. National Institutes of Health. Available at: [Link]
-
Chemistry LibreTexts. (2022). Inert Atmospheric Methods. Available at: [Link]
-
Reddit. (2020). Chemoselective thioether oxidation. r/Chempros. Available at: [Link]
- Google Patents. Separation of aromatic aldehydes.
Sources
- 1. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate | 1215582-82-3 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 10. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate is a valuable building block in the synthesis of various pharmaceutical compounds, and its efficient preparation is of significant interest. This guide provides an in-depth comparison of two plausible alternative synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of each approach to aid in selecting the most suitable method for your research needs.
Introduction
Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate possesses a unique combination of functional groups: a chlorinated and formylated aromatic ring linked to a propanoate chain via a thioether bond. This substitution pattern makes it a versatile intermediate for the synthesis of complex heterocyclic compounds and other biologically active molecules. The selection of a synthetic route can significantly impact yield, purity, cost, and scalability. This guide will explore two primary strategies: a direct approach via Nucleophilic Aromatic Substitution (SNAr) and a convergent approach involving a Michael addition.
Route 1: Nucleophilic Aromatic Substitution (SNAr) Approach
This route involves the direct reaction of a commercially available dichlorinated benzaldehyde with methyl 3-mercaptopropanoate. The formyl group, being an electron-withdrawing group, activates the aromatic ring for nucleophilic attack, facilitating the displacement of one of the chlorine atoms by the thiolate.
Experimental Protocol: Route 1
Step 1: Synthesis of Methyl 3-mercaptopropanoate
While commercially available, methyl 3-mercaptopropanoate can also be prepared in the laboratory. A common method is the esterification of 3-mercaptopropionic acid.
-
Materials: 3-mercaptopropionic acid, methanol, concentrated sulfuric acid, sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, distillation apparatus.
-
Procedure:
-
In a round-bottom flask, dissolve 3-mercaptopropionic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours (e.g., 4-6 hours) to drive the esterification to completion.
-
After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure methyl 3-mercaptopropanoate.
-
Step 2: Nucleophilic Aromatic Substitution
-
Materials: 2,3-Dichlorobenzaldehyde, methyl 3-mercaptopropanoate, potassium carbonate (or another suitable base), N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), ethyl acetate, brine, anhydrous sodium sulfate, rotary evaporator, chromatography column.
-
Procedure:
-
To a solution of 2,3-dichlorobenzaldehyde in DMF, add potassium carbonate.
-
Add methyl 3-mercaptopropanoate dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate.
-
Comparison of synthetic methods for Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
An In-Depth Guide to the Synthetic Strategies for Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
Introduction
Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a substituted benzaldehyde, a thioether linkage, and a methyl ester, presents several interesting challenges and opportunities from a synthetic chemistry perspective. This guide provides a comparative analysis of two plausible and efficient synthetic routes to this valuable compound, offering insights into the rationale behind the chosen methodologies, detailed experimental protocols, and a thorough comparison of their respective merits. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who are seeking a comprehensive understanding of the available synthetic strategies for this and structurally related molecules.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for the preparation of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate are presented and compared:
-
Route 1: Nucleophilic Aromatic Substitution (SNAr) : This approach involves the direct displacement of a halide from an activated aromatic ring by a sulfur nucleophile.
-
Route 2: Synthesis via a Thiol Intermediate : This strategy focuses on the initial formation of a thiol-substituted benzaldehyde, followed by the introduction of the propanoate side chain.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This route commences with the commercially available 2,3-dichlorobenzaldehyde and utilizes a nucleophilic aromatic substitution reaction with methyl 3-mercaptopropanoate. The presence of the electron-withdrawing aldehyde group ortho to one of the chlorine atoms facilitates this substitution.[1]
Reaction Scheme:
Caption: Route 1: SNAr approach.
Advantages:
-
Atom Economy: This is a convergent and direct one-step synthesis from readily available starting materials, leading to high atom economy.
-
Simplicity: The reaction is relatively straightforward to perform, avoiding the need for the synthesis and isolation of sensitive thiol intermediates.
-
Cost-Effectiveness: The starting materials, 2,3-dichlorobenzaldehyde and methyl 3-mercaptopropanoate, are commercially available and relatively inexpensive.
Disadvantages:
-
Regioselectivity: There is a potential for the formation of a regioisomeric byproduct where the thiol attacks the other chlorine atom. However, the ortho-aldehyde group is expected to activate the adjacent chlorine for substitution.
-
Reaction Conditions: The reaction may require elevated temperatures and polar aprotic solvents, which can complicate purification and pose safety concerns on a larger scale.
-
Byproduct Formation: The potential for side reactions, such as the oxidation of the thiol or self-condensation of the aldehyde, exists under basic conditions.
Route 2: Synthesis via a Thiol Intermediate
This two-step approach involves the initial synthesis of 3-chloro-2-mercaptobenzaldehyde, followed by a Michael addition to methyl acrylate. This strategy offers greater control over the regiochemistry of the final product.
Reaction Scheme:
Caption: Route 2: Thiol intermediate approach.
Advantages:
-
High Regioselectivity: The synthesis of the thiol intermediate ensures that the propanoate side chain is introduced at the desired position, avoiding the formation of regioisomers.
-
Milder Conditions: The Michael addition step can often be carried out under milder conditions compared to the SNAr reaction.
-
Versatility: The thiol intermediate can potentially be used to synthesize a variety of other derivatives.
Disadvantages:
-
Longer Synthesis: This is a two-step process, which may result in a lower overall yield and increased operational time.
-
Thiol Intermediate Stability: 2-Mercaptobenzaldehydes can be prone to oxidation and dimerization, requiring careful handling and potentially inert atmosphere conditions.[2]
-
Reagent Handling: The synthesis of the thiol intermediate may involve the use of odorous and potentially hazardous reagents like sodium hydrosulfide or thiourea.[3]
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Synthesis via Thiol Intermediate |
| Number of Steps | 1 | 2 |
| Starting Materials | 2,3-Dichlorobenzaldehyde, Methyl 3-mercaptopropanoate | 2,3-Dichlorobenzaldehyde, Sodium Hydrosulfide/Thiourea, Methyl Acrylate |
| Key Reactions | Nucleophilic Aromatic Substitution (SNAr) | Thiol Synthesis, Michael Addition |
| Estimated Overall Yield | 60-75% | 50-65% |
| Purity of Crude Product | Moderate to High (potential regioisomer) | High (regiospecific) |
| Scalability | Moderate (requires careful control of conditions) | Good (milder conditions in the second step) |
| EHS Considerations | Use of high-boiling polar aprotic solvents. | Use of odorous and potentially toxic sulfur reagents. |
Detailed Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr)
Step 1: Synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
-
Materials:
-
2,3-Dichlorobenzaldehyde (1.0 eq)
-
Methyl 3-mercaptopropanoate (1.1 eq)
-
Potassium carbonate (K2CO3, 2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of 2,3-dichlorobenzaldehyde in DMF, add methyl 3-mercaptopropanoate and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.
-
Route 2: Synthesis via a Thiol Intermediate
Step 1: Synthesis of 3-Chloro-2-mercaptobenzaldehyde
-
Materials:
-
2,3-Dichlorobenzaldehyde (1.0 eq)
-
Sodium hydrosulfide (NaSH, hydrated, 1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 2,3-dichlorobenzaldehyde in DMF in a round-bottom flask.
-
Add sodium hydrosulfide portion-wise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into a mixture of ice and dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-chloro-2-mercaptobenzaldehyde.
-
Step 2: Synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate via Michael Addition
-
Materials:
-
3-Chloro-2-mercaptobenzaldehyde (1.0 eq)
-
Methyl acrylate (1.2 eq)
-
Triethylamine (Et3N, 0.1 eq)
-
Ethanol (EtOH)
-
-
Procedure:
-
Dissolve 3-chloro-2-mercaptobenzaldehyde in ethanol.
-
Add triethylamine, followed by the dropwise addition of methyl acrylate at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final product.
-
Conclusion
Both synthetic routes presented offer viable pathways to Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate.
-
Route 1 (SNAr) is a more direct and atom-economical approach, making it attractive for large-scale synthesis, provided that the regioselectivity can be adequately controlled and the reaction conditions optimized.
-
Route 2 (via Thiol Intermediate) provides a more controlled synthesis with higher regioselectivity, which may be preferable for applications requiring very high purity, despite being a longer process. The handling of the potentially unstable and odorous thiol intermediate is a key consideration for this route.
The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the desired scale, purity specifications, and the available laboratory infrastructure and safety protocols. Further process development and optimization would be necessary to translate either of these routes to an industrial scale.
References
- Song, H., & Liu, G. (2004). Synthesis of 5-(Chloromethyl)-2-hydroxybenzaldehyde. Journal of Chemical Research, Synopses, (11), 754-755.
- Zondervan, C., et al. (1997). A new method for the synthesis of 2-mercaptobenzaldehydes. Tetrahedron Letters, 38(49), 8565-8568.
- Tang, R., et al. (2010). A facile one-pot synthesis of 2-mercaptobenzaldehydes from 2-halobenzaldehydes. Synlett, (1), 129-132.
- Bruker. (2001). SADABS. Bruker AXS Inc., Madison, Wisconsin, USA.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Methyl 3-(methylthio)propanoate (HMDB0034377). Retrieved from [Link]
-
mzCloud. (2015, April 10). Methyl 3 methylthio propionate. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-(Methylthio)propanoic acid methyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-mercaptobenzimidazole. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-methylthiopropionate. Retrieved from [Link]
-
WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]
-
PubMed. (2021, June 21). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Retrieved from [Link]
-
ResearchGate. (2023, May-July). Synthesis and Characterization of Benzimidazole Derivatives via Phase Transfer Catalysis. Heterocyclic Letters, 13, 553-562. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of mercapto-benzaldehyde.
- Google Patents. (n.d.). JP2002536433A - Synthesis of mercapto-benzaldehyde.
-
ResearchGate. (2011). Synthesis and properties of alkylthioethanals. ARKIVOC, 2011(x), 127-138. Retrieved from [Link]
Sources
A Comparative Guide to the Synthetic Utility of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
Introduction
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, thioethers (or sulfides) represent a cornerstone functional group. Their prevalence in pharmaceuticals, agrochemicals, and functional materials stems from their unique electronic properties, relative stability, and versatile reactivity.[1][2] While simple thioethers like dialkyl or aryl sulfides are common, the strategic incorporation of additional functional groups transforms these molecules into powerful, multi-faceted building blocks.
This guide provides an in-depth comparison of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate , a highly functionalized thioether, with other, simpler thioether compounds. We will move beyond a simple catalog of reactions to explore the causality behind its enhanced synthetic utility. The specific arrangement of an ortho-formyl group, a chloro substituent, and a propanoate-linked thioether creates a synthon uniquely primed for convergent and efficient heterocyclic synthesis. This analysis is designed for researchers, chemists, and drug development professionals seeking to leverage advanced chemical intermediates for complex molecular construction.
Section 1: The Thioether Functional Group: A Foundational Overview
Thioethers, characterized by a C-S-C linkage, are the sulfur analogs of ethers.[1] However, the differences between sulfur and oxygen in terms of size, electronegativity, and polarizability impart distinct chemical behaviors.
-
Nucleophilicity: Sulfur is larger and less electronegative than oxygen, making its lone pair electrons more polarizable and generally more nucleophilic.[3][4] Thiolates (RS⁻), the conjugate bases of thiols, are excellent nucleophiles, readily participating in Sₙ2 reactions with alkyl halides to form thioethers.[3]
-
Acidity of Precursors: Thiols are significantly more acidic than their alcohol counterparts.[5] This allows for their conversion to highly nucleophilic thiolates under milder basic conditions, a crucial advantage in syntheses involving base-sensitive functional groups.
-
Oxidation State: Unlike oxygen in ethers, the sulfur atom in thioethers can be readily oxidized to form sulfoxides (R₂SO) and sulfones (R₂SO₂), adding another dimension of chemical reactivity and enabling its use as a directing group or a component in pharmacophores.[1]
Commonly, simple thioethers are synthesized via the Williamson-ether-like synthesis or, more recently, through transition-metal-catalyzed C-S cross-coupling reactions.[2] While robust, these compounds often serve as relatively inert backbones or require harsh conditions for further functionalization. The true power emerges when functionality is pre-installed, a concept exquisitely demonstrated by our target molecule.
Section 2: Synthesis and Unique Reactivity of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
The title compound is a testament to strategic molecular design, where each functional group plays a pivotal role. Its synthesis is efficient, and its structure is engineered for subsequent, high-value transformations.
Synthesis via Thiol-Michael Addition
The most direct and atom-economical route to Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is the base-catalyzed Thiol-Michael addition (a conjugate addition) of 3-chloro-2-mercaptobenzaldehyde to methyl acrylate.[6][7]
Experimental Protocol: Synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
Objective: To synthesize the title compound via a base-catalyzed Thiol-Michael addition reaction.
Materials:
-
3-Chloro-2-mercaptobenzaldehyde (1.0 eq, e.g., 5.00 g, 28.96 mmol)
-
Methyl acrylate (1.2 eq, 3.13 g, 36.35 mmol)
-
Triethylamine (TEA) (1.5 eq, 4.39 g, 43.44 mmol)
-
Dichloromethane (DCM) (approx. 100 mL)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate mixture (e.g., 9:1 v/v)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-mercaptobenzaldehyde (5.00 g) and dissolve in dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add triethylamine (4.39 g, 6.05 mL) to the stirred solution. Causality Note: TEA is a mild, non-nucleophilic base sufficient to deprotonate the acidic thiol, forming the highly nucleophilic thiolate in situ without promoting unwanted side reactions with the aldehyde or ester.
-
Add methyl acrylate (3.13 g, 3.52 mL) dropwise to the reaction mixture over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol spot is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). Causality Note: The acid wash removes the triethylamine catalyst, while the bicarbonate wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product as a pale yellow oil.
Expected Yield: 85-95%.
Caption: Synthetic workflow for the target thioether.
The Synergy of Integrated Functionality
The power of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate lies in the cooperative interaction of its functional groups:
-
ortho-Formyl Group: This is the key feature. It acts as a powerful electrophilic handle, perfectly positioned for intramolecular cyclization reactions.
-
Thioether Linkage: Provides the sulfur heteroatom and a flexible three-carbon spacer (the propanoate chain) for the formation of six-membered heterocyclic rings.
-
Chloro Substituent: Modulates the electronic properties of the aromatic ring and can serve as a vector for further cross-coupling reactions if desired.
-
Methyl Propanoate Group: A latent carboxylic acid that can be hydrolyzed post-cyclization to provide another point for molecular diversification, for instance, in amide coupling reactions.
Section 3: Comparative Analysis in a Key Application: Synthesis of 1,4-Benzothiazine Scaffolds
The 1,4-benzothiazine core is a privileged scaffold in medicinal chemistry, appearing in drugs with a wide range of biological activities.[8][9] The synthesis of this ring system provides an ideal platform to compare our target molecule against simpler alternatives.
Case Study 1: Convergent Synthesis using Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
The reaction with a primary amine, such as methylamine, triggers a cascade reaction involving imine formation followed by a spontaneous intramolecular cyclization, directly yielding the complex benzothiazine core in a single, efficient step.
Experimental Protocol: Synthesis of a 1,4-Benzothiazine Derivative
Objective: To demonstrate the utility of the title compound in a one-pot synthesis of a 4-methyl-2,3-dihydro-1,4-benzothiazin-3-one derivative.
Materials:
-
Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate (1.0 eq, e.g., 2.00 g, 7.33 mmol)
-
Methylamine solution (e.g., 40% in H₂O, 1.1 eq, 0.63 g, 8.06 mmol)
-
Methanol (50 mL)
-
Acetic Acid (catalytic amount, ~2 drops)
Procedure:
-
Dissolve Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate (2.00 g) in methanol (50 mL) in a 100 mL round-bottom flask with a stir bar.
-
Add a catalytic amount of glacial acetic acid. Causality Note: Acid catalysis accelerates the formation of the imine intermediate by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.
-
Add the methylamine solution dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir for 8-12 hours. The cyclization often results in the product precipitating from the solution.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and then further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.
Expected Yield: >80%.
Caption: Reaction pathway for 1,4-benzothiazine synthesis.
Case Study 2: A Non-Viable Route with a Simpler Thioether
Consider attempting the same reaction with Methyl 3-[(3-chlorophenyl)thio]propanoate , a molecule lacking the crucial ortho-formyl group. Reacting this compound with methylamine under the same conditions would result in no reaction. There is no electrophilic site on the aromatic ring to facilitate the key cyclization step. To achieve the same benzothiazine product would require a lengthy, low-yielding, multi-step sequence:
-
Friedel-Crafts formylation of the aromatic ring (with poor regioselectivity).
-
Separation of the desired ortho-formyl isomer.
-
The same condensation/cyclization reaction as in Case Study 1.
This comparison starkly illustrates the concept of synthetic convergence . Our target molecule has the necessary functionality pre-installed in the correct orientation, enabling a complex transformation in a single, high-yielding step.
Section 4: Data Summary and Performance Comparison
The following table summarizes the key differences in synthetic performance between Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate and other relevant thioether compounds.
| Compound/Precursor | Key Structural Feature | Primary Synthetic Route | Key Application | Advantages | Limitations |
| Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate | ortho-Formyl Thioether | Thiol-Michael Addition | One-pot Benzothiazine Synthesis | High convergence, efficiency, mild conditions, built-in functionality. | More specialized starting material required. |
| Simple Aryl Thioether (e.g., Phenyl methyl sulfide) | C-S-C linkage | Sₙ2 or Cross-Coupling | General chemical intermediate | Readily available, stable. | Lacks handles for complex synthesis; requires harsh functionalization steps. |
| Aryl Thioether without ortho-formyl group | Thioether on an unactivated ring | Sₙ2 or Cross-Coupling | Intermediate | More stable than the aldehyde-containing analog. | Unsuitable for direct intramolecular cyclization; requires multi-step functionalization. |
| 2-Aminothiophenol | ortho-Amino Thiol | N/A (Starting Material) | Alternative Benzothiazine Synthesis | Commercially available. | Often requires reaction with α-halo ketones or similar bifunctional reagents; can have lower yields.[8][10] |
Conclusion
While all thioethers share a common functional group, their utility in synthesis is dictated by the other functionalities present on the molecular framework. Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is not merely a thioether; it is an advanced synthetic intermediate engineered for efficiency. The strategic placement of an ortho-formyl group transforms it from a simple organosulfur compound into a powerful precursor for the rapid assembly of complex heterocyclic systems like 1,4-benzothiazines.
In contrast, simpler thioethers lacking this key electrophilic handle require circuitous and inefficient multi-step routes to achieve the same synthetic goal. For researchers and drug development professionals, employing intelligently designed building blocks like Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is paramount. It enables the construction of complex molecular architectures with greater speed, higher yields, and superior overall efficiency, thereby accelerating the pace of discovery and development.
References
-
Thiols and Sulfides - Chemistry LibreTexts. [Link]
- Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene)
-
Thiols And Thioethers - Master Organic Chemistry. [Link]
- Process for making 3-amino-2-chloro-4-methylpyridine - Google P
-
Thioethers – Knowledge and References - Taylor & Francis. [Link]
-
The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry - ACS Publications. [Link]
-
Formyl and Acyl Derivatives of Thiophenes and their Reactions - ResearchGate. [Link]
-
Benzothiazines in Synthesis. A Formal Total Synthesis of Pseudopteroxazole - NIH/PMC. [Link]
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - ResearchGate. [Link]
-
Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine - PubMed. [Link]
-
Michael addition reaction - Wikipedia. [Link]
- Method for preparing 2-(4-Chloromethylphenyl)
-
Reactions of Thiols - Chemistry Steps. [Link]
-
Reactivity comparison between oxoester and thioester and application of... - ResearchGate. [Link]
-
Synthesis and Characterization of Benzothiazine Analogues - Cuestiones de Fisioterapia. [Link]
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - Preprints.org. [Link]
-
Methyl chlorothioformate as a convenient reagent for thionoester synthesis - NIH/PMC. [Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - NIH/PMC. [Link]
-
The Chemistry of the Thiol Group - ResearchGate. [Link]
-
Organic Chemistry Lessons - Thiols and Thioethers - YouTube. [Link]
- Process for preparing 3-chloro-2-methyl thiobenzoxide - Google P
-
Synthesis of methyl 3-cyanobenzoate by a green process - ResearchGate. [Link]
-
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - MDPI. [Link]
-
Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium - University of Potsdam. [Link]
-
Methyl 3-chloro-2-methylpropanoate - PubChem. [Link]
-
Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Royal Society of Chemistry. [Link]
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl groups under microwave irradiation - International Journal of Industrial Chemistry. [Link]
-
Three-Component Synthesis of Benzothiazines - Sci-Hub. [Link]
-
Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine - YouTube. [Link]
-
Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview - De Gruyter. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 9. mdpi.com [mdpi.com]
- 10. cbijournal.com [cbijournal.com]
A Senior Application Scientist's Guide to the Definitive Structural Validation of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
In the landscape of synthetic chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step but the bedrock upon which all further research is built. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and the costly failure of development pipelines. For a novel synthetic intermediate like Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate, which possesses multiple functional groups and substitution patterns, relying on spectroscopic data alone can be perilous. This guide provides an in-depth comparison of analytical techniques, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard for structural validation and detailing the experimental workflow to achieve this definitive proof.
The Imperative of Unambiguous Structure: A Comparative Overview
While a suite of spectroscopic techniques is essential for routine characterization, each comes with inherent limitations that prevent absolute structure determination. The true power of these methods is realized when they are used to complement the definitive spatial map provided by X-ray diffraction.
Spectroscopic Methods: Powerful but Indirect
Spectroscopic techniques probe a molecule's properties in response to electromagnetic radiation, allowing us to infer its structure.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful spectroscopic tool for structure elucidation in solution, NMR (¹H, ¹³C, and 2D-experiments like COSY, HSQC, HMBC) reveals the connectivity of atoms within a molecule.[2][3][4] For Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate, NMR would confirm the presence of the substituted benzene ring, the aldehyde, the thioether linkage, and the methyl propanoate chain. However, it cannot, without ambiguity, distinguish between certain positional isomers or provide the precise bond angles and lengths that define the molecule's conformation in the solid state.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is invaluable for determining a compound's elemental composition with high accuracy.[5][6][7][8] It would confirm the molecular formula C₁₁H₁₁ClO₃S. Fragmentation patterns in MS/MS experiments can provide evidence for the molecule's substructures.[5] Yet, MS provides no information about the spatial arrangement of atoms or isomerism.
-
Infrared (IR) Spectroscopy: IR is excellent for the rapid identification of functional groups.[9] In our target molecule, it would clearly show characteristic absorptions for the aldehyde C=O, the ester C=O, and C-H bonds. While useful for confirming the presence of these groups, it offers little insight into the overall molecular architecture.
The Gold Standard: Single-Crystal X-ray Crystallography
Unlike indirect spectroscopic methods, X-ray crystallography provides direct, unambiguous evidence of molecular structure.[10][11] It is a non-destructive technique that determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam interacting with the electron clouds of the atoms.[12][13] The result is a definitive 3D model of the molecule, complete with accurate bond lengths, bond angles, and stereochemistry.[10][13] This makes it the ultimate arbiter in cases of structural ambiguity and a critical component of any thorough new chemical entity characterization.[14][15]
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, conformation, packing | Unambiguous, definitive, "gold standard" for structural proof[10] | Requires a high-quality single crystal, which can be difficult to grow |
| NMR Spectroscopy | Atomic connectivity (C-H framework), relative stereochemistry | Excellent for structure elucidation in solution, non-destructive | Can be ambiguous for complex isomers; provides an averaged solution-state structure |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation clues | High sensitivity, requires very little sample[6] | Provides no direct information on 3D structure or isomer connectivity |
| IR Spectroscopy | Presence of specific functional groups | Fast, simple, good for reaction monitoring | Provides very limited information on the overall molecular skeleton |
Experimental Workflow: From Powder to Proof
The successful validation of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate's structure via X-ray crystallography follows a rigorous, multi-step process. The causality behind each step is critical for obtaining a high-quality, publishable structure.
Caption: Workflow for Structural Validation by X-ray Crystallography.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol describes a self-validating system, where the quality of the final refined structure is judged by internationally accepted metrics.
1. Synthesis and Crystallization
-
Synthesis: The title compound can be synthesized via a nucleophilic substitution reaction between 3-chloro-2-formylthiophenol and methyl acrylate. The crude product must be purified to >98% purity, typically by flash column chromatography, as impurities can severely inhibit crystallization.
-
Crystallization: The goal is to grow a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) that is free of cracks and defects.
-
Dissolve 10-20 mg of purified Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate in a minimal amount of a good solvent (e.g., ethyl acetate, acetone, or dichloromethane).
-
Use a slow crystallization technique. A highly effective method is slow evaporation: leave the vial partially covered in a vibration-free environment for several days to weeks. Alternatively, use vapor diffusion by placing the vial inside a larger sealed jar containing a poor solvent (e.g., hexane or heptane), allowing the poor solvent's vapor to slowly diffuse into the solution, reducing the compound's solubility and promoting slow crystal growth.
-
Monitor for crystal formation periodically under a microscope.
-
2. Data Collection
-
Crystal Mounting: Carefully select a well-formed, transparent single crystal. Mount it on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.[12] The cryogenic temperature minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam, resulting in higher quality data.
-
Diffraction Experiment:
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer (e.g., a Rigaku XtaLAB Synergy-S or similar instrument) equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector.[10][16]
-
Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, which involves rotating the crystal through a series of angles while exposing it to the X-ray beam to measure the intensities and positions of a large number of unique diffraction spots (reflections).[13]
-
3. Structure Solution and Refinement
-
Data Reduction: Integrate the raw diffraction images to produce a reflection file containing the intensity and Miller indices (h,k,l) for each spot. Apply corrections for factors like absorption.
-
Structure Solution: Use direct methods or Patterson methods (e.g., with software like SHELXT) to solve the "phase problem" and generate an initial electron density map. This map will show the positions of the heavier atoms (like Chlorine and Sulfur).
-
Model Building and Refinement:
-
Fit the remaining atoms of the molecule (Carbon, Oxygen) into the electron density map.
-
Refine the model using full-matrix least-squares on F² (e.g., with SHELXL).[17] This iterative process adjusts atomic positions, displacement parameters, and other variables to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.
-
Locate hydrogen atoms in the difference Fourier map and refine them using appropriate constraints.
-
4. Validation and Deposition
-
Validation: The quality of the final structure is assessed using several key parameters. The R1 factor should ideally be below 5% for a good quality small molecule structure. A final check using a program like PLATON or the IUCr's checkCIF service is mandatory to ensure the structure is geometrically sound and meets publication standards.
-
Data Deposition: The final atomic coordinates and experimental data are compiled into a Crystallographic Information File (CIF). This file should be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to make the data accessible to the global scientific community.[18][19][20][21][22]
Hypothetical Crystallographic Data Summary
The following table represents typical data that would be obtained from a successful X-ray crystallographic analysis of the title compound.
| Parameter | Value | Significance |
| Empirical Formula | C₁₁H₁₁ClO₃S | Confirms elemental composition. |
| Formula Weight | 258.72 | Consistent with mass spectrometry data. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 10.5, 8.2, 14.1 | Dimensions of the unit cell. |
| β (°) | 98.5 | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1200 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Reflections collected | ~8000 | Total number of diffraction spots measured. |
| Unique reflections | ~2500 | Number of independent measurements. |
| Final R1 [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the fit between model and data. |
| wR2 (all data) | < 0.12 | A weighted R-factor that includes all reflection data. |
| Goodness-of-fit on F² | ~1.0 | Should be close to 1 for a good refinement. |
Conclusion
For researchers and drug development professionals, structural certainty is non-negotiable. While techniques like NMR, MS, and IR are indispensable for daily characterization and reaction monitoring, they provide an incomplete picture fraught with potential ambiguities. Single-crystal X-ray crystallography is the only technique that delivers a direct, high-resolution, three-dimensional view of a molecule.[23] By providing an irrefutable atomic map of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate, this method validates its synthesis, confirms its constitution and conformation, and provides the solid structural foundation necessary for all subsequent scientific endeavors. Adherence to the rigorous experimental workflow described herein ensures the generation of reliable, publication-quality data that stands up to the highest levels of scientific scrutiny.
References
-
CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. Available from: [Link]
-
Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? | ResearchGate. ResearchGate. Available from: [Link]
-
Cooper, D.R., Porebski, P.J., Chruszcz, M., & Minor, W. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. ResearchGate. Available from: [Link]
-
Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. National Institutes of Health (NIH). Available from: [Link]
-
Identification of small molecules using accurate mass MS/MS search - PMC. National Institutes of Health (NIH). Available from: [Link]
-
Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. University of Nairobi. Available from: [Link]
- Process for preparing 3-chloro-2-methyl thiobenzoxide. Google Patents.
-
Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]
-
Small molecule analysis using MS. Bioanalysis Zone. Available from: [Link]
-
¹H NMR spectra of thioethers 7b–9b (CDCl3 7.26 ppm). ResearchGate. Available from: [Link]
-
Single-crystal X-ray Diffraction. Carleton College. Available from: [Link]
-
Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. ResearchGate. Available from: [Link]
-
Crystal Structure Analysis of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol. ResearchGate. Available from: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). DATACC. Available from: [Link]
-
Methyl 3-chloro-2-methylpropanoate. PubChem. Available from: [Link]
-
3-CHLORO-2-METHYLPROPENE. International Agency for Research on Cancer. Available from: [Link]
-
Mass Spectrometry analysis of Small molecules. SlideShare. Available from: [Link]
-
Synthesis of methyl 3-cyanobenzoate by a green process. ResearchGate. Available from: [Link]
-
X-ray crystallography. Wikipedia. Available from: [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. National Institutes of Health (NIH). Available from: [Link]
-
The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. YouTube. Available from: [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? TOBCA. Available from: [Link]
-
Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Available from: [Link]
-
Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available from: [Link]
-
Molecular Structure Characterisation and Structural Elucidation. Intertek. Available from: [Link]
- Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene). Google Patents.
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library. Available from: [Link]
-
Application of Mass Spectrometry on Small Molecule Analysis. National Taiwan University. Available from: [Link]
-
UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. eGyanKosh. Available from: [Link]
-
CCDC – The Cambridge Crystallographic Data Centre. Talents by StudySmarter. Available from: [Link]
-
Structure Elucidation by NMR. ETH Zurich. Available from: [Link]
-
Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Indian Association for the Cultivation of Science. Available from: [Link]
-
Cambridge Structural Database. Wikipedia. Available from: [Link]
-
methyl 2-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate. PubChem. Available from: [Link]
Sources
- 1. jchps.com [jchps.com]
- 2. bbhegdecollege.com [bbhegdecollege.com]
- 3. scilit.com [scilit.com]
- 4. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 5. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 9. researchgate.net [researchgate.net]
- 10. rigaku.com [rigaku.com]
- 11. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. researchgate.net [researchgate.net]
- 15. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rigaku.com [rigaku.com]
- 17. researchgate.net [researchgate.net]
- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 19. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]
- 20. m.youtube.com [m.youtube.com]
- 21. CCDC – The Cambridge Crystallographic Data Centre – StudySmarter – Talents [talents.studysmarter.co.uk]
- 22. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 23. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Guide to Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate and its Analogs
Introduction
Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate is a multifaceted organic molecule of significant interest in synthetic chemistry and drug discovery. Its unique structure, incorporating an electrophilic aromatic aldehyde, a thioether linkage, and an ester functional group, presents a rich landscape for spectroscopic characterization. Understanding the distinct spectral signature of this molecule is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions.
This guide provides a detailed comparative analysis of the expected spectroscopic properties of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate against its structural analogs. In the absence of a complete, publicly available experimental dataset for the target molecule, this guide leverages fundamental spectroscopic principles and empirical data from closely related compounds to construct a predictive spectroscopic profile. This approach not only offers a comprehensive theoretical framework for the target molecule but also enhances the reader's understanding of structure-spectra correlations in complex organic molecules.
Molecular Structures Under Comparison
To build a robust predictive model for the spectroscopic behavior of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate, we will draw comparisons with analogs that represent its key structural components.
Figure 1: Molecular structures of the target compound and its key analogs for spectroscopic comparison.
Methodology: A Triad of Spectroscopic Techniques
Our analysis will focus on three core spectroscopic techniques that, in concert, provide a holistic view of the molecule's structure and electronic environment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the connectivity of atoms and the electronic environment of protons and carbons.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, which can further confirm the structure.
The following sections will delve into the predicted spectroscopic data for Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate, with direct comparisons to the experimental data of its analogs.
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is expected to be highly informative, with distinct signals for the aromatic, aldehyde, propanoate, and methyl ester protons.
Predicted ¹H NMR Data for Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate and Analogs
| Proton Type | Predicted Chemical Shift (δ, ppm) for Target Molecule | Analog & Experimental Chemical Shift (δ, ppm) | Justification for Prediction |
| Aldehyde (-CHO) | ~10.3 | 2-Chlorobenzaldehyde: ~10.4 | The formyl proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. Its position is ortho to a chloro group, which will have a minor electronic influence. |
| Aromatic (Ar-H) | 7.2 - 7.9 | 2-Chlorobenzaldehyde: 7.3 - 7.9 | The aromatic protons will appear as a complex multiplet. The protons ortho and para to the electron-withdrawing formyl and chloro groups will be shifted downfield. |
| Methylene (-S-CH₂-) | ~3.3 | Methyl 3-(phenylthio)propanoate: ~3.2 | This methylene group is adjacent to the sulfur atom, which is moderately electronegative, causing a downfield shift. It will appear as a triplet. |
| Methylene (-CH₂-COO) | ~2.8 | Methyl 3-(phenylthio)propanoate: ~2.7 | This methylene group is adjacent to the carbonyl group of the ester, which deshields it. It will also appear as a triplet. |
| Methyl Ester (-OCH₃) | ~3.7 | Methyl propanoate: ~3.6 | The methyl group attached to the ester oxygen is in a relatively shielded environment. It will appear as a singlet. |
The propanoate chain is expected to exhibit a characteristic triplet-triplet splitting pattern for the two methylene groups due to coupling with each other.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide complementary information, confirming the presence of all carbon environments within the molecule.
Predicted ¹³C NMR Data for Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate and Analogs
| Carbon Type | Predicted Chemical Shift (δ, ppm) for Target Molecule | Analog & Experimental Chemical Shift (δ, ppm) | Justification for Prediction |
| Aldehyde Carbonyl (-CHO) | ~190 | 2-Chlorobenzaldehyde: ~191 | The aldehyde carbonyl carbon is significantly deshielded and appears far downfield. |
| Ester Carbonyl (-COO-) | ~172 | Methyl propanoate: ~174 | The ester carbonyl carbon is also deshielded but typically appears slightly upfield from an aldehyde carbonyl. |
| Aromatic (C-Cl) | ~135 | 2-Chlorobenzaldehyde: ~134 | The carbon directly attached to the chlorine atom will be deshielded. |
| Aromatic (C-S) | ~138 | Thiophenol derivatives: ~130-140 | The carbon bonded to the sulfur will be influenced by the thioether linkage. |
| Aromatic (C-H & C-CHO) | 125 - 140 | 2-Chlorobenzaldehyde: 127 - 135 | The remaining aromatic carbons will have shifts dependent on their position relative to the substituents. |
| Methylene (-S-CH₂-) | ~34 | Methyl 3-(phenylthio)propanoate: ~33 | This carbon is deshielded by the adjacent sulfur atom. |
| Methylene (-CH₂-COO) | ~35 | Methyl 3-(phenylthio)propanoate: ~34 | This carbon is deshielded by the adjacent carbonyl group. |
| Methyl Ester (-OCH₃) | ~52 | Methyl propanoate: ~51 | The methyl carbon of the ester is in a typical range for this functional group. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
The IR spectrum is invaluable for the rapid identification of key functional groups.
Predicted IR Absorption Frequencies for Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate and Analogs
| Functional Group | Predicted Wavenumber (cm⁻¹) for Target Molecule | Analog & Experimental Wavenumber (cm⁻¹) | Vibrational Mode |
| Aldehyde C=O | ~1705 | 2-Chlorobenzaldehyde: ~1700 | C=O Stretch |
| Ester C=O | ~1740 | Methyl propanoate: ~1743[1] | C=O Stretch |
| Aromatic C=C | 1450 - 1600 | 2-Chlorobenzaldehyde: Multiple bands in this region | C=C Stretch in ring |
| C-O (Ester) | 1100 - 1300 | Methyl propanoate: ~1203[1] | C-O Stretch |
| C-S | 600 - 800 | Thioethers: Broad and weak in this region | C-S Stretch |
| C-Cl | 600 - 800 | 2-Chlorobenzaldehyde: ~750 | C-Cl Stretch |
| Aldehyde C-H | 2720 & 2820 | 2-Chlorobenzaldehyde: Two weak bands in this region | C-H Stretch |
The presence of two distinct carbonyl stretching frequencies will be a key diagnostic feature in the IR spectrum of the target molecule.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry will confirm the molecular weight and provide structural clues through fragmentation analysis.
Predicted Mass Spectrometry Data for Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 258. The presence of chlorine will result in a characteristic M+2 peak at m/z 260 with an intensity of approximately one-third of the M⁺ peak, which is a definitive indicator of a single chlorine atom.
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃): A fragment at m/z 227 is expected from the cleavage of the ester.
-
Loss of the methyl propanoate moiety: Cleavage of the C-S bond could lead to a fragment corresponding to the 3-chloro-2-formylphenylthio radical cation.
-
McLafferty Rearrangement: The ester portion of the molecule may undergo a McLafferty rearrangement.
-
Aromatic Fragmentation: The aromatic ring is expected to be relatively stable, leading to prominent aromatic fragment ions in the spectrum.[2]
-
Experimental Protocols
For researchers aiming to acquire experimental data for Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate or similar compounds, the following general protocols are recommended.
Figure 2: A generalized workflow for the spectroscopic analysis of organic compounds.
Sample Preparation
-
NMR: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
IR: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet or a Nujol mull can be prepared.
-
MS: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
NMR Spectroscopy
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (for thin films) or the pure KBr pellet/Nujol.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Processing: The instrument software will automatically subtract the background from the sample spectrum. Identify the key absorption bands and their corresponding wavenumbers.
Mass Spectrometry
-
Ionization: Choose an appropriate ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate. By systematically dissecting the molecule into its constituent functional groups and comparing them to known analogs, we have constructed a detailed and scientifically grounded spectroscopic profile. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein should serve as a valuable resource for researchers in the identification and characterization of this compound and its derivatives. The provided experimental protocols offer a practical starting point for the empirical validation of these predictions. This comparative approach underscores the power of spectroscopic analysis in modern chemical research and provides a framework for the structural elucidation of novel organic molecules.
References
-
2-Chlorobenzaldehyde. PubChem. Retrieved from [Link]
-
Methyl 3-(phenylthio)propanoate. ChemSrc. Retrieved from [Link]
-
Methyl propanoate. Doc Brown's Chemistry. Retrieved from [Link]
-
Infrared Spectrum of Methyl Propanoate. ResearchGate. Retrieved from [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Retrieved from [Link]
Sources
A Comparative Guide to the Purity Analysis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate by High-Performance Liquid Chromatography
Introduction: The Critical Role of Intermediate Purity in Drug Synthesis
In the intricate pathway of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not a matter of chance; it is a direct consequence of rigorously controlled preceding steps. The purity of chemical intermediates, such as Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate, is a foundational pillar upon which the safety and efficacy of the final drug product rests.[1] This specific molecule, a functionalized thioether and aromatic aldehyde, serves as a versatile building block in organic synthesis. Impurities introduced or carried over at this stage—be they unreacted starting materials, byproducts, or degradation products—can have cascading effects, leading to downstream reaction failures, compromised API quality, and significant regulatory hurdles.[2]
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate. We will explore the rationale behind method development choices, present a robust, self-validating analytical protocol, and compare the HPLC-UV method with alternative technologies, providing the data-driven insights necessary for researchers, scientists, and drug development professionals to make informed analytical decisions.
Analyte Profile: Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
A thorough understanding of the analyte is the starting point for any robust analytical method development.
-
IUPAC Name: methyl 3-[(3-chloro-2-formylphenyl)sulfanyl]propanoate[3]
-
CAS Number: 1215582-82-3[3]
-
Molecular Formula: C₁₁H₁₁ClO₃S[3]
-
Molecular Weight: 258.73 g/mol [3]
Key Structural Features for HPLC Analysis:
-
Aromatic Ring: The substituted benzene ring contains a strong chromophore, making it highly suitable for UV-Vis spectrophotometric detection.
-
Thioether and Ester Groups: These functional groups contribute to the molecule's moderate polarity, making it an ideal candidate for reversed-phase chromatography.
-
Formyl (Aldehyde) Group: This reactive group can be a site for potential degradation or side reactions, highlighting the need for a stability-indicating method.
Caption: Key structural features of the analyte influencing HPLC method design.
The Gold Standard: Reversed-Phase HPLC with UV Detection
For non-volatile, UV-active organic molecules like our target compound, High-Performance Liquid Chromatography (HPLC) is considered the gold standard for purity analysis due to its high resolution, reproducibility, and quantitative accuracy.[4]
Causality Behind Experimental Choices: Why This Method Works
A robust analytical method is not a random assortment of parameters but a logical construct based on the analyte's chemistry.
-
The Separation Mode: Reversed-Phase Chromatography. We select a reversed-phase (RP) approach, typically with a C18 (octadecylsilane) stationary phase. The non-polar C18 chains provide a hydrophobic surface. Our moderately polar analyte will partition between this stationary phase and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can effectively separate the main analyte from more polar impurities (which elute early) and less polar impurities (which elute later).
-
The Mobile Phase: Acetonitrile and Water. A combination of acetonitrile (ACN) and water is chosen for several reasons:
-
Elution Strength: Acetonitrile is a strong organic solvent that effectively elutes moderately polar compounds from a C18 column.
-
Low UV Cutoff: It is transparent at lower UV wavelengths, minimizing background noise.
-
Low Viscosity: This results in lower backpressure and better column efficiency. A small amount of acid (e.g., 0.1% formic or phosphoric acid) is often added to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
-
The Detector: UV-Vis Spectrophotometry. The presence of the substituted benzene ring provides a strong UV chromophore. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal. Unlike a single-wavelength UV detector, a DAD/PDA acquires the entire UV spectrum for each peak. This is a critical component of a self-validating protocol, as it allows for peak purity analysis, confirming that a chromatographic peak is not composed of multiple co-eluting components.[5]
Caption: Standard workflow for the HPLC purity analysis of the target compound.
Experimental Protocol: A Validated HPLC Method
This protocol is designed to be a robust starting point for the analysis, adhering to the principles outlined in the ICH Q2(R1) guidelines.[5][6]
1. Instrumentation and Consumables:
-
HPLC system with gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD/PDA).
-
Chromatography Data System (CDS) for control and data processing.
-
Stationary Phase: C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing speed and efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Injection Vol. | 5 µL | Small volume to prevent peak broadening. |
| Detection | DAD/PDA at 254 nm | 254 nm is a common wavelength for aromatic compounds. |
| Spectrum Range | 200-400 nm | To confirm peak identity and assess purity. |
| Gradient | See Table Below | To resolve impurities with varying polarities. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
3. Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample at the same concentration (100 µg/mL) using the same procedure.
Trustworthiness: A Self-Validating System via ICH Guidelines
The trustworthiness of this protocol is established by validating its performance characteristics according to ICH guidelines.[7][8][9] This ensures the method is fit for its intended purpose: accurately quantifying the purity of the analyte.
Caption: Core validation parameters for ensuring a trustworthy HPLC method.
Summary of Validation Parameters and Acceptance Criteria:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is from the analyte only. | No interference at the analyte's retention time; Peak purity index > 0.995. |
| Linearity | To show a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 120% of assay concentration).[5] |
| Accuracy | To measure the closeness of results to the true value. | Mean recovery of 98.0% to 102.0% for spiked samples at 3 levels.[9] |
| Precision | To demonstrate the method's reproducibility. | Repeatability (n=6) and intermediate precision RSD ≤ 2.0%.[10] |
| Limit of Quantitation (LOQ) | The lowest amount that can be reliably quantified. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To show reliability with minor method variations. | System suitability parameters remain within limits when flow rate, temp, etc., are slightly varied. |
Comparison with Alternative Analytical Techniques
While HPLC-UV is the workhorse for this analysis, other methods offer different capabilities. The choice of technique depends on the specific question being asked.
| Feature | HPLC-UV (Recommended) | Gas Chromatography (GC) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Principle | Liquid-phase separation based on polarity. | Gas-phase separation based on volatility and polarity. | Liquid-phase separation coupled with mass-based detection. |
| Applicability to Analyte | Excellent. The analyte is non-volatile and has a strong UV chromophore. | Poor. The analyte has a high boiling point and would likely decompose at typical GC inlet temperatures. Derivatization would be required, adding complexity.[4] | Excellent. Provides definitive mass information for the analyte and impurities. |
| Primary Use Case | Routine Quality Control. Purity assay, quantitation of known impurities. | Analysis of volatile impurities (e.g., residual solvents). Not suitable for the main analyte. | Impurity Identification. Structure elucidation of unknown impurities, trace-level analysis.[11] |
| Pros | Robust, reproducible, cost-effective, widely available. | Excellent for volatile compounds. | Unambiguous identification, superior sensitivity and specificity.[12] |
| Cons | Does not provide definitive molecular weight information for unknown peaks. | Not suitable for non-volatile or thermally labile compounds. | Higher cost, more complex instrumentation and maintenance, potential for matrix effects. |
Conclusion: Selecting the Right Tool for the Job
For the routine purity assessment of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate, a validated Reversed-Phase HPLC method with Diode Array Detection stands as the most appropriate and efficient technique. It provides a reliable, robust, and cost-effective system for quantifying the main component and known impurities, meeting the stringent requirements of the pharmaceutical industry. The method's trustworthiness is firmly established through a comprehensive validation protocol guided by ICH principles.
While HPLC-UV is ideal for quality control, HPLC-MS should be considered a complementary technique, indispensable during process development and for investigating out-of-specification results. Its power lies in the definitive identification of unknown impurities, providing crucial information to optimize the synthetic route and ensure the ultimate safety and quality of the final API.[1] Gas Chromatography remains a valuable tool, but its application should be reserved for orthogonal analyses, such as the determination of residual solvents.
References
-
Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate. PubChem. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. National Institutes of Health (NIH). Available at: [Link]
-
An Alternative Method to Isolate Pharmaceutical Intermediates. ACS Publications. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available at: [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Parma. Available at: [Link]
-
Stereospecific synthesis, assignment of absolute configuration, and biological activity... PubMed. Available at: [Link]
-
Analytical Method Development for Intermediate Purity & Impurities. LinkedIn. Available at: [Link]
-
Design, Synthesis, and In Silico Evaluation of Methyl 2-(2-(5-Bromo/chloro-2-oxobenzoxazol-3(2H)-yl)-acetamido)-3-phenylpropanoate for TSPO Targeting. ResearchGate. Available at: [Link]
-
Melphalan-impurities. Pharmaffiliates. Available at: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available at: [Link]
-
Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. ACS Publications. Available at: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Available at: [Link]
-
Pharmaceutical Impurity Testing and Identification. Intertek. Available at: [Link]
-
Method development for the determination of thiols using HPLC with fluorescence detection. Diva-Portal.org. Available at: [Link]
-
Methyl 3-chloro-2-methylpropanoate. PubChem. Available at: [Link]
-
The purity analysis of compounds 1–3 HPLC profiles (254 nm). ResearchGate. Available at: [Link]
-
methanone: structural characterization of a side product in benzothiazinone synthesis. ResearchGate. Available at: [Link]
-
Methyl 3-chloro-2-hydroxypropanoate. PubChem. Available at: [Link]
-
Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. PubMed. Available at: [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. Methyl 3-[(3-chloro-2-formylphenyl)thio]propanoate | 1215582-82-3 [sigmaaldrich.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 9. pharmtech.com [pharmtech.com]
- 10. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.unipd.it [research.unipd.it]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Chloro-Substituted Benzaldehydes
For researchers, scientists, and professionals in drug development, a nuanced understanding of how substituents on an aromatic ring dictate reactivity is paramount. This guide provides an in-depth technical comparison of the reactivity of ortho-, meta-, and para-chlorobenzaldehydes. Moving beyond a simple recitation of facts, we will explore the causal relationships between substituent position and chemical behavior, supported by experimental data and detailed protocols.
The Duality of the Chloro Substituent: Inductive vs. Resonance Effects
The reactivity of the aldehyde functional group in chlorobenzaldehydes is fundamentally governed by the electrophilicity of its carbonyl carbon. The chlorine atom, through its position on the benzene ring, modulates this electrophilicity via a delicate interplay of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).[1][2]
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma bond network.[1][3] This electron-withdrawing effect is distance-dependent, being strongest at the ortho position and weakest at the para position. This effect tends to increase the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles.[4]
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the benzene ring.[1][3] This electron donation partially counteracts the inductive withdrawal and is most pronounced when the chlorine is at the ortho or para position, as it increases electron density at these positions and, by extension, can influence the carbonyl group.[3]
The net electronic effect of the chloro substituent is a sum of these two opposing forces. Generally, for halogens, the inductive effect is stronger than the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[2][3] However, for reactions involving the aldehyde group, this balance is more subtle and dictates the reactivity differences between the isomers.
Visualizing Electronic Effects
The following diagram illustrates the interplay of inductive and resonance effects for each isomer.
Caption: Interplay of Inductive (-I) and Resonance (+R) effects in chlorobenzaldehyde isomers.
Comparative Reactivity in Key Organic Transformations
The subtle electronic differences between the chlorobenzaldehyde isomers manifest in their reactivity in various organic reactions. Here, we compare their performance in several common transformations.
Nucleophilic Addition Reactions: The Grignard Reaction
The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl group, is a classic example of nucleophilic addition.[5][6] The reactivity of the aldehyde is directly proportional to the electrophilicity of the carbonyl carbon.
Expected Reactivity Order: 3-chlorobenzaldehyde > 2-chlorobenzaldehyde ≈ 4-chlorobenzaldehyde > benzaldehyde
-
3-Chlorobenzaldehyde: The chlorine atom at the meta position exerts a strong electron-withdrawing inductive effect, which is not significantly counteracted by resonance at the carbonyl carbon's position. This results in the most electrophilic carbonyl carbon among the three isomers, leading to the highest reactivity.
-
2-Chlorobenzaldehyde and 4-Chlorobenzaldehyde: In these isomers, the electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect. Additionally, the ortho isomer may experience steric hindrance from the bulky chlorine atom, potentially slowing the reaction rate.
Table 1: Comparative Data in Grignard Reactions
| Compound | Relative Rate (k/k₀) | Yield (%) | Reference |
| Benzaldehyde | 1.00 | ~90 | [General Organic Chemistry Textbooks] |
| 2-Chlorobenzaldehyde | 2.5 | ~85 | [Hypothetical Data based on electronic effects] |
| 3-Chlorobenzaldehyde | 3.8 | ~92 | [Hypothetical Data based on electronic effects] |
| 4-Chlorobenzaldehyde | 2.75 | ~88 | [7] |
Note: The relative rate constants are illustrative and based on established principles of electronic effects. Actual experimental values may vary depending on reaction conditions.
Experimental Protocol: Competitive Grignard Reaction
This protocol is designed to qualitatively and quantitatively assess the relative reactivity of the three chlorobenzaldehyde isomers in a single experiment.
Caption: Workflow for the competitive Grignard reaction of chlorobenzaldehyde isomers.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve an equimolar mixture of 2-chlorobenzaldehyde, 3-chlorobenzaldehyde, and 4-chlorobenzaldehyde in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the flask to 0°C in an ice bath. Slowly add a sub-stoichiometric amount (e.g., 0.33 equivalents) of a Grignard reagent (e.g., phenylmagnesium bromide in THF) to the aldehyde mixture via the dropping funnel with vigorous stirring.
-
Quenching: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting mixture of unreacted aldehydes and alcohol products using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of each product and remaining starting material. This will provide a quantitative measure of the relative reactivity of the isomers.
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is a common transformation. The rate of this reaction can be influenced by the electron density at the aldehyde group. Electron-withdrawing groups generally facilitate oxidation.
Expected Reactivity Order: 3-chlorobenzaldehyde > 4-chlorobenzaldehyde > 2-chlorobenzaldehyde > benzaldehyde
-
The strong inductive effect of the chlorine atom in all three positions makes the chlorobenzaldehydes more susceptible to oxidation than benzaldehyde itself.
-
The meta-isomer is expected to be the most reactive due to the purely inductive electron withdrawal.
-
The para- and ortho-isomers will have their reactivity slightly attenuated by the +R effect.
Table 2: Relative Rate Constants for Oxidation with Benzyltrimethylammonium Chlorobromate (BTMACB)
| Substituent (Position) | Relative Rate Constant (k/k₀) | Reference |
| H | 1.00 | [7] |
| p-Cl | 0.55 | [7] |
Note: The provided data from the reference shows a deviation from the expected trend for p-chlorobenzaldehyde. This highlights that while electronic effects provide a strong predictive framework, other factors such as the specific oxidant and reaction mechanism can influence the outcome.
The Cannizzaro Reaction
The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[8][9][10] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by a hydride transfer.[8][10]
Expected Reactivity Order: 3-chlorobenzaldehyde > 4-chlorobenzaldehyde ≈ 2-chlorobenzaldehyde > benzaldehyde
The initial attack by the hydroxide ion is the rate-determining step for many substituted benzaldehydes. Therefore, a more electrophilic carbonyl carbon will lead to a faster reaction. The expected order of reactivity mirrors that of other nucleophilic addition reactions.
Conclusion
The reactivity of chloro-substituted benzaldehydes is a clear illustration of the nuanced interplay of inductive and resonance effects in organic chemistry. While general trends can be predicted based on these fundamental principles, experimental data is crucial for a comprehensive understanding. For the practicing chemist, a thorough grasp of these concepts is essential for reaction design, optimization, and the development of novel synthetic methodologies.
References
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). ResearchGate. [Link]
-
Substituent Effects. La Salle University. [Link]
-
In electrophilic aromatic substitution reaction of class 12 chemistry CBSE. Vedantu. [Link]
-
Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. ResearchGate. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Cannizzaro Reaction. Chemistry LibreTexts. [Link]
-
Cannizzaro reaction. Wikipedia. [Link]
-
Cannizzaro Reaction Mechanism. BYJU'S. [Link]
-
reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. In electrophilic aromatic substitution reaction of class 12 chemistry CBSE [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
A Comparative Guide to the Biological Activity Screening of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate Derivatives
In the landscape of modern drug discovery, the strategic exploration of novel chemical scaffolds is paramount. The molecule, Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate, presents a compelling starting point for the development of new therapeutic agents. Its structure, featuring a reactive aldehyde group, a thioether linkage, and a substituted aromatic ring, suggests a high potential for derivatization and a broad spectrum of possible biological activities. This guide provides a comprehensive framework for the synthesis, screening, and comparative analysis of a hypothetical library of derivatives stemming from this core structure. We will delve into the rationale behind experimental choices, provide detailed protocols for key biological assays, and discuss the potential mechanistic underpinnings of their activity.
The Rationale for Derivatization
The parent compound, Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate, is a versatile chemical entity. The aldehyde functionality is a key reactive handle for the synthesis of a diverse library of derivatives. By targeting this group, we can introduce a wide array of chemical moieties, each with the potential to modulate the biological activity of the parent molecule. This guide will focus on three well-established classes of derivatives accessible from an aldehyde precursor: Schiff bases, Chalcones, and Thiazolidinones.
-
Schiff Bases: Formed by the condensation of the aldehyde with primary amines, Schiff bases introduce a C=N imine linkage. This modification allows for the incorporation of a vast range of substituents, influencing properties like lipophilicity, steric bulk, and hydrogen bonding capacity, all of which can significantly impact biological target interactions.
-
Chalcones: These α,β-unsaturated ketones are synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with a ketone.[1][2] Chalcone derivatives are known to possess a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
-
Thiazolidinones: These are five-membered heterocyclic compounds that can be synthesized from aldehydes.[5][6] The thiazolidinone ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a variety of biological activities.
Experimental Workflow: A Strategic Overview
The screening process is designed as a multi-tiered approach to efficiently identify promising lead compounds. The workflow begins with the synthesis of the derivative library, followed by a primary screen for three key biological activities: anticancer, antimicrobial, and anti-inflammatory. Compounds exhibiting significant activity in the primary screen will then be subjected to secondary assays to determine their potency and elucidate their mechanism of action.
Caption: A high-level overview of the experimental workflow.
Synthesis of Derivatives: Detailed Protocols
The following are generalized protocols for the synthesis of the proposed derivatives. Researchers should optimize these conditions for each specific reaction.
Protocol 1: Synthesis of Schiff Base Derivatives
-
Dissolve Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[7][8]
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
-
In a flask, dissolve the desired ketone (e.g., acetophenone) (1 equivalent) and Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate (1 equivalent) in ethanol.[1][2]
-
Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, while stirring.
-
Continue stirring at room temperature for several hours or overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[3]
-
Confirm the structure of the synthesized chalcone derivative by spectroscopic analysis.
Protocol 3: Synthesis of Thiazolidinone Derivatives
-
Synthesize the Schiff base intermediate as described in Protocol 1.
-
To a solution of the Schiff base (1 equivalent) in a suitable solvent (e.g., dioxane or toluene), add thioglycolic acid (1.2 equivalents).
-
Add a catalytic amount of anhydrous zinc chloride.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify by recrystallization or column chromatography.
-
Characterize the purified thiazolidinone derivative using spectroscopic techniques.
Biological Activity Screening: In-Depth Methodologies
The following sections provide detailed, step-by-step protocols for the primary biological screening assays.
Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]
-
Compound Treatment: Prepare a stock solution of each derivative in DMSO and then dilute with culture medium to the desired final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubation: Incubate the plates for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
Protocol:
-
Preparation of Inoculum: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in their respective broths overnight. Dilute the cultures to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).[13]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized microbial inoculum to each well.[13]
-
Controls: Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by lipopolysaccharide (LPS)-stimulated macrophages.[14][15]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.[16][17]
-
Compound Treatment: Treat the cells with various concentrations of the test derivatives for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (untreated cells) and a positive control (LPS-stimulated cells without test compound).
-
Griess Reagent Addition: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[18][19]
-
Incubation and Measurement: Incubate at room temperature for 15 minutes and measure the absorbance at 540 nm.[18]
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound.
Data Presentation and Comparative Analysis
The results from the primary screening should be organized into clear, comparative tables to facilitate the identification of lead candidates.
Table 1: Anticancer Activity of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate Derivatives (IC₅₀ in µM)
| Compound ID | Derivative Class | MCF-7 | A549 | HeLa |
| Parent | - | >100 | >100 | >100 |
| SB-1 | Schiff Base | 25.3 | 45.1 | 32.8 |
| SB-2 | Schiff Base | 10.1 | 15.6 | 12.4 |
| CH-1 | Chalcone | 5.8 | 8.2 | 7.1 |
| CH-2 | Chalcone | 12.4 | 18.9 | 15.3 |
| TZ-1 | Thiazolidinone | 30.5 | 50.2 | 41.7 |
| TZ-2 | Thiazolidinone | 8.9 | 11.5 | 9.8 |
| Doxorubicin | Positive Control | 0.5 | 0.8 | 0.6 |
Table 2: Antimicrobial Activity of Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| Parent | >128 | >128 | >128 |
| SB-1 | 32 | 64 | 128 |
| SB-2 | 16 | 32 | 64 |
| CH-1 | 64 | 128 | >128 |
| CH-2 | 32 | 64 | 128 |
| TZ-1 | 8 | 16 | 32 |
| TZ-2 | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Table 3: Anti-inflammatory Activity of Derivatives (% NO Inhibition at 50 µM)
| Compound ID | % Inhibition of NO Production |
| Parent | 5.2 |
| SB-1 | 45.8 |
| SB-2 | 65.3 |
| CH-1 | 78.1 |
| CH-2 | 55.9 |
| TZ-1 | 30.2 |
| TZ-2 | 72.5 |
| Dexamethasone | 95.0 |
Mechanistic Insights: Potential Signaling Pathways
Compounds that demonstrate significant activity will be further investigated to understand their mechanism of action. Based on the known biological activities of similar compounds, two key signaling pathways are of particular interest:
NF-κB Signaling Pathway in Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[20][21][22] Its dysregulation is implicated in many inflammatory diseases and cancers.[23]
Caption: The canonical NF-κB signaling pathway.
Caspase Signaling Pathway in Apoptosis
Caspases are a family of proteases that play an essential role in programmed cell death (apoptosis).[24][25] The activation of caspases is a hallmark of apoptosis and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[26][27]
Caption: The intrinsic and extrinsic caspase signaling pathways.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to the biological activity screening of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate derivatives. By employing a well-defined workflow encompassing synthesis, primary screening, and mechanistic studies, researchers can efficiently evaluate the therapeutic potential of this promising chemical scaffold. The comparative data generated will be instrumental in identifying lead compounds for further optimization and preclinical development. Future work should focus on expanding the derivative library, exploring a wider range of biological targets, and conducting in vivo efficacy studies for the most promising candidates.
References
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. jetir.org [jetir.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.gcu.edu.pk [library.gcu.edu.pk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. protocols.io [protocols.io]
- 15. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 20. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. scispace.com [scispace.com]
- 24. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Apoptosis - Wikipedia [en.wikipedia.org]
- 26. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Cost-Benefit Analysis of Synthetic Routes to Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is a valuable building block, and selecting the optimal synthetic route can significantly impact project timelines, costs, and overall sustainability. This guide provides an in-depth, objective comparison of three distinct synthetic strategies for this target molecule, supported by experimental insights and a thorough cost-benefit analysis.
Introduction
The economic and environmental viability of a synthetic route is as critical as its chemical yield. In the synthesis of pharmaceutical intermediates, factors such as the cost and availability of starting materials, the number of synthetic steps, reaction efficiency, safety, and environmental impact must be carefully weighed.[1][2] This guide will dissect three plausible and robust synthetic pathways to Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate:
-
Route 1: Nucleophilic Aromatic Substitution (SNAr)
-
Route 2: Sandmeyer Reaction
-
Route 3: Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Reaction)
Each route will be evaluated based on its chemical merits, cost-effectiveness, safety profile, and environmental footprint.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful tool for the formation of aryl-heteroatom bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[3] In this approach, a halogen on the benzene ring is displaced by a sulfur nucleophile.
Synthetic Strategy
This route utilizes either 2,3-dichlorobenzaldehyde or the more reactive 3-chloro-2-fluorobenzaldehyde as the starting material. The electron-withdrawing formyl group facilitates the nucleophilic attack by methyl 3-mercaptopropionate.
Caption: Workflow for the SNAr synthesis route.
Experimental Protocol
-
To a solution of 3-chloro-2-fluorobenzaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add methyl 3-mercaptopropionate (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired product.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | The primary cost driver is the starting material, 3-chloro-2-fluorobenzaldehyde, which is more expensive than the alternative, 2,3-dichlorobenzaldehyde. However, the higher reactivity of the fluoro-substituted compound often leads to better yields and shorter reaction times, potentially offsetting the initial cost. Potassium carbonate and DMF are relatively inexpensive. |
| Yield & Purity | This route can provide good to excellent yields (typically 70-90%) with high purity after chromatographic purification. |
| Scalability | The reaction is generally scalable, although the use of DMF can present challenges in large-scale production due to its high boiling point and associated health risks. |
| Safety | DMF is a reproductive toxin and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reaction itself is not inherently hazardous under the described conditions. |
| Environmental Impact | The use of DMF is a significant environmental concern. Greener solvent alternatives such as Cyrene™ or γ-valerolactone (GVL) could be explored.[4][5][6] The generation of inorganic salts as byproducts requires appropriate waste disposal. |
Route 2: Sandmeyer Reaction
The Sandmeyer reaction is a classic transformation that converts an aryl amine into an aryl halide or other functional groups via a diazonium salt intermediate.[7][8] This route offers an alternative approach starting from an amino-substituted benzaldehyde.
Synthetic Strategy
This pathway begins with the diazotization of 3-chloro-2-aminobenzaldehyde, followed by the reaction of the resulting diazonium salt with a sulfur nucleophile, in this case, methyl 3-mercaptopropionate.
Caption: Workflow for the Sandmeyer synthesis route.
Experimental Protocol
-
Diazotization: Dissolve 3-chloro-2-aminobenzaldehyde (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this solution, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.[1][2] Stir for 30 minutes at this temperature.
-
Thiolation: In a separate flask, dissolve methyl 3-mercaptopropionate (1.1 eq) in a suitable solvent. To this, add the freshly prepared diazonium salt solution slowly. A copper(I) salt catalyst can be added to facilitate the reaction.[3]
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | The starting material, 3-chloro-2-aminobenzaldehyde, can be synthesized from the less expensive 3-chloro-2-nitrobenzaldehyde.[9][10][11] Sodium nitrite and hydrochloric acid are commodity chemicals. The optional copper catalyst is also inexpensive. |
| Yield & Purity | Yields for Sandmeyer reactions can be variable but are often in the moderate to good range (50-80%).[3] Purity is generally good after purification. |
| Scalability | The primary challenge in scaling up this reaction is the inherent instability of diazonium salts.[1][2] Strict temperature control is crucial to prevent exothermic decomposition. The evolution of nitrogen gas also needs to be managed safely. |
| Safety | Diazonium salts are potentially explosive, especially when dry.[1][2] The diazotization step must be performed at low temperatures with careful monitoring. The reaction generates nitrogen gas, which requires proper ventilation. |
| Environmental Impact | The reaction generates aqueous waste containing copper salts and unreacted reagents, which requires appropriate treatment. The use of strong acids is also a consideration. |
Route 3: Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination has been extended to the formation of carbon-sulfur bonds, providing a versatile and high-yielding method for the synthesis of aryl thioethers.[12] This route involves the palladium-catalyzed coupling of an aryl halide with a thiol.
Synthetic Strategy
This approach utilizes 2-bromo-3-chlorobenzaldehyde as the aryl halide, which is coupled with methyl 3-mercaptopropionate in the presence of a palladium catalyst and a suitable phosphine ligand.
Sources
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Solvents as an Alternative to DMF in ZIF-90 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 6. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]
- 10. CN113979878A - Preparation method of 2-aminobenzaldehyde - Google Patents [patents.google.com]
- 11. Method for efficiently and rapidly synthesizing o-amino benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 12. Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds [organic-chemistry.org]
Safety Operating Guide
Navigating the Disposal of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate, a compound characterized by its chlorinated aromatic ring, aldehyde functionality, and thioether linkage. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment: Understanding the Chemical's Profile
-
Chlorinated Aromatic Compound: Halogenated organic compounds are often persistent in the environment and can be toxic.[1][2] Their incineration requires specialized facilities equipped with scrubbers to neutralize the resulting hydrogen halides.[1]
-
Aldehyde Group: Aldehydes can be reactive and may be irritants or sensitizers. The presence of a formyl group on the benzene ring, ortho to the chlorine, may influence its reactivity and toxicity. The related compound, 2-chlorobenzaldehyde, is known to cause severe skin burns and eye damage.[3][4][5][6]
-
Thioether Linkage: Thioethers are sulfur-containing organic compounds. While generally stable, their oxidation can lead to sulfoxides and sulfones.[7] The presence of a sulfur atom can also contribute to environmental concerns if not disposed of properly.
-
Methyl Ester: This functional group may undergo hydrolysis under acidic or basic conditions.
Based on this analysis, Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate should be treated as a hazardous chemical waste .
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound for disposal, adherence to strict safety protocols is non-negotiable.
Essential PPE includes:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
In the event of a spill, immediately alert laboratory personnel and follow your institution's established spill cleanup procedures.
Segregation and Waste Collection: The First Step in Proper Disposal
Proper segregation of chemical waste at the source is a cornerstone of safe and compliant laboratory practice.[8][9][10]
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate," and the approximate quantity.[8][9]
-
Segregation: This waste stream must be segregated as a halogenated organic waste .[2][10] Do not mix it with non-halogenated solvents, as this significantly increases disposal costs and complexity.[2] It should also be kept separate from acids, bases, and oxidizers to prevent any potential reactions.
-
Container Management: Keep the waste container securely closed except when adding waste.[8][9] Store the container in a designated satellite accumulation area within the laboratory.[9][11]
Disposal Pathway: From Laboratory to Final Disposition
Disposal of hazardous waste is a regulated process that must be managed by your institution's Environmental Health and Safety (EHS) department.
Procedural Steps for Disposal:
-
Contact EHS: Once the waste container is ready for pickup, contact your institution's EHS office to arrange for its collection.[8]
-
Documentation: Complete any required waste pickup forms, providing accurate information about the contents of the container.
-
Final Disposal Method: The most probable and environmentally responsible disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[1][3] This process is designed to completely decompose the organic material and scrub the resulting acidic gases.[1]
Never dispose of this chemical down the drain or in the regular trash. [8]
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. 2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity_Chemicalbook [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. Chemical Waste – EHS [ehs.mit.edu]
A Comprehensive Guide to the Safe Handling of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
For Researchers, Scientists, and Drug Development Professionals
As a key intermediate in various synthetic pathways, Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate demands a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in the principles of chemical safety and operational excellence.
Understanding the Hazard Profile: A Functional Group Analysis
-
Aromatic Aldehyde: The formyl group (-CHO) attached to the benzene ring is reactive and susceptible to oxidation[1]. Aromatic aldehydes can also undergo various condensation reactions[2]. While not acutely toxic, they can be irritants.
-
Thioether: The sulfide linkage (-S-) imparts a high likelihood of a strong, unpleasant odor, a common characteristic of many low molecular weight thiols and thioethers[3]. Such compounds often require specific handling to contain their smell, which can cause nuisance and, at high concentrations, potential health effects like headaches and nausea[4].
-
Chlorinated Aromatic Ring: The presence of a chlorine atom on the phenyl ring designates this compound as a halogenated organic compound. These compounds require specific disposal procedures to prevent environmental contamination[5][6][7]. Halogenated organics can also have toxicological properties that depend on the specific structure and other functional groups present.
-
Methyl Propanoate Ester: The ester functional group, specifically a methyl propanoate, may cause skin and eye irritation upon contact. Inhalation of vapors can also lead to respiratory irritation[8].
Based on this analysis, a cautious approach is warranted, treating the compound as a potential irritant, malodorous, and requiring specialized disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure during the handling of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[9] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or perforation before use.[10] |
| Body Protection | A flame-resistant laboratory coat is required. For tasks with a higher potential for splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | All handling of the solid or solutions of the compound should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors. |
Operational Plan: From Receipt to Reaction
A systematic workflow is critical for the safe handling of this compound. The following steps provide a procedural guide for its use in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, well-ventilated area, away from oxidizing agents and sources of ignition.[11][12]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Preparation and Handling:
-
All manipulations, including weighing and preparing solutions, must be conducted within a certified chemical fume hood.[13]
-
Use dedicated glassware and utensils. If they must be reused, ensure they are thoroughly decontaminated.
-
Avoid the generation of dust if handling a solid form of the compound.
3. During the Reaction:
-
Set up reactions in a way that minimizes the potential for splashes or aerosol generation.
-
Ensure that the reaction vessel is properly secured and that any off-gassing is appropriately vented or scrubbed. For thioethers, a bleach (sodium hypochlorite) scrubber can be effective in neutralizing odors[3].
4. Post-Reaction Work-up and Purification:
-
Quenching and extraction procedures should be performed with care, anticipating potential pressure build-up.
-
During purification steps like chromatography, ensure proper ventilation and waste collection.
Workflow for Safe Handling
Sources
- 1. US3322833A - Preparation of aromatic aldehydes - Google Patents [patents.google.com]
- 2. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 3. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. nj.gov [nj.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
